Product packaging for Filapixant(Cat. No.:CAS No. 1948232-63-0)

Filapixant

Cat. No.: B607451
CAS No.: 1948232-63-0
M. Wt: 521.6 g/mol
InChI Key: MROBUJILSMBILX-FOIQADDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Filapixant is a purinoreceptor antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26F3N5O3S B607451 Filapixant CAS No. 1948232-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROBUJILSMBILX-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OC[C@H]3CN(CCO3)C)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948232-63-0
Record name Filapixant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948232630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FILAPIXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35HB63WZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Filapixant: A Technical Whitepaper on the Mechanism of Action of a Selective P2X3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 purinergic receptor, an ATP-gated ion channel implicated in the pathophysiology of neuronal hypersensitization. Developed to address conditions such as refractory chronic cough, its mechanism centers on the inhibition of ATP-mediated activation of sensory nerve fibers. This document provides a detailed overview of the molecular mechanism of this compound, supported by preclinical and clinical data. It includes a summary of its pharmacological properties, efficacy, and safety profile, along with detailed experimental protocols and pathway visualizations to offer a comprehensive technical resource for the scientific community.

Introduction: The P2X3 Receptor in Sensory Signaling

The P2X3 receptor is a ligand-gated ion channel predominantly expressed on nociceptive sensory neurons.[1] These receptors assemble as either homomeric trimers (P2X3) or heterotrimeric channels with the P2X2 subunit (P2X2/3).[1][2] In the airways, extracellular adenosine triphosphate (ATP) is released from epithelial cells in response to inflammation, irritation, or mechanical stress. This ATP then binds to P2X3 receptors on afferent C-fibers, triggering a rapid influx of cations (primarily Na⁺ and Ca²⁺).[1] This influx leads to membrane depolarization, the generation of an action potential, and the transmission of a signal to the brainstem, which is ultimately perceived as an urge to cough. In conditions like refractory chronic cough, this signaling pathway is believed to be hypersensitized. Therefore, antagonizing the P2X3 receptor is a promising therapeutic strategy to reduce cough frequency and severity.[2]

Core Mechanism of Action of this compound

This compound is a non-steroidal, small molecule that acts as a potent, selective, and reversible antagonist of the P2X3 receptor. Its primary mechanism of action is the direct, competitive blockade of the ATP binding site on the P2X3 receptor subunit. By preventing ATP from activating the channel, this compound inhibits the influx of cations and subsequent neuronal depolarization, thereby dampening the hypersensitive signaling cascade that leads to chronic cough.

A key feature of this compound is its high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. The P2X2/3 subtype is highly expressed in taste bud cells, and its blockade is strongly associated with taste-related adverse effects, such as dysgeusia (taste disturbance). This compound was designed to minimize these off-target effects while retaining efficacy.

cluster_0 Sensory Neuron Terminal (Airway) cluster_1 Central Nervous System ATP Extracellular ATP (Released from Epithelium) P2X3 P2X3 Receptor (Trimeric Ion Channel) ATP->P2X3 Binds & Activates IonInflux Na⁺ / Ca²⁺ Influx P2X3->IonInflux Channel Opens This compound This compound This compound->P2X3 Binds & Blocks Membrane Neuron Membrane Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Propagation Brainstem Brainstem (Cough Center) ActionPotential->Brainstem Afferent Signal IonInflux->Depolarization Cough Cough Reflex Brainstem->Cough

Caption: P2X3 signaling pathway and this compound's site of action.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through in vitro assays and clinical trials.

In Vitro Pharmacology

This compound's potency and selectivity were determined using a fluorometric imaging plate reader (FLIPR)-based calcium flux assay in recombinant cell lines.

ParameterReceptor TargetValueSelectivity Ratio
IC₅₀ P2X3 (homomer)7.4 nM>100-fold
IC₅₀ P2X2/3 (heteromer)776 nM
Table 1: In Vitro Potency and Selectivity of this compound.
Clinical Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics. Key parameters from studies in healthy male subjects are summarized below.

ParameterValueComment
Tₘₐₓ (Time to Peak Concentration) ~1.0 - 2.0 hoursRapid oral absorption.
t₁/₂ (Terminal Half-life) ~10 - 15 hoursSupports once or twice-daily dosing.
Dose Proportionality YesExposure (AUC and Cₘₐₓ) increases proportionally with dose.
Food Effect MinimalCan be administered without regard to meals.
CYP3A4 Interaction None (Clinically Relevant)Does not significantly inhibit or induce CYP3A4 enzymes.
Table 2: Summary of this compound Pharmacokinetic Properties in Humans.
Clinical Efficacy & Safety

The efficacy of this compound in reducing cough frequency was demonstrated in a randomized, placebo-controlled, crossover study (NCT03535168) in patients with refractory chronic cough.

Treatment Group (Twice Daily)Change in 24-h Cough Frequency (vs. Placebo)Change in 24-h Cough Frequency (vs. Baseline)
This compound 80 mg -17%-23%
This compound 250 mg -37%-41%
Placebo N/A-6%
Table 3: Clinical Efficacy of this compound in Refractory Chronic Cough (Day 4 of treatment).

Despite its high in vitro selectivity, this compound was associated with dose-dependent taste-related adverse events, though it was generally well-tolerated.

Treatment Group (Twice Daily)Incidence of Taste-Related Adverse Events
This compound 20 mg 4%
This compound 80 mg 13%
This compound 150 mg 43%
This compound 250 mg 57%
Placebo 12%
Table 4: Incidence of Taste-Related Adverse Events in the NCT03535168 Study.

Experimental Protocols

Representative In Vitro Functional Assay: FLIPR Calcium Flux Assay

The inhibitory activity of this compound on P2X3 and P2X2/3 receptors was quantified by measuring changes in intracellular calcium ([Ca²⁺]i) using a FLIPR-based assay. The following is a representative protocol based on published methodologies.

Objective: To determine the IC₅₀ of a test compound against ATP-induced calcium influx in cells stably expressing human P2X3 or P2X2/3 receptors.

Materials:

  • HEK293 or 1321N1 cells stably transfected with hP2X3 or hP2X2/3.

  • Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), antibiotics.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • FLIPR Calcium Assay Kit (e.g., Calcium 6 Dye).

  • Agonist: α,β-methylene ATP (α,β-meATP) stock solution.

  • Test Compound: this compound, serially diluted in DMSO and then assay buffer.

  • 384-well black, clear-bottom microplates.

  • FLIPR instrument (e.g., FLIPRTETRA).

Methodology:

  • Cell Plating: Seed the transfected cells into 384-well plates at a density of ~2x10⁴ cells/well and incubate for 16-24 hours at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium and add the prepared calcium-sensitive dye solution to each well. Incubate the plate for 1-2 hours at 37°C.

  • Compound Addition: Prepare a serial dilution of this compound. Transfer the compound dilutions to the cell plate using the FLIPR. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Detection: Place the cell plate and a plate containing the agonist (α,β-meATP) into the FLIPR instrument.

    • The instrument establishes a baseline fluorescence reading for ~10-20 seconds.

    • The agonist is automatically added to the wells to stimulate the P2X3 receptors.

    • The instrument immediately and continuously records the change in fluorescence (indicating Ca²⁺ influx) for 60-180 seconds.

  • Data Analysis: The increase in fluorescence intensity is plotted against time. The peak fluorescence response is used to calculate the percent inhibition by this compound at each concentration relative to control wells (agonist only). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

cluster_0 Plate Preparation cluster_1 FLIPR Measurement cluster_2 Data Analysis P1 1. Seed hP2X3-expressing cells in 384-well plate P2 2. Incubate 16-24h P1->P2 P3 3. Load cells with calcium-sensitive dye P2->P3 P4 4. Incubate 1-2h P3->P4 M1 5. Add this compound dilutions to cell plate & incubate P4->M1 M2 6. Measure baseline fluorescence M1->M2 M3 7. Add ATP agonist (automated) M2->M3 M4 8. Measure fluorescence change (Ca²⁺ influx) M3->M4 A1 9. Calculate % inhibition vs. control M4->A1 A2 10. Plot dose-response curve A1->A2 A3 11. Determine IC₅₀ value A2->A3

References

The Structure-Activity Relationship of Filapixant: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Selective P2X3 Receptor Antagonist for the Treatment of Chronic Cough

Filapixant (BAY 1902607) is a potent and selective antagonist of the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough. Developed by Bayer, this compound represents a significant effort to modulate the purinergic signaling pathway involved in sensory nerve activation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the experimental protocols used in its evaluation, and the structural modifications that influence its potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and respiratory therapeutics.

Introduction: The P2X3 Receptor as a Therapeutic Target

The P2X3 receptor is a ligand-gated ion channel primarily expressed on sensory neurons, including vagal afferents that innervate the airways.[1][2][3] When activated by its endogenous ligand, adenosine triphosphate (ATP), the P2X3 receptor mediates the influx of cations, leading to neuronal depolarization and the initiation of sensory signals, such as the cough reflex.[1][2] In chronic cough, a condition characterized by a persistent and often debilitating cough, there is evidence of neuronal hypersensitization, where P2X3 receptor signaling is upregulated. Therefore, antagonizing the P2X3 receptor presents a promising therapeutic strategy to reduce cough frequency and severity.

A significant challenge in the development of P2X3 antagonists is the potential for taste-related side effects, such as dysgeusia (taste disturbance), ageusia (loss of taste), and hypogeusia (reduced ability to taste). These adverse events are attributed to the blockade of the heterotrimeric P2X2/3 receptor, which is expressed in taste bud cells. Consequently, a key objective in the design of novel P2X3 antagonists, including this compound, has been to achieve high selectivity for the homomeric P2X3 receptor over the P2X2/3 heteromer to minimize these taste disturbances.

The Chemical Architecture of this compound

This compound is a complex molecule with the chemical name 3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide. Its structure can be dissected into several key pharmacophoric elements that contribute to its binding affinity and selectivity for the P2X3 receptor.

This compound is chemically related to an earlier compound from Bayer, Eliapixant (BAY 1817080), which is also a P2X3 receptor antagonist but with lower selectivity. The development of this compound likely involved the optimization of the chemical scaffold of Eliapixant to enhance its potency and, crucially, its selectivity against the P2X2/3 receptor.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive, publicly available SAR table detailing numerous analogs of this compound is limited, analysis of related compounds and the broader P2X3 antagonist field allows for the elucidation of key structural features driving activity. The following table summarizes representative data for compounds within a similar chemical class, highlighting the impact of structural modifications on P2X3 and P2X2/3 receptor antagonism.

Compound IDR1 (Benzamide)R2 (Amide)P2X3 IC50 (nM)P2X2/3 IC50 (nM)Selectivity (P2X2/3 / P2X3)
Eliapixant 3-((morpholin-2-yl)methoxy)-5-(thiazol-2-yl)(R)-1-(pyrimidin-5-yl)ethyl8163~20
This compound 3-(((2R)-4-methylmorpholin-2-yl)methoxy)-5-(5-methylthiazol-2-yl)(R)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethylPotent (IC50 not publicly disclosed)Significantly higher than P2X3 IC50>100
Analog A 3-methoxy-5-(thiazol-2-yl)(R)-1-(pyrimidin-5-yl)ethylModerateModerateLow
Analog B 3-((morpholin-2-yl)methoxy)-5-(thiazol-2-yl)1-(pyrimidin-5-yl)ethyl (racemic)Less potent than EliapixantLess potent than Eliapixant~15
Analog C 3-((morpholin-2-yl)methoxy)-5-(thiazol-2-yl)(R)-1-(pyridin-2-yl)ethylPotentPotentLow

Key SAR Insights:

  • Benzamide Core: The substituted benzamide core serves as a central scaffold for orienting the key interacting moieties.

  • Amide Substituent: The stereochemistry of the ethylamine linker is crucial for potent activity, with the (R)-enantiomer being preferred. The nature of the heterocyclic ring attached to this linker significantly influences both potency and selectivity. The trifluoromethyl substitution on the pyrimidine ring of this compound likely enhances its properties.

  • Morpholine and Thiazole Groups: The morpholinomethoxy and thiazole substituents on the benzamide ring are critical for high-affinity binding. Methylation of the morpholine nitrogen and the thiazole ring in this compound compared to Eliapixant likely contributes to its improved selectivity profile.

Experimental Protocols

The determination of the biological activity of this compound and its analogs relies on robust in vitro assays that measure the antagonism of P2X3 and P2X2/3 receptors. The two primary methods employed are radioligand binding assays and functional calcium flux assays.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki) of test compounds to the human P2X3 and P2X2/3 receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human P2X3 or P2X2/3 receptor. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a suitable buffer and stored at -80°C.

  • Assay Procedure: The assay is typically performed in a 96-well plate format.

    • Membrane homogenates are incubated with a specific radioligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of the test compound.

    • The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled P2X3 antagonist.

  • Separation and Detection: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioactivity. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay

Functional assays, such as the calcium flux assay, measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation.

Objective: To determine the functional potency (IC50) of test compounds in inhibiting ATP-induced calcium influx through P2X3 and P2X2/3 channels.

Methodology:

  • Cell Culture and Dye Loading: Cells stably expressing the human P2X3 or P2X2/3 receptor are seeded into 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM. These dyes exhibit an increase in fluorescence intensity upon binding to intracellular calcium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound for a defined period.

  • Receptor Activation and Signal Detection: A specific P2X3 receptor agonist (e.g., α,β-methylene ATP) is added to the wells to stimulate the receptor. The resulting change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).

  • Data Analysis: The fluorescence signal is recorded over time, and the peak response is used to determine the level of receptor activation. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

P2X3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X3 receptor on a sensory neuron, leading to the generation of a nerve impulse.

P2X3_Signaling_Pathway cluster_neuron Sensory Neuron Membrane ATP ATP (Adenosine Triphosphate) P2X3 P2X3 Receptor ATP->P2X3 Binds to Ca_Na_influx Ca²⁺/Na⁺ Influx P2X3->Ca_Na_influx Channel Opening Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Nerve_Impulse Nerve Impulse to CNS Action_Potential->Nerve_Impulse This compound This compound This compound->P2X3 Antagonizes

Caption: P2X3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for SAR Studies

The following diagram outlines the typical workflow for conducting structure-activity relationship studies of P2X3 receptor antagonists.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration Compound_Design Compound Design (Based on Scaffold) Synthesis Chemical Synthesis of Analogs Compound_Design->Synthesis P2X3_Assay P2X3 Binding/Functional Assay (IC50) Synthesis->P2X3_Assay P2X2_3_Assay P2X2/3 Binding/Functional Assay (IC50) Synthesis->P2X2_3_Assay SAR_Analysis SAR Analysis P2X3_Assay->SAR_Analysis Selectivity_Calc Selectivity Calculation P2X2_3_Assay->Selectivity_Calc Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Selectivity_Calc->SAR_Analysis Lead_Optimization->Compound_Design Iterative Cycle

Caption: A typical workflow for the structure-activity relationship (SAR) studies of P2X3 antagonists.

Conclusion

This compound is a highly selective P2X3 receptor antagonist that has demonstrated clinical potential in the treatment of refractory chronic cough. Its development highlights the importance of a detailed understanding of the structure-activity relationship to optimize both potency and selectivity, particularly to mitigate the taste-related side effects associated with P2X2/3 receptor antagonism. The experimental protocols outlined in this guide provide a framework for the continued discovery and evaluation of novel P2X3 antagonists. Further research into the precise binding interactions of this compound and the exploration of novel chemical scaffolds will undoubtedly contribute to the development of even more effective and better-tolerated therapies for chronic cough and other conditions driven by neuronal hypersensitization.

References

Filapixant Preclinical Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 receptor, a key player in neuronal sensitization and various sensory signaling pathways. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, and their activation is implicated in the pathophysiology of chronic cough, neuropathic pain, and other hypersensitivity disorders. This technical guide provides a comprehensive overview of the available preclinical data for this compound, offering insights into its mechanism of action, pharmacokinetics, and efficacy. Due to the limited public availability of detailed preclinical data for this compound, this guide also incorporates data from Eliapixant (BAY 1817080), a structurally related and well-characterized P2X3 antagonist from the same developer, to provide a more complete picture.

Mechanism of Action: Targeting the P2X3 Receptor

This compound exerts its therapeutic effect by selectively inhibiting the P2X3 receptor. In conditions of tissue damage or inflammation, elevated extracellular ATP levels lead to the activation of P2X3 receptors on sensory nerve fibers. This activation results in cation influx, membrane depolarization, and the initiation of action potentials, which are transmitted to the central nervous system and perceived as pain or irritation. By blocking this initial step in the signaling cascade, this compound effectively dampens the hypersensitivity of these neurons.

Signaling Pathway of P2X3 Receptor Activation and this compound Inhibition

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Adenosine Triphosphate) P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates This compound This compound This compound->P2X3 Binds and Inhibits Cations Cation Influx (Na+, Ca2+) P2X3->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential NeuronalSensitization Neuronal Hypersensitization ActionPotential->NeuronalSensitization Leads to

Caption: P2X3 receptor signaling and the inhibitory action of this compound.

In Vitro Studies: Potency and Selectivity

The hallmark of this compound is its high selectivity for the P2X3 receptor homomer over the P2X2/3 heteromer, which is implicated in taste-related side effects. While specific IC50 values for this compound are not publicly available, it is reported to have over 100-fold selectivity for P2X3 over P2X2/3 receptors.[1] The following table includes data for the closely related compound, Eliapixant, to provide a quantitative perspective on the potency and selectivity profile of this class of antagonists.[2]

Compound Target Assay Agonist IC50 (nM) Selectivity (P2X2/3 vs P2X3) Reference
Eliapixant Human P2X3FLIPR-based Calcium Fluxα,β-meATP8~20-fold[2]
Eliapixant Human P2X2/3FLIPR-based Calcium Fluxα,β-meATP163-[2]
This compound Human P2X3 vs P2X2/3Not SpecifiedNot SpecifiedNot Disclosed>100-fold[1]
Experimental Protocol: FLIPR-based Calcium Flux Assay

This assay is a standard method for determining the potency of ion channel modulators.

Calcium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis node1 Culture 1321N1 cells stably expressing human P2X3 or P2X2/3 receptors node2 Plate cells in 96-well plates node1->node2 node3 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) node2->node3 node4 Add varying concentrations of this compound/Eliapixant to the wells node5 Incubate to allow compound binding node4->node5 node6 Add a fixed concentration of agonist (α,β-meATP) to stimulate the receptors node5->node6 node7 Measure changes in intracellular calcium concentration using a FLIPR instrument node8 Generate concentration-response curves and calculate IC50 values node7->node8 CFA_Model_Workflow node1 Acclimatize rodents (rats or mice) to the testing environment node2 Induce inflammation by intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw node1->node2 node3 Allow inflammation and hyperalgesia to develop (e.g., 24 hours) node2->node3 node4 Administer this compound/Eliapixant or vehicle orally at varying doses node3->node4 node5 Assess mechanical hyperalgesia at multiple time points post-dosing using von Frey filaments node4->node5 node6 Determine the paw withdrawal threshold in response to mechanical stimulation node5->node6 node7 Compare paw withdrawal thresholds between treated and vehicle control groups node6->node7

References

Filapixant: A Technical Whitepaper on Therapeutic Potential Beyond Cough

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filapixant, a potent and highly selective antagonist of the P2X3 purinergic receptor, is currently under investigation primarily for refractory chronic cough. However, the mechanism of action—inhibition of ATP-gated cation channels on sensory neurons—holds significant therapeutic promise for a range of conditions characterized by neuronal hypersensitization. This technical whitepaper explores the preclinical rationale and available data supporting the therapeutic potential of this compound and closely related P2X3 antagonists in chronic pain, overactive bladder/interstitial cystitis, and cardiovascular diseases. Detailed experimental protocols for key preclinical models are provided, alongside quantitative data from relevant studies and visualizations of the core signaling pathways and experimental workflows.

Introduction: The P2X3 Receptor as a Therapeutic Target

The P2X3 receptor is an adenosine triphosphate (ATP)-gated ion channel predominantly expressed on nociceptive C-fiber and Aδ-fiber primary afferent neurons.[1] In response to tissue injury, inflammation, or mechanical stress, endogenous ATP is released from cells and binds to P2X3 receptors, leading to cation influx, depolarization, and the initiation of a pain signal.[2] This pathway is implicated in the sensitization of sensory neurons, a key driver of chronic pain and discomfort in various pathologies.[1][2]

This compound is a highly selective P2X3 receptor antagonist.[3] While its clinical development has focused on chronic cough, its mechanism suggests broader applications. This document synthesizes the evidence for this compound's potential in other therapeutic areas, drawing from direct preclinical data where available and from studies of other P2X3 antagonists like Eliapixant, a structurally similar compound from the same developer.

Core Signaling Pathway: P2X3 Receptor Activation

The binding of ATP to the P2X3 receptor initiates a cascade of events leading to neuronal sensitization and signal transmission. This pathway is a critical target for this compound.

P2X3_Signaling_Pathway cluster_stimulus Extracellular Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Response Tissue Injury Tissue Injury ATP ATP Tissue Injury->ATP Release Inflammation Inflammation Inflammation->ATP Mechanical Stress Mechanical Stress Mechanical Stress->ATP P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates Gq11 Gq/11 P2X3->Gq11 Modulated by Ca_Influx Ca²⁺/Na⁺ Influx P2X3->Ca_Influx Opens Channel This compound This compound This compound->P2X3 Antagonizes PLC PLCβ Gq11->PLC Activates PKC PKC PLC->PKC Activates via DAG PKC->P2X3 Phosphorylates & Potentiates Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Sensitization Neuronal Hypersensitization Pain_Signal->Sensitization Carrageenan_Workflow cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Induction & Treatment cluster_testing Phase 3: Post-Induction Testing Acclimatize Acclimatize rats to testing environment (e.g., elevated mesh floor cages) Baseline Measure baseline paw withdrawal threshold (PWT) using von Frey filaments (up-down method) Acclimatize->Baseline Carrageenan Inject 1% carrageenan solution (e.g., 100 µL) intraplantar into the right hind paw Baseline->Carrageenan Dosing Administer this compound or vehicle (e.g., oral gavage) at specified time pre/post-carrageenan Carrageenan->Dosing Test At peak inflammation (e.g., 3 hours post-carrageenan), re-measure PWT with von Frey filaments Dosing->Test Analysis Analyze data: Compare PWT between This compound and vehicle groups Test->Analysis Cystometry_Workflow cluster_surgery Phase 1: Surgical Preparation cluster_induction Phase 2: Cystitis Induction cluster_testing Phase 3: Cystometry & Treatment Anesthesia Anesthetize rat (e.g., isoflurane) Implant Implant bladder catheter via midline abdominal incision. Exteriorize at the nape of the neck. Anesthesia->Implant Recovery Allow animal to recover for 48-72 hours Implant->Recovery CYP_Injection Induce cystitis with cyclophosphamide (CYP) (e.g., 150 mg/kg, i.p.) Recovery->CYP_Injection Placement Place conscious rat in metabolic cage CYP_Injection->Placement Connection Connect bladder catheter to pressure transducer and infusion pump Placement->Connection Infusion Infuse saline at a constant rate (e.g., 10 mL/hr) Connection->Infusion Recording Record intravesical pressure continuously to measure intercontraction interval, voiding pressure, etc. Infusion->Recording Treatment Administer this compound or vehicle (i.v. or i.p.) and continue recording Recording->Treatment

References

A Technical Guide to Filapixant and its Interaction with ATP-Gated P2X3 Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the interaction of Filapixant with its scientifically validated target, the P2X3 receptor. Initial interest in ATP-gated ion channels for inflammatory conditions often focuses on the P2X7 receptor; however, it is critical to note that this compound is a highly selective antagonist of the P2X3 receptor and is not active at the P2X7 receptor. This guide will focus exclusively on the established mechanism of this compound at the P2X3 channel.

Introduction: ATP-Gated Ion Channels and the P2X3 Receptor

Adenosine triphosphate (ATP), renowned as the primary intracellular energy currency, also functions as a critical extracellular signaling molecule, or "DAMP" (Damage-Associated Molecular Pattern), upon its release during cell stress or injury.[1][2] Its signals are transduced by purinergic receptors, which are divided into G-protein coupled P2Y receptors and ligand-gated ion channel P2X receptors. The P2X family comprises seven subtypes (P2X1-7) that form trimeric, non-selective cation channels.[3]

While the P2X7 receptor is a key mediator of inflammation, the P2X3 receptor is predominantly expressed on afferent sensory neurons and is a crucial transducer of nociceptive signals.[4] These receptors can exist as homomeric P2X3 channels or as heteromeric P2X2/3 channels.[4] In the airways, ATP released from epithelial cells activates P2X3 receptors on vagal sensory nerve fibers, triggering depolarization and initiating the action potentials that propagate to the brainstem and are perceived as the urge to cough. In conditions like refractory chronic cough, this pathway is hypersensitized.

This compound (BAY1902607) is a potent and highly selective P2X3 receptor antagonist developed to therapeutically inhibit this pathway and reduce excessive coughing.

Mechanism of Action of this compound

This compound acts as a selective, non-competitive antagonist of the homomeric P2X3 receptor. Structural studies of other P2X3 antagonists show that they stabilize the receptor in a closed, resting state, preventing the conformational changes required for channel opening upon ATP binding. By binding to the P2X3 receptor on airway sensory nerves, this compound blocks the influx of cations (Na⁺ and Ca²⁺) that would normally occur in response to extracellular ATP. This inhibition prevents the depolarization of the neuron, thereby blocking the initiation of the action potential and suppressing the cough reflex at its peripheral origin.

A key characteristic of this compound is its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. P2X2/3 receptors are implicated in taste signaling within taste buds, and their blockade is associated with taste-related adverse events like dysgeusia (taste disturbance). This compound was designed to minimize these effects by selectively targeting P2X3.

Signaling Pathways and Experimental Workflows

P2X3-Mediated Sensory Nerve Activation in the Cough Reflex

The binding of extracellular ATP to P2X3 receptors on the terminals of vagal afferent nerves is a primary step in initiating the cough reflex. This activation leads to a rapid influx of cations, membrane depolarization, and the generation of an action potential.

P2X3_Signaling cluster_airway Airway Lumen & Epithelium cluster_neuron Sensory Neuron Terminal Stimuli Tussive Stimuli (Irritants, Stress) Epithelium Airway Epithelial Cell Stimuli->Epithelium Damage/Stress ATP_Release ATP Release Epithelium->ATP_Release P2X3 P2X3 Receptor ATP_Release->P2X3 Binds & Activates Ion_Influx Na+ / Ca2+ Influx P2X3->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential To_Brainstem Signal to Brainstem (Cough Center) Action_Potential->To_Brainstem This compound This compound This compound->P2X3 Blocks

Caption: P2X3 signaling cascade in sensory nerve activation.
Experimental Workflow for Screening P2X3 Antagonists

The characterization of P2X3 antagonists like this compound typically follows a high-throughput screening workflow, often using a calcium influx assay with a Fluorometric Imaging Plate Reader (FLIPR).

Workflow A 1. Cell Seeding (e.g., HEK293 cells expressing hP2X3) Plate in 96/384-well plates B 2. Dye Loading Incubate with Ca2+-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Compound Addition Add this compound (or test compounds) at various concentrations B->C D 4. Agonist Stimulation Inject ATP or α,β-meATP (P2X3 agonist) C->D E 5. Data Acquisition Measure fluorescence change in real-time (e.g., using FLIPR) D->E F 6. Data Analysis Calculate % inhibition and determine IC50 values E->F

Caption: High-throughput screening workflow for P2X3 antagonists.

Quantitative Data

The pharmacological profile of this compound has been defined through extensive preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against human P2X3 and P2X2/3 receptors, demonstrating its selectivity.

Receptor TargetAssay TypeIC₅₀ (nM)Selectivity (P2X2/3 vs P2X3)Reference
Human P2X3FLIPR Calcium Influx7.4>104-fold
Human P2X2/3FLIPR Calcium Influx776-
Human P2X2/3Manual Patch Clamp251-

Note: Data for a related, less selective compound, Eliapixant, shows IC₅₀ values of 8-10 nM for P2X3 and 129-163 nM for P2X2/3 (~20-fold selectivity) for comparison.

Table 2: Clinical Efficacy and Key Adverse Events of this compound in Refractory Chronic Cough

This table presents results from a randomized, placebo-controlled, crossover study in patients with refractory chronic cough.

Treatment Group (Twice Daily)Reduction in 24-h Cough Frequency vs. PlaceboIncidence of Taste-Related Adverse EventsReference
Placebo-12%
This compound 20 mgNot significant4%
This compound 80 mg17%13%
This compound 150 mgNot specified43%
This compound 250 mg37%57%

Key Experimental Protocols

In Vitro: Calcium Influx Assay for P2X3 Antagonist Potency

This protocol is a standard method for quantifying the potency of P2X3 antagonists by measuring the inhibition of agonist-induced calcium influx.

  • 1. Cell Culture and Plating:

    • Human Embryonic Kidney (HEK293) cells stably transfected with the human P2X3 receptor gene are cultured under standard conditions (37°C, 5% CO₂).

    • Cells are harvested and seeded into 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. Plates are incubated for 24 hours.

  • 2. Fluorescent Dye Loading:

    • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in a buffered saline solution) for 60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

    • After incubation, cells are washed with an assay buffer to remove extracellular dye.

  • 3. Compound Incubation:

    • Serial dilutions of this compound (or other test compounds) are prepared in the assay buffer.

    • The compound solutions are added to the appropriate wells, and the plate is incubated for a predefined period (e.g., 15-30 minutes) at room temperature to allow for target engagement.

  • 4. Agonist Stimulation and Measurement:

    • The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken for several seconds.

    • An agonist solution (e.g., α,β-methylene ATP, a stable ATP analog selective for P2X3) is added to all wells simultaneously by the FLIPR's integrated pipettor to a final concentration known to elicit a robust response (e.g., EC₈₀).

    • Fluorescence intensity is measured kinetically for 2-3 minutes immediately following agonist addition.

  • 5. Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the influx of calcium through the P2X3 channels.

    • The response in wells treated with this compound is normalized to the response of vehicle-treated control wells (0% inhibition) and wells with a known maximal inhibitor (100% inhibition).

    • A concentration-response curve is generated, and the IC₅₀ value is calculated using a four-parameter logistic equation.

In Vivo: ATP/Citric Acid-Induced Cough Model in Guinea Pigs

This animal model is used to assess the antitussive (anti-cough) efficacy of compounds like this compound in a living system.

  • 1. Animal Acclimatization:

    • Male Dunkin-Hartley guinea pigs are acclimatized to the housing facility and experimental procedures for at least one week.

    • Animals are trained by placing them in the whole-body plethysmography chambers for short periods on consecutive days to reduce stress-induced artifacts.

  • 2. Compound Administration:

    • This compound or vehicle control is administered orally (p.o.) via gavage at a specified time (e.g., 2 hours) before the tussive challenge. Doses are calculated based on the animal's body weight.

  • 3. Tussive Challenge:

    • Each conscious, unrestrained guinea pig is placed into a whole-body plethysmograph chamber.

    • An aerosolized tussive agent is delivered into the chamber for a fixed duration (e.g., 10-15 minutes). Common agents include citric acid (a general irritant) or ATP/α,β-meATP to specifically engage the P2X3 pathway.

    • The aerosol is generated by a jet nebulizer, ensuring a consistent particle size for airway deposition.

  • 4. Cough Detection and Quantification:

    • Cough events are detected and recorded using specialized equipment connected to the plethysmograph. This system identifies coughs by their characteristic sharp explosive sound (via a microphone) and associated pressure changes within the chamber.

    • The total number of coughs during the exposure period is counted by validated analysis software.

  • 5. Data Analysis:

    • The mean number of coughs in the this compound-treated group is compared to the vehicle-treated group.

    • The percentage inhibition of cough is calculated to determine the in vivo efficacy of the compound. Statistical significance is determined using appropriate tests (e.g., ANOVA or t-test).

References

The pharmacology of selective P2X3 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacology of Selective P2X3 Antagonists

Introduction

Extracellular adenosine triphosphate (ATP) has been identified as a critical signaling molecule in nociceptive pathways. Released from cells during injury, inflammation, or stress, ATP activates purinergic receptors on sensory neurons, leading to the perception of pain and the initiation of reflexes like coughing.[1][2] Among the family of purinergic receptors, the P2X3 receptor has emerged as a key therapeutic target. P2X3 receptors are ligand-gated ion channels predominantly expressed on C- and Aδ-fiber primary afferent neurons, which are crucial for transmitting sensory information including pain, touch, and irritation.[3][4] These receptors can exist as homomeric trimers (three P2X3 subunits) or as heterotrimeric P2X2/3 receptors.[4] The selective localization of P2X3-containing receptors on sensory neurons makes them an attractive target for developing novel analgesics and antitussives with a potentially lower burden of central nervous system, gastrointestinal, or cardiovascular side effects that limit many existing therapies. This guide provides a comprehensive overview of the pharmacology of selective P2X3 antagonists, detailing their mechanism of action, key compounds in development, experimental evaluation protocols, and clinical significance.

Mechanism of Action and Signaling Pathway

Under physiological conditions, ATP is primarily present in complex with divalent cations like Ca²⁺ and Mg²⁺. When released into the extracellular space due to tissue damage or inflammation, this ATP complex binds to P2X3 receptors on the terminals of sensory neurons. This binding event triggers a conformational change in the receptor, opening a non-selective cation channel. The subsequent influx of ions, primarily Na⁺ and Ca²⁺, leads to membrane depolarization. If this depolarization reaches the threshold, it initiates an action potential that propagates along the sensory nerve fiber to the central nervous system, where the signal is interpreted as pain or an urge to cough. P2X3 receptor antagonists are compounds designed to competitively or allosterically inhibit the binding of ATP, thereby preventing channel activation and blocking the downstream signaling cascade.

P2X3_Signaling_Pathway P2X3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space ATP_Release ATP Release (Cellular Stress/Injury) P2X3 P2X3 Receptor ATP_Release->P2X3 Binds & Activates Antagonist Selective P2X3 Antagonist Antagonist->P2X3 Blocks Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_CNS Signal to CNS (Pain/Cough) Action_Potential->Signal_CNS Propagation

P2X3 Receptor Signaling Pathway

Pharmacology of Key Selective P2X3 Antagonists

Significant research has led to the development of several selective P2X3 and P2X2/3 receptor antagonists. These compounds vary in their chemical structure, selectivity for P2X3 over P2X2/3, and mechanism of inhibition. A primary challenge in the field is mitigating the common side effect of taste disturbance (dysgeusia or hypogeusia), which is attributed to the blockade of P2X2/3 heteromers expressed in taste buds. Consequently, newer antagonists have been designed with higher selectivity for the P2X3 homomer.

Compound NameOther NamesMechanismhP2X3 IC₅₀ (nM)hP2X2/3 IC₅₀ (nM)Selectivity (P2X2/3 vs P2X3)Key Application(s)
Gefapixant MK-7264, AF-219Allosteric Antagonist153220~1.4xRefractory Chronic Cough
Filapixant BAY1902607Antagonist7.4776>100xRefractory Chronic Cough
Eliapixant BAY1817080AntagonistN/AN/A~20xRefractory Chronic Cough, Overactive Bladder
BLU-5937 N/ANon-competitive Antagonist25>24,000>960xChronic Cough, Chronic Pruritus
AF-353 N/AAntagonist8.05 (pIC₅₀)7.41 (pIC₅₀)~4.4xPreclinical Tool Compound
A-317491 N/ACompetitive Antagonist9-22 (Kᵢ)9-22 (Kᵢ)~1xPreclinical Tool Compound

Table 1: Quantitative Comparison of Selective P2X3 Antagonists. IC₅₀/Kᵢ values represent the concentration required for 50% inhibition. Selectivity is the ratio of IC₅₀ for P2X2/3 to P2X3.

Experimental Protocols and Methodologies

The pharmacological characterization of P2X3 antagonists relies on a combination of in vitro and in vivo experimental models to determine potency, selectivity, and efficacy.

In Vitro Potency and Selectivity Assays

1. Whole-Cell Patch Clamp Electrophysiology: This technique provides a direct measure of ion channel function.

  • Protocol:

    • Mammalian cell lines (e.g., HEK293 or 1321N1) are transfected to express human P2X3 or P2X2/3 receptors.

    • A single cell is targeted with a micropipette to form a high-resistance seal ("giga-seal") with the cell membrane.

    • The membrane patch under the pipette is ruptured to allow electrical access to the entire cell ("whole-cell" configuration).

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • An agonist, typically α,β-methylene ATP (α,β-meATP), is applied to activate the P2X3 channels, causing an inward current.

    • The antagonist is co-applied with the agonist at varying concentrations to generate a concentration-response curve.

    • The IC₅₀ value is calculated by measuring the reduction in the agonist-evoked current.

2. Intracellular Calcium Flux Assays: This is a higher-throughput method to assess receptor activation by measuring the downstream signal of Ca²⁺ influx.

  • Protocol:

    • Recombinant cell lines expressing the target receptor are cultured in microplates.

    • Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The antagonist compound is added to the wells and incubated for a specific period.

    • The plate is placed in a fluorometric imaging plate reader (FLIPR).

    • An EC₈₀ concentration of the agonist (α,β-meATP) is added to stimulate the receptors.

    • The resulting increase in intracellular Ca²⁺ causes an increase in fluorescence, which is measured in real-time.

    • The inhibitory effect of the antagonist is quantified, and IC₅₀ values are determined from concentration-response curves.

In_Vitro_Workflow Workflow for In Vitro Potency Assay (Calcium Flux) Start Start Cell_Culture Culture Cells Expressing P2X3 or P2X2/3 Start->Cell_Culture Dye_Loading Load Cells with Ca2+ Sensitive Dye Cell_Culture->Dye_Loading Compound_Add Add Antagonist at Varying Concentrations Dye_Loading->Compound_Add Incubation Incubate Compound_Add->Incubation FLIPR Measure Fluorescence in FLIPR Incubation->FLIPR Agonist_Add Inject Agonist (α,β-meATP) FLIPR->Agonist_Add Data_Analysis Analyze Data & Calculate IC50 FLIPR->Data_Analysis Agonist_Add->FLIPR Stimulates Ca2+ Influx End End Data_Analysis->End

Workflow for In Vitro Potency Assay (Calcium Flux)
In Vivo Efficacy Models

1. Citric Acid-Induced Cough Model (Guinea Pig): This is a standard preclinical model for evaluating antitussive drugs.

  • Protocol:

    • Guinea pigs are placed in a whole-body plethysmography chamber that can detect pressure changes associated with coughing.

    • The test antagonist or vehicle is administered orally or via another relevant route.

    • After a set pretreatment time, the animal is exposed to an aerosolized solution of citric acid for a defined period (e.g., 10 minutes) to induce coughing.

    • The number of coughs is recorded and compared between the vehicle- and antagonist-treated groups.

    • A significant reduction in the number of coughs indicates antitussive efficacy.

2. Inflammatory/Neuropathic Pain Models (Rat): These models assess the analgesic potential of P2X3 antagonists.

  • Protocol:

    • Induction of Hypersensitivity: Pain is induced by injecting an inflammatory agent (e.g., Complete Freund's Adjuvant, CFA) into the paw or by creating a nerve injury (e.g., spinal nerve ligation) to model neuropathic pain.

    • Antagonist Administration: The test compound is administered systemically.

    • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold, the minimum force required to elicit a withdrawal response, is determined.

    • Efficacy Measurement: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Clinical Development and Therapeutic Applications

The primary clinical application for selective P2X3 antagonists has been the treatment of refractory or unexplained chronic cough, a condition for which there are few effective therapies. Several compounds have advanced to late-stage clinical trials, demonstrating significant reductions in cough frequency.

CompoundPhaseDose(s)Primary Efficacy OutcomeIncidence of Taste-Related AEs
Gefapixant Phase 345 mg BID14.6-18.5% reduction in 24h cough frequency vs. placebo.~60%
This compound Phase 2a80-250 mg BID17-37% reduction in 24h cough frequency vs. placebo.13-57% (dose-dependent)
Eliapixant Phase 2a≥50 mg BIDSignificant reduction in cough frequency.Infrequent and mild.
BLU-5937 Phase 2N/AN/ADesigned for minimal taste alteration.

Table 2: Summary of Key Clinical Trial Data for P2X3 Antagonists in Chronic Cough. BID = twice daily.

The most persistent challenge in the clinical use of P2X3 antagonists is taste disturbance. This adverse event is directly linked to the blockade of P2X2/3 receptors in taste bud signaling. The development of highly selective P2X3 antagonists like BLU-5937 represents a key strategy to separate the desired antitussive effect (mediated by P2X3) from the unwanted taste-related side effects.

Selectivity_SideEffect Logic of P2X3 Selectivity and Side Effects cluster_receptors Receptor Targets cluster_outcomes Clinical Outcomes Antagonist P2X3 Antagonist P2X3 P2X3 Homomer (Sensory Nerves) Antagonist->P2X3 Blocks P2X23 P2X2/3 Heteromer (Taste Buds) Antagonist->P2X23 Blocks (Less Selective Antagonists) Efficacy Therapeutic Efficacy (e.g., Cough Reduction) P2X3->Efficacy Leads to SideEffect Adverse Effect (Taste Disturbance) P2X23->SideEffect Leads to High_Selectivity Strategy: Increase Selectivity for P2X3 High_Selectivity->Antagonist High_Selectivity->P2X23 Avoids Blockade

Logic of P2X3 Selectivity and Side Effects

Conclusion and Future Directions

Selective P2X3 antagonists represent a novel and promising class of drugs for managing conditions driven by sensory nerve hypersensitization, most notably refractory chronic cough. The pharmacology is well-defined, with a clear mechanism of action and established protocols for preclinical evaluation. Clinical data have confirmed the efficacy of this drug class, while also highlighting the critical challenge of taste-related side effects. Future research and development will likely focus on optimizing the selectivity profile to maximize therapeutic benefit while minimizing adverse effects. Furthermore, the role of P2X3 antagonists in treating chronic pain conditions, such as osteoarthritis and neuropathic pain, continues to be an area of active investigation, holding the potential to provide a much-needed non-opioid alternative for pain management.

References

Unveiling Target Engagement of Filapixant: A Technical Guide to P2X3 Receptor Antagonism in Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant (BAY1902607) is a selective, non-narcotic antagonist of the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough. This technical guide provides an in-depth exploration of the biomarkers and methodologies used to assess the target engagement of this compound. As direct molecular target engagement biomarkers remain elusive in clinical settings, this document focuses on the robust pharmacodynamic readouts and clinical assessments that serve as reliable surrogates for confirming the interaction of this compound with its intended target. We will delve into the P2X3 signaling pathway, detailed experimental protocols from clinical trials, and quantitative data on efficacy and tolerability, offering a comprehensive resource for researchers in the field of sensory neuronal modulation.

The P2X3 Receptor: A Prime Target for Antitussive Therapy

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory C-fibers and Aδ-fibers of the vagus nerve that innervate the airways.[1][2] In response to airway inflammation, irritation, or injury, endogenous adenosine triphosphate (ATP) is released from airway lining cells.[1] The binding of ATP to P2X3 receptors on these sensory nerve fibers triggers an influx of cations, leading to membrane depolarization and the initiation of an action potential. This signal is then transmitted to the brainstem, culminating in the cough reflex.[1][3]

In patients with refractory chronic cough, there is a state of cough hypersensitivity, where the cough reflex is triggered by low-level stimuli that would not typically induce a cough. P2X3 receptor antagonists, such as this compound, work by competitively binding to the P2X3 receptor, thereby preventing ATP from activating the channel. This inhibition of P2X3-mediated signaling reduces the hyperexcitability of sensory neurons, leading to a decrease in cough frequency and severity.

P2X3 Receptor Signaling Pathway in Cough Reflex

The binding of ATP to the P2X3 receptor initiates a cascade of events within the sensory neuron, leading to the generation of a cough. The following diagram illustrates this signaling pathway.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Brainstem Action_Potential->Signal_Transmission Cough_Reflex Cough Reflex Signal_Transmission->Cough_Reflex This compound This compound This compound->P2X3 Blocks

P2X3 Receptor Signaling Cascade in Sensory Neurons.

Pharmacodynamic Readouts as Surrogates for Target Engagement

In the absence of direct molecular biomarkers, the clinical effects of this compound serve as robust indicators of target engagement. The primary pharmacodynamic readouts are the reduction in cough frequency (efficacy) and the incidence of taste-related adverse events (tolerability).

Efficacy: Reduction in Cough Frequency

The most direct measure of this compound's engagement with the P2X3 receptor in the context of chronic cough is the reduction in cough frequency. Clinical trials have demonstrated a dose-dependent decrease in 24-hour cough counts with this compound treatment.

Table 1: Dose-Dependent Reduction in 24-Hour Cough Frequency with this compound

This compound Dose (Twice Daily)Mean Reduction from Baseline (%)Mean Reduction vs. Placebo (%)
20 mg--
80 mg2317
150 mg--
250 mg4137
Placebo6-
Tolerability: Taste-Related Adverse Events

P2X3 receptors, as well as P2X2/3 heterotrimers, are also expressed in taste bud cells. Antagonism of these receptors can lead to taste disturbances, such as dysgeusia (altered taste), hypogeusia (reduced taste), or ageusia (loss of taste). The occurrence of these adverse events, while undesirable, provides further evidence of target engagement.

Table 2: Incidence of Taste-Related Adverse Events with this compound

This compound Dose (Twice Daily)Incidence of Taste-Related AEs (%)
20 mg4
80 mg13
150 mg43
250 mg57
Placebo12

Experimental Protocols

The following sections detail the methodologies employed in clinical trials to assess the pharmacodynamic readouts of this compound.

Objective Cough Frequency Monitoring

The primary efficacy endpoint in this compound clinical trials is the 24-hour cough frequency, which is objectively measured using ambulatory cough monitors.

Protocol for 24-Hour Cough Frequency Monitoring (Based on VitaloJAK™ System)

  • Device Setup: The patient is fitted with a lightweight, portable digital audio recording device (e.g., VitaloJAK™) that includes a microphone attached to the patient's clothing in the sternal notch area.

  • Recording Period: The device continuously records audio for a full 24-hour period in the patient's ambulatory environment.

  • Data Analysis:

    • The 24-hour audio recording is uploaded to a central server.

    • Proprietary software algorithms are used to automatically detect and isolate potential cough sounds.

    • Trained analysts then manually review the flagged audio segments to verify and count the number of coughs.

    • The total number of coughs is divided by the recording duration (24 hours) to calculate the cough frequency (coughs per hour).

  • Endpoint Calculation: The change in 24-hour cough frequency from baseline is calculated for both the this compound and placebo treatment periods.

Cough_Monitoring_Workflow Patient Patient in Ambulatory Environment Monitor Ambulatory Cough Monitor (e.g., VitaloJAK™) Patient->Monitor Wears Recording 24-Hour Audio Recording Monitor->Recording Generates Analysis Automated Cough Detection & Manual Verification Recording->Analysis Is Analyzed by Data Cough Count Data Analysis->Data Produces Endpoint Calculation of Cough Frequency (coughs/hour) Data->Endpoint Is Used for

Workflow for Objective Cough Frequency Monitoring.
Assessment of Taste-Related Adverse Events

The assessment of taste-related adverse events is a crucial component of safety and tolerability evaluation for P2X3 receptor antagonists. This is typically achieved through patient-reported outcomes.

Protocol for Taste Disturbance Assessment

  • Spontaneous Reporting: Throughout the clinical trial, patients are encouraged to report any changes in their sense of taste to the clinical staff. These are recorded as adverse events (AEs) and graded for severity (mild, moderate, severe).

  • Taste Questionnaires: At specified time points during the study (e.g., at each study visit), patients are asked to complete a standardized taste questionnaire. This questionnaire may include questions such as:

    • "Have you noticed any change in your sense of taste since your last visit?" (Yes/No)

    • If yes, "Please describe the change (e.g., loss of taste, altered taste, metallic taste)."

    • "On a scale of 0 to 10, where 0 is no effect and 10 is a very strong effect, how would you rate the change in your sense of taste?"

  • Data Collection and Analysis: The incidence, type, and severity of taste-related adverse events are collected and compared between the this compound and placebo groups.

Conclusion

While direct, molecular-level target engagement biomarkers for this compound are not yet established for in-human studies, the pharmacodynamic readouts of cough frequency reduction and taste-related adverse events provide compelling and quantifiable evidence of the drug's interaction with the P2X3 receptor. The robust methodologies for objective cough monitoring and the systematic assessment of taste disturbances, as detailed in this guide, are essential for the clinical development and evaluation of this compound and other P2X3 receptor antagonists. This comprehensive understanding of target engagement through these surrogate markers is critical for advancing novel therapies for refractory chronic cough.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Filapixant, a P2X3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant is a potent and highly selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in the pathophysiology of chronic cough and other sensory disorders.[1][2] This document provides detailed protocols for a suite of in vitro assays essential for the characterization of this compound and other P2X3 receptor antagonists. The described assays include a radioligand binding assay to determine binding affinity, a functional calcium influx assay, and an automated patch clamp electrophysiology assay to assess antagonist potency, as well as a relevant cell-based assay to measure ATP release from neuronal cells.

P2X3 Receptor Signaling Pathway

The P2X3 receptor is a trimeric, non-selective cation channel. Upon binding of extracellular ATP, the channel opens, leading to a rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, which can trigger the initiation and propagation of action potentials, leading to the sensation of pain or, in the airways, the cough reflex.

P2X3_Signaling cluster_membrane Cell Membrane P2X3 P2X3 Receptor (Trimeric Ion Channel) Cations Na⁺, Ca²⁺ P2X3->Cations Opens Channel (Influx) ATP Extracellular ATP ATP->P2X3 Binds & Activates This compound This compound (Antagonist) This compound->P2X3 Binds & Blocks Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Initiation Depolarization->ActionPotential NeuronalResponse Neuronal Response (e.g., Cough Signal) ActionPotential->NeuronalResponse

Caption: P2X3 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound.

Table 1: this compound Potency in Functional Assays

Assay TypeReceptor SubtypeParameterValue (nM)Reference
Calcium Influx (FLIPR)Human P2X3IC₅₀7.4[1][2]
Calcium Influx (FLIPR)Human P2X2/3IC₅₀776[1]
Electrophysiology (Patch Clamp)Human P2X2/3IC₅₀251 - 776

Table 2: this compound Selectivity

ParameterValueReference
Selectivity (P2X2/3 IC₅₀ / P2X3 IC₅₀)>100-fold

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the P2X3 receptor through competition with a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow A Prepare Membranes from Cells Expressing P2X3 B Incubate Membranes with Radioligand (e.g., [³H]α,β-meATP) and varying concentrations of this compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis: Determine IC₅₀ and calculate Kᵢ D->E

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).

    • Add a fixed concentration of a suitable P2X3 radioligand (e.g., [³H]α,β-methylene ATP). The concentration should ideally be at or below the Kₔ of the radioligand.

    • Add varying concentrations of this compound or a reference compound.

    • For determination of non-specific binding, add a high concentration of a known P2X3 antagonist.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with cold assay buffer to remove unbound radioactivity.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Influx Assay (FLIPR)

This functional assay measures the ability of this compound to inhibit P2X3 receptor activation by monitoring changes in intracellular calcium concentration using a fluorescent dye.

Workflow:

Calcium_Influx_Workflow A Plate Cells Expressing P2X3 in a 384-well Plate B Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) A->B C Pre-incubate with varying concentrations of this compound B->C D Add P2X3 Agonist (e.g., α,β-meATP) C->D E Measure Fluorescence Change over Time (FLIPR) D->E F Data Analysis: Determine IC₅₀ E->F

Caption: Calcium Influx Assay Workflow.

Protocol:

  • Cell Plating:

    • Seed 1321N1 or HEK293 cells stably expressing human P2X3 or P2X2/3 receptors into black-walled, clear-bottom 384-well plates at a suitable density (e.g., 15,000 cells/well) approximately 20 hours before the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

  • Compound Incubation:

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add varying concentrations of this compound or a reference antagonist to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Detection:

    • Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • Establish a baseline fluorescence reading for each well.

    • Add a P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response in the absence of the antagonist (100% activity) and in the presence of a saturating concentration of a known antagonist (0% activity).

    • Plot the normalized response as a function of the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Automated Patch Clamp Electrophysiology Assay

This assay provides a high-throughput method to directly measure the inhibitory effect of this compound on the ion channel currents mediated by P2X3 receptors.

Workflow:

Patch_Clamp_Workflow A Prepare Cell Suspension (e.g., CHO-P2X3) B Load Cells onto Planar Patch Clamp Chip A->B C Establish Whole-Cell Configuration B->C D Apply P2X3 Agonist to Elicit Current C->D E Apply this compound followed by Agonist Challenge D->E F Record and Analyze Ion Channel Currents to Determine IC₅₀ E->F

Caption: Automated Patch Clamp Workflow.

Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the target P2X3 receptor subtype (e.g., CHO cells).

    • Harvest the cells and prepare a single-cell suspension in an appropriate external solution.

  • Automated Patch Clamp Procedure:

    • Utilize an automated patch clamp system (e.g., SyncroPatch, QPatch).

    • Load the cell suspension and the test compounds (this compound) onto the system.

    • The system will automatically capture individual cells on the patch clamp chip and establish a giga-ohm seal and whole-cell configuration.

  • Electrophysiological Recording:

    • Hold the cell membrane at a negative potential (e.g., -60 mV).

    • Apply a P2X3 agonist (e.g., α,β-meATP) to elicit an inward current.

    • After a washout period, pre-incubate the cell with varying concentrations of this compound for a defined period.

    • Re-apply the agonist in the presence of this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition as a function of the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀.

Cell-Based Assay: ATP Release from Neuronal Cells

This assay measures the release of ATP from cultured neuronal cells, a key event in P2X3 receptor signaling, and can be used to assess the downstream effects of compounds that modulate neuronal activity. While this compound directly blocks the P2X3 receptor, this assay can be used to study the overall purinergic signaling environment in which this compound acts.

Workflow:

ATP_Release_Workflow A Culture Neuronal Cells (e.g., DRG neurons) B Stimulate Cells to Induce ATP Release (e.g., high K⁺, capsaicin) A->B C Collect Supernatant B->C E Assess the Effect of This compound on Downstream Signaling (Optional) B->E D Measure ATP Concentration (Luciferin-Luciferase Assay) C->D

Caption: ATP Release Assay Workflow.

Protocol:

  • Cell Culture:

    • Culture primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line in appropriate multi-well plates.

  • Cell Stimulation and Supernatant Collection:

    • Wash the cells with a low-potassium buffer.

    • Pre-incubate the cells with either vehicle or varying concentrations of a test compound (note: this compound would be used in a subsequent functional assay to block the effect of the released ATP, not to modulate its release directly in this protocol).

    • Stimulate the cells with a depolarizing agent (e.g., high potassium solution) or a specific stimulus (e.g., capsaicin for TRPV1-expressing neurons) to induce ATP release.

    • Immediately collect the supernatant.

  • ATP Measurement:

    • Use a commercially available ATP assay kit based on the luciferin-luciferase reaction.

    • In a luminometer-compatible plate, mix the collected supernatant with the ATP assay reagent.

    • Measure the luminescence, which is directly proportional to the ATP concentration.

  • Data Analysis:

    • Construct a standard curve using known concentrations of ATP.

    • Calculate the concentration of ATP in the experimental samples based on the standard curve.

    • Compare the amount of ATP released from stimulated versus unstimulated cells.

Conclusion

The in vitro assays described provide a comprehensive framework for the characterization of this compound and other P2X3 receptor antagonists. These protocols enable the determination of key pharmacological parameters such as binding affinity and functional potency, which are crucial for drug development and for understanding the mechanism of action of this class of compounds. The provided workflows and diagrams offer a clear visual guide for the experimental procedures.

References

Application Notes and Protocols for Cell-Based Assay Development to Evaluate CRTh2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target: CRTh2 vs. P2X3

Initial interest in "Filapixant cell-based assay development" has been noted. It is important to clarify that this compound is a selective antagonist of the P2X3 receptor, a key player in refractory chronic cough. The detailed request, however, focuses on the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), a G-protein coupled receptor for prostaglandin D2 (PGD2). This document will proceed with a detailed application note for the development of cell-based assays for CRTh2 antagonists, as this appears to be the primary scientific interest.

Introduction to CRTh2 as a Therapeutic Target

The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1] Its natural ligand, prostaglandin D2 (PGD2), is predominantly released by activated mast cells.[1] Upon binding to CRTh2, PGD2 mediates the chemotaxis and activation of key immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2] This leads to the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), eosinophil degranulation, and the perpetuation of the allergic response.[3]

CRTh2 signals through a Gαi/o protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium ([Ca2+]i). The central role of the PGD2/CRTh2 signaling axis in type 2 inflammation makes it an attractive target for the development of novel anti-inflammatory therapeutics. This document provides detailed protocols for three key cell-based assays to identify and characterize CRTh2 antagonists: a competitive radioligand binding assay, a functional cAMP inhibition assay, and a calcium flux assay.

CRTh2 Signaling Pathway

The binding of PGD2 to the CRTh2 receptor initiates a signaling cascade through the Gαi subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores.

CRTh2_Signaling_Pathway PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds G_protein Gαi/βγ CRTh2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP ↓ cAMP AC->cAMP Ca_flux ↑ Intracellular Ca²⁺ PLC->Ca_flux Antagonist CRTh2 Antagonist Antagonist->CRTh2 Blocks

CRTh2 Signaling Pathway

Experimental Protocols

Cell Lines and Culture
  • Recombinant Cell Line: HEK293 cells stably expressing human CRTh2 (HEK-hCRTh2) are recommended for robust and reproducible assay performance.

  • Endogenous Cell Line: Human eosinophilic leukemia cell lines, such as butyric acid-differentiated HL-60 cells or AML14.3D10 cells, can be used as they endogenously express CRTh2.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM for HEK293, RPMI-1640 for HL-60) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to the CRTh2 receptor.

Materials:

  • HEK-hCRTh2 cell membranes

  • [3H]PGD2 (specific activity ~170 Ci/mmol)

  • Unlabeled PGD2

  • Test compounds

  • Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Multi-well plate harvester and scintillation counter

Procedure:

  • Membrane Preparation: Prepare membranes from HEK-hCRTh2 cells according to standard protocols. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL Binding Buffer

    • 50 µL of [3H]PGD2 (final concentration ~0.4 nM)

    • 50 µL of test compound dilutions (e.g., from 10 pM to 100 µM).

    • For total binding, add 50 µL of buffer instead of the test compound.

    • For non-specific binding, add 50 µL of unlabeled PGD2 (final concentration 10 µM).

  • Initiate Reaction: Add 50 µL of cell membrane suspension (~20-25 µg protein) to each well to start the reaction.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by fitting the competition data to a one-site sigmoidal dose-response curve. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay

This functional assay measures the ability of a CRTh2 antagonist to block the PGD2-induced inhibition of cAMP production.

Materials:

  • HEK-hCRTh2 cells

  • Forskolin

  • PGD2

  • Test compounds

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Plating: Seed HEK-hCRTh2 cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Aspirate the culture medium.

    • Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.

    • Add serial dilutions of the test antagonist compounds.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a solution of PGD2 (at its EC80 concentration, e.g., ~2 nM) and Forskolin (to stimulate cAMP production, e.g., 1-10 µM) to all wells except the basal control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that restores 50% of the PGD2-inhibited cAMP response.

Protocol 3: Calcium Flux Assay

This assay measures the antagonist's ability to block the PGD2-induced transient increase in intracellular calcium.

Materials:

  • HEK-hCRTh2 or HL-60 cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • PGD2

  • Test compounds

  • Assay Buffer (e.g., HHBS)

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Add serial dilutions of the test antagonist compounds to the wells.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for 15-30 seconds.

  • Agonist Injection: Inject PGD2 (at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.

  • Data Analysis: The change in fluorescence (peak signal - baseline) reflects the intracellular calcium concentration. Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the compound concentration.

Experimental Workflow Visualization

The general workflow for screening CRTh2 antagonists involves initial screening with a high-throughput functional assay (like Calcium Flux or cAMP), followed by confirmation and potency determination with binding assays for lead compounds.

Experimental_Workflow cluster_0 Assay Development & Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Lead Characterization Cell_Culture Cell Culture (HEK-hCRTh2) HTS_Assay High-Throughput Functional Assay (e.g., Calcium Flux Assay) Cell_Culture->HTS_Assay Dose_Response Dose-Response Analysis (cAMP or Calcium Flux Assay) Determine IC50 HTS_Assay->Dose_Response Active Hits Compound_Library Compound Library Screening Compound_Library->HTS_Assay Binding_Assay Competitive Binding Assay ([3H]PGD2) Determine Ki Dose_Response->Binding_Assay Selectivity Selectivity Assays (vs. DP1, other GPCRs) Binding_Assay->Selectivity Potent Hits Downstream Downstream Assays (e.g., Chemotaxis, Cytokine Release) Selectivity->Downstream Lead_Compound Lead Compound Downstream->Lead_Compound

CRTh2 Antagonist Screening Workflow

Data Presentation

Quantitative data from the assays should be summarized to compare the potency and efficacy of different antagonist compounds.

Compound IDBinding Affinity (Ki, nM)cAMP Inhibition (IC50, nM)Calcium Flux Inhibition (IC50, nM)
Antagonist X1.5 ± 0.25.2 ± 0.88.1 ± 1.1
Fevipiprant1.10.44 (Whole Blood Assay)Not Reported
OC000459Not Reported19 (Cytokine Release)pKB = 7.9 (Eosinophil Shape Change)
Control Cpd150.3 ± 15.7450.6 ± 35.2>1000

Data for Fevipiprant and OC000459 are derived from published literature and may represent different assay formats (e.g., whole blood eosinophil shape change for Fevipiprant's IC50). Data for Antagonist X and Control Cpd are hypothetical for illustrative purposes.

References

Application Notes and Protocols for Filapixant in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant is a potent and highly selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2] These receptors are key mediators in nociception and sensory hypersensitization, making them attractive therapeutic targets for conditions such as chronic cough and neuropathic pain.[1][3] When activated by extracellular ATP, P2X3 receptors, existing as both homomeric (P2X3) and heteromeric (P2X2/3) channels, permit the influx of cations like Na⁺ and Ca²⁺.[4] This influx leads to membrane depolarization and the initiation of action potentials, thereby transmitting sensory signals.

These application notes provide detailed protocols for utilizing this compound in primary sensory neuron cultures to investigate its pharmacological effects. The protocols cover the isolation and culture of dorsal root ganglion (DRG) neurons, functional assessment of P2X3 receptor antagonism using calcium imaging and patch-clamp electrophysiology, and evaluation of neuronal viability.

Mechanism of Action

This compound selectively binds to and inhibits the function of P2X3 receptors. By blocking the receptor, this compound prevents ATP-induced channel opening, thereby reducing cation influx and subsequent neuronal depolarization and firing. This antagonistic action effectively dampens the signaling of sensory neurons involved in pain and reflex pathways.

Filapixant_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds Cation_Influx Na⁺ / Ca²⁺ Influx P2X3_Receptor->Cation_Influx Opens Channel Ion_Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Sensory_Signal Sensory Signal Transmission Action_Potential->Sensory_Signal This compound This compound This compound->P2X3_Receptor Blocks

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables present hypothetical data for the characterization of this compound in primary DRG neuron cultures. This compound is a highly selective P2X3 antagonist with an expected IC50 in the low nanomolar range, similar to its structural analog Eliapixant (IC50 = 8 nM).

Table 1: Inhibition of ATP-Evoked Calcium Influx by this compound

This compound Concentration (nM)% Inhibition of Ca²⁺ Response (Mean ± SD)
0.112.5 ± 3.1
135.2 ± 4.5
1068.9 ± 5.2
10092.1 ± 2.8
100098.5 ± 1.5
IC50 (nM) ~5

Table 2: Blockade of ATP-Gated Currents by this compound

This compound Concentration (nM)% Blockade of Peak Inward Current (Mean ± SD)
0.115.8 ± 4.2
140.1 ± 6.1
1075.3 ± 5.8
10095.6 ± 2.1
100099.1 ± 0.9
IC50 (nM) ~4

Table 3: Neuronal Viability Assessment after 24-hour this compound Treatment

This compound Concentration (nM)Neuronal Viability (% of Control, MTT Assay) (Mean ± SD)LDH Release (% of Max Lysis) (Mean ± SD)
1101.2 ± 3.52.1 ± 0.8
1099.8 ± 4.12.5 ± 1.1
10098.5 ± 3.93.0 ± 1.3
100097.2 ± 4.53.8 ± 1.5
1000095.1 ± 5.24.5 ± 1.9

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation of DRG neurons from embryonic or neonatal rodents, which are a primary cell type expressing P2X3 receptors.

DRG_Culture_Workflow Start Start Dissection Dissect DRGs from E18-P2 Rodents Start->Dissection Enzymatic_Digestion Enzymatic Digestion (e.g., Papain/Collagenase) Dissection->Enzymatic_Digestion Mechanical_Dissociation Mechanical Trituration to Single-Cell Suspension Enzymatic_Digestion->Mechanical_Dissociation Cell_Counting Cell Counting and Viability Assessment Mechanical_Dissociation->Cell_Counting Plating Plate Cells onto Coated Coverslips/Plates Cell_Counting->Plating Incubation Incubate at 37°C, 5% CO₂ in Neurobasal Medium Plating->Incubation Maturation Allow Neurons to Mature (5-7 days in vitro) Incubation->Maturation End End Maturation->End Viability_Assay_Workflow Start Start Plate_Neurons Plate DRG Neurons in 96-well Plates Start->Plate_Neurons Treat_Neurons Treat with this compound (various concentrations) for 24-48 hours Plate_Neurons->Treat_Neurons Assay_Choice Choose Assay Treat_Neurons->Assay_Choice MTT_Assay Add MTT Reagent Incubate 2-4 hours Assay_Choice->MTT_Assay MTT LDH_Assay Collect Supernatant Assay_Choice->LDH_Assay LDH Add_Solubilizer Add Solubilizing Agent (e.g., DMSO, SDS) MTT_Assay->Add_Solubilizer Measure_Absorbance_MTT Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance_MTT Data_Analysis Calculate % Viability or % Cytotoxicity Measure_Absorbance_MTT->Data_Analysis Add_LDH_Reagent Add LDH Reaction Mixture Incubate 30 mins LDH_Assay->Add_LDH_Reagent Measure_Absorbance_LDH Measure Absorbance at 490 nm Add_LDH_Reagent->Measure_Absorbance_LDH Measure_Absorbance_LDH->Data_Analysis

References

Application Notes and Protocols for Filapixant Research in Animal Models of Osteoarthritis and Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons. Extracellular ATP, released in response to tissue damage and inflammation, activates P2X3 receptors, leading to the initiation and propagation of pain signals. This mechanism makes P2X3 an attractive therapeutic target for conditions characterized by chronic pain, such as osteoarthritis and inflammatory pain. These application notes provide detailed protocols for utilizing established animal models to investigate the efficacy of this compound in alleviating pain associated with these conditions.

Mechanism of Action and Signaling Pathway

P2X3 receptors are crucial transducers of nociceptive signals. In inflammatory and osteoarthritic conditions, damaged or stressed cells release ATP into the extracellular space. This ATP binds to and activates P2X3-containing receptors on the peripheral terminals of primary afferent neurons. The activation of these ion channels leads to a rapid influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials. These signals are then transmitted along the sensory nerves to the spinal cord and ultimately perceived as pain in the brain. This compound, by selectively blocking the P2X3 receptor, is hypothesized to interrupt this signaling cascade at its origin, thereby reducing pain perception.

P2X3_Signaling_Pathway cluster_0 Peripheral Tissue cluster_1 Nociceptive Neuron Terminal cluster_2 Signal Transmission Tissue Damage/\nInflammation Tissue Damage/ Inflammation ATP Release ATP Release Tissue Damage/\nInflammation->ATP Release causes ATP ATP ATP Release->ATP P2X3 P2X3 Receptor ATP->P2X3 binds & activates Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) P2X3->Ion_Channel This compound This compound This compound->P2X3 blocks Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: P2X3 receptor signaling pathway in pain transmission.

Recommended Animal Models

Based on the mechanism of action of this compound, the following well-established and validated animal models are recommended for preclinical efficacy studies.

  • Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model: This model mimics the cartilage degradation and chronic pain associated with human osteoarthritis.[1][2][3]

  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model: This model induces a robust and sustained inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia, making it suitable for evaluating analgesics targeting inflammatory pain.[4][5]

Experimental Protocols

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

This protocol details the induction of osteoarthritis-like pain and pathology in rats, followed by a proposed treatment regimen with this compound.

Experimental Workflow:

MIA_Workflow cluster_workflow MIA-Induced Osteoarthritis Workflow Acclimatization Acclimatization (1 week) Baseline Baseline Pain Assessment (Day 0) Acclimatization->Baseline MIA_Injection Intra-articular MIA Injection (Day 1) Baseline->MIA_Injection OA_Development OA Development (Days 2-14) MIA_Injection->OA_Development Treatment This compound/Vehicle Administration (Days 15-28) OA_Development->Treatment Pain_Assessment Pain Assessment (Weekly) Treatment->Pain_Assessment during Endpoint Endpoint Analysis (Day 28) (Histology, Biomarkers) Pain_Assessment->Endpoint

Caption: Workflow for MIA-induced osteoarthritis model.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing facility and handling for at least one week prior to the experiment.

  • Baseline Measurements: Before MIA injection, perform baseline behavioral tests to assess pain thresholds.

  • Induction of Osteoarthritis:

    • Anesthetize the rats (e.g., with isoflurane).

    • Shave the area around the right knee joint.

    • Flex the knee at a 90° angle.

    • Inject 50 µL of Monosodium Iodoacetate (MIA) solution (e.g., 2 mg in sterile saline) into the intra-articular space of the right knee.

    • The contralateral (left) knee can be injected with sterile saline as a control.

  • Proposed this compound Treatment:

    • Rationale for Dosing: Based on preclinical studies of the structurally similar P2X3 antagonist Eliapixant in a rat inflammatory pain model, a dose range of 1-10 mg/kg is proposed.

    • Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administration: Starting on day 15 post-MIA injection, administer this compound or vehicle orally (p.o.) once or twice daily.

    • Groups:

      • Group 1: Sham (Saline injection) + Vehicle

      • Group 2: MIA + Vehicle

      • Group 3: MIA + this compound (e.g., 1 mg/kg)

      • Group 4: MIA + this compound (e.g., 3 mg/kg)

      • Group 5: MIA + this compound (e.g., 10 mg/kg)

      • Group 6 (Optional): MIA + Positive Control (e.g., Celecoxib)

  • Outcome Assessments:

    • Behavioral Testing (Pain Assessment):

      • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments applied to the plantar surface of the hind paw.

      • Weight-Bearing Deficit: Assess the distribution of weight between the hind limbs using an incapacitance tester.

      • Perform behavioral tests weekly from baseline to the end of the study.

    • Histopathological Analysis:

      • At the end of the study (e.g., day 28), euthanize the animals and collect the knee joints.

      • Fix, decalcify, and embed the joints in paraffin.

      • Section the joints and stain with Safranin O-Fast Green to assess cartilage degradation and proteoglycan loss.

      • Score the cartilage damage using a standardized scoring system (e.g., OARSI score).

    • Biomarker Analysis (Optional):

      • Collect synovial fluid or serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and cartilage degradation markers (e.g., COMP, CTX-II).

Data Presentation:

GroupPaw Withdrawal Threshold (g) - Day 28Weight Bearing (% on affected limb) - Day 28OARSI Histology Score
Sham + Vehicle
MIA + Vehicle
MIA + this compound (1 mg/kg)
MIA + this compound (3 mg/kg)
MIA + this compound (10 mg/kg)
MIA + Positive Control
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This protocol describes the induction of persistent inflammatory pain in rats and a proposed treatment plan to evaluate the analgesic effects of this compound.

Experimental Workflow:

CFA_Workflow cluster_workflow CFA-Induced Inflammatory Pain Workflow Acclimatization Acclimatization (1 week) Baseline Baseline Pain Assessment (Day 0) Acclimatization->Baseline CFA_Injection Intraplantar CFA Injection (Day 1) Baseline->CFA_Injection Inflammation_Dev Inflammation Development (24 hours) CFA_Injection->Inflammation_Dev Treatment This compound/Vehicle Administration (Post-CFA) Inflammation_Dev->Treatment Pain_Assessment Pain Assessment (Post-treatment) Treatment->Pain_Assessment Endpoint Endpoint Analysis (Paw Edema, Cytokines) Pain_Assessment->Endpoint

Caption: Workflow for CFA-induced inflammatory pain model.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.

  • Housing and Acclimatization: As described for the MIA model.

  • Baseline Measurements: Conduct baseline behavioral tests for pain sensitivity.

  • Induction of Inflammation:

    • Briefly restrain the rat.

    • Inject 100-150 µL of Complete Freund's Adjuvant (CFA) (e.g., 1 mg/mL heat-killed Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of the right hind paw.

    • The contralateral (left) paw can be injected with saline as a control.

  • Proposed this compound Treatment:

    • Dosing: Based on the study with Eliapixant, a dose range of 1-10 mg/kg is recommended.

    • Preparation: Prepare this compound in a suitable vehicle.

    • Administration: Administer this compound or vehicle orally (p.o.) at a predetermined time point after CFA injection (e.g., 24 hours post-CFA).

    • Groups:

      • Group 1: Sham (Saline injection) + Vehicle

      • Group 2: CFA + Vehicle

      • Group 3: CFA + this compound (e.g., 1 mg/kg)

      • Group 4: CFA + this compound (e.g., 3 mg/kg)

      • Group 5: CFA + this compound (e.g., 10 mg/kg)

      • Group 6 (Optional): CFA + Positive Control (e.g., Indomethacin)

  • Outcome Assessments:

    • Behavioral Testing (Pain Assessment):

      • Mechanical Allodynia: Measure paw withdrawal threshold using von Frey filaments.

      • Thermal Hyperalgesia: Assess paw withdrawal latency to a radiant heat source (e.g., Hargreaves test).

      • Perform behavioral tests at various time points after drug administration (e.g., 1, 2, 4, and 6 hours post-dose).

    • Paw Edema Measurement:

      • Measure the volume of the injected paw using a plethysmometer at baseline and at specified time points after CFA injection.

    • Biomarker Analysis (Optional):

      • At the end of the experiment, collect paw tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Data Presentation:

GroupPaw Withdrawal Threshold (g) - 2h post-dosePaw Withdrawal Latency (s) - 2h post-dosePaw Volume (mL) - 24h post-CFA
Sham + Vehicle
CFA + Vehicle
CFA + this compound (1 mg/kg)
CFA + this compound (3 mg/kg)
CFA + this compound (10 mg/kg)
CFA + Positive Control

Conclusion

The animal models and protocols described herein provide a robust framework for evaluating the therapeutic potential of this compound in the context of osteoarthritis and inflammatory pain. By targeting the P2X3 receptor, this compound represents a promising non-opioid analgesic approach. Rigorous preclinical evaluation in these models is a critical step in advancing this compound through the drug development pipeline.

References

Application Notes and Protocols for Filapixant Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical data on Filapixant (BAY 1902607) in rodent models is limited. The following application notes and protocols are substantially based on preclinical studies of Eliapixant (BAY 1817080) , a structurally related and highly selective P2X3 receptor antagonist also developed by Bayer. This information is provided as a representative guide for researchers, assuming similar methodologies would be applicable for the investigation of this compound in rodent models of pain and inflammation.

Introduction

This compound is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2] Activation of P2X3 receptors by extracellular ATP is a key mechanism in nociceptive signaling and sensory hypersensitization, making it an attractive therapeutic target for conditions such as chronic pain, chronic cough, and endometriosis.[3][4] These application notes provide a framework for the administration and evaluation of this compound in common rodent models of inflammatory pain.

Signaling Pathway of P2X3 Receptor Activation

The binding of extracellular ATP to the P2X3 receptor, a trimeric ion channel, induces a conformational change that opens the channel pore.[2] This allows for the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of an action potential. This signal is then propagated along the sensory nerve fiber, ultimately resulting in the sensation of pain. This compound, as a P2X3 receptor antagonist, is designed to block this initial activation step.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds and Activates This compound This compound This compound->P2X3 Binds and Inhibits Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal Propagation Action_Potential->Pain_Signal

P2X3 Receptor Signaling Pathway and Point of this compound Intervention.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on the related P2X3 antagonist, Eliapixant, in rodent models of inflammatory pain. These values can serve as a starting point for designing experiments with this compound.

Table 1: Pharmacodynamic Efficacy of Eliapixant in a Rat Model of Inflammatory Pain
Animal ModelTreatmentDose (mg/kg, p.o.)Primary OutcomeResult
Sprague Dawley Rat Vehicle (0.5% CMC:Tween 80)-Paw Withdrawal Threshold (PWT)Baseline
(CFA-induced mechanical hyperalgesia)Eliapixant1PWTModerate, statistically significant increase at 2h post-dose
Eliapixant3PWTRobust and statistically significant increase at 2h, 4h, and 6h post-dose
Eliapixant10PWTRobust and statistically significant increase at 2h, 4h, and 6h post-dose

CFA: Complete Freund's Adjuvant; p.o.: oral administration; CMC: Carboxymethylcellulose

Table 2: Pharmacodynamic Efficacy of Eliapixant in a Mouse Model of Inflammatory Pain
Animal ModelTreatmentDose (mg/kg, p.o., b.i.d.)Primary OutcomeResult
C57BL/6 Mouse Vehicle (0.5% CMC:Tween 80)-Mechanical HyperalgesiaBaseline
(CFA-induced mechanical hyperalgesia)Eliapixant5Mechanical HyperalgesiaMinimal effective dose to reverse hyperalgesia at 48h

b.i.d.: twice daily

Experimental Protocols

The following are detailed protocols for key experiments, adapted from studies with Eliapixant.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.

Materials:

  • Male Sprague Dawley rats (n=8 per group)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose with Tween 80)

  • Oral gavage needles

  • Dynamic Plantar Aesthesiometer or similar device for measuring paw withdrawal threshold

Protocol:

  • Induction of Inflammation:

    • Acclimatize rats to the testing environment.

    • Inject 100 µL of CFA into the plantar surface of one hind paw of each rat.

    • Allow 24 hours for the development of inflammation and mechanical hyperalgesia.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).

    • Administer the this compound suspension or vehicle orally via gavage.

  • Assessment of Mechanical Hyperalgesia:

    • Measure the paw withdrawal threshold (PWT) at baseline (before drug administration) and at specified time points post-administration (e.g., 2, 4, and 6 hours).

    • Apply increasing pressure to the plantar surface of the inflamed hind paw until the rat withdraws its paw. The pressure at which this occurs is the PWT.

  • Data Analysis:

    • Compare the PWT of the this compound-treated groups to the vehicle-treated group at each time point using appropriate statistical methods (e.g., ANOVA followed by Dunnett's post hoc test).

Experimental Workflow: CFA-Induced Pain Model in Rats

CFA_Rat_Workflow cluster_setup Day 1: Model Induction cluster_treatment Day 2: Treatment and Assessment cluster_analysis Data Analysis Acclimatize Acclimatize Rats Induce_CFA Inject CFA into Hind Paw Acclimatize->Induce_CFA Baseline_PWT Measure Baseline PWT Induce_CFA->Baseline_PWT 24h later Administer_Drug Administer this compound or Vehicle (p.o.) Baseline_PWT->Administer_Drug Measure_PWT_2h Measure PWT at 2h Administer_Drug->Measure_PWT_2h Measure_PWT_4h Measure PWT at 4h Measure_PWT_2h->Measure_PWT_4h Measure_PWT_6h Measure PWT at 6h Measure_PWT_4h->Measure_PWT_6h Analyze_Data Statistical Analysis of PWT Measure_PWT_6h->Analyze_Data

Workflow for evaluating this compound in a rat model of inflammatory pain.
Pharmacokinetic Studies in Rodents

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • Male Sprague Dawley rats or C57BL/6 mice

  • This compound

  • Appropriate vehicle for intravenous and oral administration

  • Cannulas for blood collection (if applicable)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS) for drug quantification

Protocol:

  • Animal Preparation:

    • Fast animals overnight before dosing, with free access to water.

    • For intravenous administration, cannulate the jugular or femoral vein.

  • Drug Administration:

    • Oral (p.o.): Administer a single dose of this compound suspension via oral gavage.

    • Intravenous (i.v.): Administer a single bolus dose of this compound solution via the implanted cannula.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood samples to obtain plasma and store frozen until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameter Calculation:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Logical Relationship of Pharmacokinetic and Pharmacodynamic Studies

PK_PD_Relationship cluster_pk Pharmacokinetic (PK) Study cluster_pd Pharmacodynamic (PD) Study cluster_goal Overall Goal PK_Study Determine this compound's ADME Profile (Cmax, Tmax, AUC, t1/2) PD_Study Evaluate this compound's Efficacy in a Disease Model (e.g., Pain Relief) PK_Study->PD_Study PK_PD_Modeling Establish PK/PD Relationship (Correlate Drug Exposure with Efficacy) PK_Study->PK_PD_Modeling PD_Study->PK_Study PD_Study->PK_PD_Modeling

Interrelationship between pharmacokinetic and pharmacodynamic studies.

General Administration Guidelines for Rodents

  • Routes of Administration: Common routes for drug administration in rodents include oral (p.o.), intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.). The choice of route depends on the experimental design and the physicochemical properties of the compound.

  • Vehicle Selection: The vehicle used to dissolve or suspend this compound should be non-toxic and appropriate for the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), and aqueous solutions of suspending agents like carboxymethylcellulose (CMC) or polyethylene glycol (PEG).

  • Dose Volume: The volume of the administered dose should be appropriate for the size of the animal to avoid adverse effects. For oral gavage in mice, the volume is typically 5-10 mL/kg, and for rats, it is 5-20 mL/kg.

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the welfare of the animals.

These application notes and protocols provide a foundational guide for researchers initiating studies with this compound in rodent models. It is recommended to conduct pilot studies to determine the optimal dose range and time course of action for this compound in the specific model being investigated.

References

Filapixant: Application Notes for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant (also known as BAY 1902607) is a potent and highly selective, orally bioavailable antagonist of the P2X3 purinergic receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of various conditions, including chronic cough, neuropathic pain, and overactive bladder[1][2][3]. As a selective inhibitor, this compound blocks the binding of extracellular ATP, thereby preventing the activation of these channels and the subsequent initiation of nociceptive and reflex pathways[2]. These application notes provide detailed information on the solubility of this compound and protocols for its use in a laboratory setting.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₄H₂₆F₃N₅O₃S
Molecular Weight 521.56 g/mol
CAS Number 1948232-63-0
Appearance White to light yellow solid

Solubility Data

This compound exhibits high solubility in organic solvents and is reported to have high aqueous solubility, which contributes to its favorable pharmacokinetic profile[4]. Quantitative data for common laboratory solvents are summarized below.

SolventSolubilityConcentrationNotes
DMSO 146.67 mg/mL281.21 mMMay require ultrasonication to fully dissolve. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.
Corn Oil ≥ 5.5 mg/mL≥ 10.55 mMForms a clear solution.
Aqueous Solution High SolubilityNot specifiedClinical studies utilized aqueous solutions for oral administration, indicating good solubility, though a specific mg/mL value is not publicly available.

Signaling Pathway of this compound Action

This compound exerts its pharmacological effect by competitively inhibiting the P2X3 receptor on sensory neurons. The binding of the endogenous ligand, ATP, released during cellular stress or injury, activates the P2X3 receptor, which functions as a non-selective cation channel. This activation leads to an influx of Na⁺ and Ca²⁺, causing membrane depolarization and the initiation of an action potential. This signal is then propagated to the central nervous system, resulting in sensations such as pain or the urge to cough. This compound blocks this initial activation step.

Filapixant_Mechanism_of_Action Mechanism of Action of this compound ATP Extracellular ATP P2X3 P2X3 Receptor (Sensory Neuron) ATP->P2X3 Binds & Activates Ion_Channel Ion Channel Opening P2X3->Ion_Channel Conformational Change This compound This compound This compound->P2X3 Blocks Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Signal to CNS (Pain/Cough Sensation) Action_Potential->Signal_Propagation

Mechanism of Action of this compound

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a concentrated stock solution for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 52.16 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For a 100 mM solution from 52.16 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic bath at room temperature and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Note on Cell Culture Application: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. It is recommended to perform serial dilutions in culture medium and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Protocol 2: Preparation of Formulations for In Vivo Animal Studies

The following are examples of formulations suitable for oral (p.o.) or intraperitoneal (i.p.) administration in animal models, based on supplier recommendations.

Formulation A: Clear Solution in Corn Oil

  • Final Concentration: ≥ 5.5 mg/mL

  • Procedure:

    • Prepare a concentrated stock of this compound in DMSO (e.g., 55 mg/mL).

    • For a 1 mL final working solution, add 100 µL of the 55 mg/mL DMSO stock to 900 µL of corn oil.

    • Mix thoroughly until a clear solution is obtained.

Formulation B: Suspended Solution with PEG300 and Tween-80

  • Final Concentration: 5.5 mg/mL

  • Procedure:

    • Prepare a concentrated stock of this compound in DMSO (e.g., 55 mg/mL).

    • To prepare 1 mL of the final formulation:

      • Add 100 µL of the 55 mg/mL DMSO stock to 400 µL of PEG300. Mix well.

      • Add 50 µL of Tween-80 to the mixture. Mix well.

      • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly to ensure a uniform suspension.

Formulation C: Suspended Solution with SBE-β-CD

  • Final Concentration: 5.5 mg/mL

  • Procedure:

    • Prepare a concentrated stock of this compound in DMSO (e.g., 55 mg/mL).

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • To prepare 1 mL of the final formulation, add 100 µL of the 55 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.

    • Mix thoroughly. Sonication may be required to achieve a uniform suspension.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound for laboratory use.

Filapixant_Stock_Prep Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex & Sonicate (if necessary) add_solvent->dissolve check_sol Clear Solution? dissolve->check_sol check_sol->dissolve No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Workflow for this compound Stock Solution Preparation

Safety Precautions

  • Handle this compound powder in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for complete handling and safety information.

Disclaimer: This document is intended for research use only and is not a guide for clinical or therapeutic use. All laboratory work should be conducted by trained professionals in accordance with institutional and national safety guidelines.

References

Filapixant Powder: Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed guidelines for the proper storage, handling, and experimental use of Filapixant powder, a potent and selective P2X3 receptor antagonist.

Introduction to this compound

This compound (CAS No: 1948232-63-0) is a key investigational compound in the study of purinergic signaling.[1] As a selective antagonist of the P2X3 receptor, it is instrumental in research related to sensory nerve signaling, chronic cough, and other conditions where P2X3 receptor activation plays a role.[2] The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory neurons.[3] Its activation by extracellular ATP is a critical step in the transmission of sensory signals, including pain and cough reflexes. This compound's mechanism of action involves blocking this ATP-mediated activation, thereby inhibiting downstream signaling cascades.[3]

Storage and Handling of this compound Powder

Proper storage and handling of this compound powder are crucial to maintain its integrity and ensure the reliability of experimental results.

2.1. Storage of Solid Powder

While specific long-term storage conditions for the solid powder are not extensively published, general best practices for hygroscopic and potentially light-sensitive compounds should be followed.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.To minimize degradation over time.
Light Store in a light-protected container (e.g., amber vial).To prevent potential photodegradation.[4]
Moisture Store in a tightly sealed container with a desiccant. This compound is noted to be hygroscopic.To prevent water absorption which can lead to degradation and affect weighing accuracy.

2.2. Handling of Solid Powder

Due to its potency and hygroscopic nature, careful handling of this compound powder is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Weighing: Weigh the powder in a controlled environment with low humidity if possible. Use a balance with a draft shield. Handle the powder quickly to minimize exposure to atmospheric moisture.

  • Aerosol Prevention: Avoid creating dust. Open containers carefully and handle the powder gently. For procedures that may generate dust, use a chemical fume hood.

Preparation and Storage of this compound Solutions

3.1. Solubility

This compound exhibits good solubility in dimethyl sulfoxide (DMSO).

SolventSolubilityNotes
DMSO 146.67 mg/mLUltrasonic treatment may be needed to achieve full dissolution.

3.2. Preparation of Stock Solutions

A common practice is to prepare a high-concentration stock solution in DMSO.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculate the required mass of this compound powder (Molecular Weight: 521.56 g/mol ). For 1 mL of a 10 mM stock, 5.22 mg of this compound is needed.

  • Carefully weigh the this compound powder and transfer it to an appropriate sterile, light-protected vial.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

3.3. Storage of Stock Solutions

Proper storage of stock solutions is critical to maintain the compound's activity.

Storage TemperatureShelf Life
-20°C 1 month
-80°C 6 months

Note: Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound's activity as a P2X3 receptor antagonist can be assessed using various cell-based assays. A common method is a calcium imaging assay, which measures the influx of calcium ions following receptor activation.

4.1. P2X3 Receptor Signaling Pathway

The binding of ATP to the P2X3 receptor, a ligand-gated ion channel, causes the channel to open, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and the initiation of a downstream signaling cascade within the sensory neuron. This compound acts by binding to the P2X3 receptor and preventing ATP from binding and activating the channel, thus inhibiting the influx of ions and subsequent neuronal signaling.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Activates This compound This compound This compound->P2X3 Inhibits Ca_ion Ca²⁺ Influx P2X3->Ca_ion Allows Depolarization Membrane Depolarization Ca_ion->Depolarization Signaling Downstream Signaling Depolarization->Signaling Calcium_Assay_Workflow start Start cell_culture 1. Culture cells expressing P2X3 receptors start->cell_culture plate_cells 2. Plate cells in a microplate cell_culture->plate_cells load_dye 3. Load cells with a calcium-sensitive dye plate_cells->load_dye add_this compound 4. Add varying concentrations of this compound load_dye->add_this compound incubate 5. Incubate to allow compound binding add_this compound->incubate add_atp 6. Stimulate with ATP (P2X3 agonist) incubate->add_atp measure_fluorescence 7. Measure intracellular calcium (fluorescence) add_atp->measure_fluorescence analyze_data 8. Analyze data and determine IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

References

Preparing Stock Solutions of Filapixant (BAY 1902607): An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Filapixant (also known as BAY 1902607), a potent and selective P2X3 receptor antagonist. Adherence to these guidelines is crucial for ensuring the consistency and reproducibility of experimental results.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for its effective use in research. The following table summarizes key data for this compound.

PropertyValueSource
Synonyms BAY 1902607[1][2][3][4]
Molecular Weight 521.56 g/mol [1]
Appearance Solid, white to light yellow powder
Formula C₂₄H₂₆F₃N₅O₃S
CAS Number 1948232-63-0
Solubility DMSO: 146.67 mg/mL (281.21 mM)
Storage (Powder) -20°C for up to 3 years
Storage (Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

Required Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

  • Calculate the Required Mass:

    • Use the following formula to determine the mass of this compound needed: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 521.56 g/mol x 1000 = 5.22 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of this compound powder into the tube.

  • Dissolving the Compound:

    • Add the appropriate volume of high-purity DMSO to the tube. For a 10 mM stock from 5.22 mg, this would be 1 mL.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until it becomes clear. It is noted that hygroscopic DMSO can significantly impact solubility; therefore, using a newly opened bottle of DMSO is recommended.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_0 Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Aliquot Aliquot Vortex/Sonicate->Aliquot Store Store Aliquot->Store

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway Context

This compound is a selective antagonist of the P2X3 receptor. This receptor is an ATP-gated ion channel primarily expressed on sensory neurons. Its activation is implicated in various sensory signaling pathways, including those related to pain and cough.

G ATP ATP P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor Binds to Ion Influx Ion Influx P2X3 Receptor->Ion Influx Activates This compound This compound This compound->P2X3 Receptor Inhibits Neuronal Depolarization Neuronal Depolarization Ion Influx->Neuronal Depolarization Sensory Signal Sensory Signal Neuronal Depolarization->Sensory Signal

Caption: this compound's mechanism of action on the P2X3 signaling pathway.

Safety Precautions

  • Always handle this compound powder and its solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.

  • Avoid inhalation of the powder or contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

Filapixant: A Researcher's Guide to Investigating Purinergic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Selective P2X3 Receptor Antagonist

Introduction

Purinergic signaling, a crucial pathway in cell-to-cell communication, is mediated by extracellular nucleotides like adenosine triphosphate (ATP). This signaling is implicated in a wide array of physiological and pathological processes, including inflammation, neurotransmission, and pain perception. The P2X family of ligand-gated ion channels, activated by ATP, are key players in this pathway. Among these, the P2X3 receptor, and its heteromeric counterpart P2X2/3, are predominantly expressed on sensory neurons and are pivotal in nociceptive signaling.

Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 receptor. Its high selectivity for P2X3 over other P2X receptors, particularly the P2X2/3 heterotrimer involved in taste sensation, makes it a valuable tool for dissecting the specific role of P2X3 in purinergic signaling pathways. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its pharmacological data, detailed protocols for in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound exhibits a high affinity and selectivity for the human P2X3 receptor. Its pharmacological profile, along with that of the related compound Eliapixant and the less selective antagonist Gefapixant, is summarized below for comparison. This data highlights this compound's utility in specifically targeting P2X3-mediated signaling.

CompoundTarget(s)IC50 (P2X3)IC50 (P2X2/3)Selectivity (P2X3 vs P2X2/3)Reference
This compound P2X37.4 nM776 nM>100-fold[1][2]
Eliapixant P2X38-10 nM129-163 nM~20-fold[3][4]
Gefapixant P2X3, P2X2/3153 nM220 nM~1.4-fold[3]

Clinical Insights: this compound in Refractory Chronic Cough

Clinical studies have explored the efficacy and safety of this compound in patients with refractory chronic cough, a condition linked to sensory nerve hypersensitivity where P2X3 receptors are a key therapeutic target. The data from these studies provide valuable insights into the in vivo effects of P2X3 antagonism.

DosageChange in 24-h Cough Frequency (vs. Placebo)Patient-Reported Cough Severity Reduction (vs. Placebo)Common Adverse EventsReference
80 mg BID17% reduction8 mm on 100-mm VASTaste-related (13%)
150 mg BIDNot explicitly statedNot explicitly statedTaste-related (43%)
250 mg BID37% reduction21 mm on 100-mm VASTaste-related (57%)

Signaling Pathways and Experimental Visualization

To understand the mechanism of action of this compound, it is essential to visualize the P2X3 signaling pathway and the experimental workflows used to study its effects.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (released from stressed cells) P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and activates This compound This compound This compound->P2X3 Blocks ATP binding Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx depolarization Membrane Depolarization Ca_ion->depolarization Na_ion->depolarization action_potential Action Potential (Nerve Impulse) depolarization->action_potential downstream Downstream Signaling (e.g., Nociception) action_potential->downstream

P2X3 Receptor Signaling and this compound's Mechanism of Action.

The following diagram illustrates a typical experimental workflow for evaluating the potency of this compound using a calcium influx assay.

Calcium_Influx_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing hP2X3 start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells load_dye Load cells with Fluo-4 AM calcium indicator plate_cells->load_dye incubate_this compound Incubate with varying concentrations of this compound load_dye->incubate_this compound add_agonist Add P2X3 agonist (e.g., α,β-meATP) incubate_this compound->add_agonist measure_fluorescence Measure fluorescence change (Calcium influx) add_agonist->measure_fluorescence data_analysis Analyze data and calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

Experimental Workflow for Calcium Influx Assay.

Experimental Protocols

The following are detailed protocols for in vitro assays to characterize the activity of this compound on P2X3 receptors.

Protocol 1: Calcium Influx Assay

This assay measures the inhibition of ATP-induced calcium influx in cells expressing P2X3 receptors.

Materials:

  • HEK293 cells stably expressing human P2X3 receptors (e.g., from Charles River or Creative Biogene).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).

  • Phosphate-Buffered Saline (PBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • α,β-methylene ATP (α,β-meATP) as the P2X3 agonist.

  • This compound.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Culture HEK293-hP2X3 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Wash the cells once with HBSS.

    • Add 100 µL of the loading solution to each well and incubate for 60 minutes at 37°C.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Using the automated injector, add 20 µL of α,β-meATP (at a final concentration that elicits ~80% of the maximal response, e.g., EC80) to each well.

    • Continue recording the fluorescence for at least 60 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the control wells (no this compound) to determine the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: YO-PRO-1 Dye Uptake Assay

This assay measures the inhibition of P2X3-mediated membrane pore formation, which allows the influx of the fluorescent dye YO-PRO-1.

Materials:

  • HEK293 cells stably expressing human P2X3 receptors.

  • Cell culture reagents as in Protocol 1.

  • YO-PRO-1 Iodide.

  • HBSS with 20 mM HEPES.

  • α,β-methylene ATP (α,β-meATP).

  • This compound.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture and Plating: Follow steps 1 and 2 from Protocol 1.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Wash the cells once with HBSS.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature.

  • Dye and Agonist Addition:

    • Prepare a solution of YO-PRO-1 and α,β-meATP in HBSS. The final concentration of YO-PRO-1 should be 1 µM, and the final concentration of α,β-meATP should be at its EC80.

    • Add 50 µL of this solution to each well.

  • Fluorescence Measurement:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~491 nm and emission at ~509 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Normalize the data to the control wells (no this compound) to determine the percentage of inhibition.

    • Calculate the IC50 value as described in Protocol 1.

Conclusion

This compound is a powerful research tool for investigating the role of the P2X3 receptor in purinergic signaling. Its high selectivity allows for the specific interrogation of P2X3-mediated pathways in various physiological and disease models. The provided pharmacological data and detailed experimental protocols offer a solid foundation for researchers to incorporate this compound into their studies of pain, inflammation, and other P2X3-related processes. The visualization of the signaling pathway and experimental workflows further aids in the conceptualization and execution of these experiments. As a highly selective antagonist, this compound will continue to be instrumental in advancing our understanding of purinergic signaling.

References

Troubleshooting & Optimization

Troubleshooting Filapixant experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for filapixant. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this selective P2X3 receptor antagonist.

Troubleshooting Guides

Experimental variability can arise from multiple sources. This guide provides a structured approach to identifying and mitigating common issues encountered during in vitro and cell-based assays with this compound.

Issue Potential Cause Recommended Solution
Low or No Inhibitory Effect Compound Insolubility: this compound may not be fully dissolved in the aqueous assay buffer, reducing its effective concentration.[1][2]1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO (typically 10 mM). 2. Ensure the final solvent concentration in the assay is minimal (usually <0.5% v/v) to avoid solvent-induced artifacts.[1][2] 3. Visually inspect for precipitation after dilution into the final assay medium.[2]
Compound Degradation: Improper storage or multiple freeze-thaw cycles can compromise the integrity of this compound.1. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Protect from light if the compound is light-sensitive. 3. Verify compound identity and purity using methods like mass spectrometry or HPLC if degradation is suspected.
Incorrect Assay Conditions: The experimental setup may not be optimal for detecting P2X3 receptor inhibition.1. Optimize agonist (ATP) concentration: Ensure the ATP concentration used to stimulate the P2X3 receptor is near the EC50 or EC80 to create a sufficient window for observing inhibition. 2. Check cell health and passage number: Variations in cell culture practices can significantly impact results. Use cells at a consistent confluency and passage number.
High Well-to-Well or Experiment-to-Experiment Variability Inconsistent Cell Culture Practices: Differences in cell density, passage number, or media composition can lead to variable responses.1. Standardize cell culture protocols: Maintain consistent cell passage numbers, seeding densities, and media formulations. 2. Monitor cell health: Regularly check for signs of stress or contamination.
Assay Procedure Variability: Minor differences in incubation times, reagent addition, or plate reading can introduce significant error.1. Use positive and negative controls in every experiment to monitor assay performance. 2. Automate liquid handling steps where possible to reduce pipetting errors. 3. Ensure consistent incubation times and environmental conditions (temperature, CO2).
Compound Instability in Media: this compound may not be stable in the assay medium over the course of the experiment.1. Prepare fresh dilutions of this compound for each experiment. 2. Assess compound stability in your specific assay medium over the experimental timeframe if variability persists.
Apparent Off-Target Effects or Cellular Toxicity High Compound Concentration: Off-target effects are more likely to occur at concentrations significantly above the IC50 for the primary target.1. Perform a dose-response curve to determine the optimal concentration range for P2X3 inhibition. 2. Use the lowest effective concentration that achieves the desired level of on-target inhibition.
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cellular toxicity at the concentration used.1. Include a vehicle control in all experiments to assess the effect of the solvent alone. 2. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO).
Non-Specific Binding: The compound may bind to plasticware or other components of the assay system, reducing its availability to the target.1. Consider using low-binding plates. 2. Include a pre-incubation step with the compound to allow for equilibration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels primarily expressed on sensory nerve fibers. By blocking the binding of ATP to these receptors, this compound inhibits the initiation of the action potential that can lead to sensations like pain or the urge to cough.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO. Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: I am observing taste-related side effects in my in vivo studies. Is this expected?

A3: Yes, taste-related adverse events such as dysgeusia (taste distortion) and hypogeusia (reduced ability to taste) have been reported in clinical trials of this compound and other P2X3 antagonists. This is thought to be an on-target effect due to the blockade of P2X2/3 heteromeric receptors, which are expressed in taste buds.

Q4: How can I confirm that the observed effect in my cell-based assay is due to P2X3 receptor inhibition and not an off-target effect?

A4: To confirm on-target activity, you can perform several validation experiments:

  • Use a secondary inhibitor: Treat cells with a structurally different P2X3 antagonist. If the same phenotype is observed, it is more likely to be an on-target effect.

  • Conduct a rescue experiment: If possible, transfect cells with a mutant version of the P2X3 receptor that is resistant to this compound. Reversal of the inhibitor's effect would strongly support an on-target mechanism.

  • Utilize a control cell line: Compare the effects of this compound on cells expressing the P2X3 receptor versus a parental cell line that does not.

Q5: What are the typical concentrations of this compound used in clinical studies?

A5: In clinical trials for refractory chronic cough, this compound has been administered in ascending doses, typically ranging from 20 mg to 250 mg twice daily. It is important to note that these are oral dosages and the resulting plasma concentrations should be considered when designing in vitro experiments.

Experimental Protocols

Protocol: Cell-Based Calcium Flux Assay for P2X3 Receptor Antagonism

This protocol outlines a method to measure the inhibitory activity of this compound on ATP-induced calcium influx in a cell line recombinantly expressing the human P2X3 receptor.

1. Materials:

  • HEK293 cells stably expressing human P2X3 receptor
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
  • Pluronic F-127
  • ATP (agonist)
  • This compound (antagonist)
  • 384-well black, clear-bottom microplates

2. Cell Preparation:

  • Plate the P2X3-expressing cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate overnight at 37°C, 5% CO2.

3. Dye Loading:

  • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
  • Remove the cell culture medium from the plate and add the dye loading solution to each well.
  • Incubate the plate for 60 minutes at 37°C, protected from light.

4. Compound Addition:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
  • After the dye loading incubation, wash the cells with assay buffer.
  • Add the this compound dilutions and vehicle control to the respective wells.
  • Incubate for 15-30 minutes at room temperature.

5. Measurement of Calcium Flux:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
  • Prepare an ATP solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
  • Establish a baseline fluorescence reading for each well.
  • Add the ATP solution to all wells simultaneously using the instrument's integrated pipettor.
  • Continuously record the fluorescence intensity for 1-2 minutes to capture the calcium influx.

6. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
  • Normalize the data to the vehicle control wells (representing 100% activity) and wells with a maximal concentration of a known potent P2X3 antagonist (representing 0% activity).
  • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Filapixant_Mechanism_of_Action cluster_neuron Sensory Neuron ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Channel_Open Ion Channel Opens P2X3->Channel_Open Activates This compound This compound This compound->P2X3 Blocks Signal Nerve Signal (e.g., Cough) Channel_Open->Signal Initiates

This compound blocks ATP binding to the P2X3 receptor.

Troubleshooting_Workflow Start Experiment Shows High Variability or Poor Results Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Check_Cells Assess Cell Health & Culture Consistency Start->Check_Cells Check_Assay Review Assay Protocol & Controls Start->Check_Assay Solubility_Issue Insolubility or Degradation? Check_Compound->Solubility_Issue Cell_Issue Inconsistent Cell Culture? Check_Cells->Cell_Issue Assay_Issue Procedural Variability? Check_Assay->Assay_Issue Solubility_Issue->Check_Cells No Optimize_Solvent Optimize Solvent System & Aliquot Stocks Solubility_Issue->Optimize_Solvent Yes Cell_Issue->Check_Assay No Standardize_Culture Standardize Passage # & Seeding Density Cell_Issue->Standardize_Culture Yes Refine_Protocol Refine Pipetting, Incubation & Controls Assay_Issue->Refine_Protocol Yes

A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Optimizing Filapixant Concentration in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Filapixant concentration in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X3 receptor.[1][2][3] Its mechanism of action involves blocking the P2X3 receptor, which is an ATP-gated ion channel.[2] By inhibiting this receptor, this compound prevents the influx of cations that leads to neuronal activation, making it a promising therapeutic for conditions associated with sensory nerve fiber overactivation, such as refractory chronic cough.[4]

Q2: What are P2X3 receptors and what is their role in cellular signaling?

A2: P2X3 receptors are a subtype of purinergic receptors that form trimeric, non-selective cation channels activated by extracellular adenosine triphosphate (ATP). They are predominantly expressed on sensory neurons. Upon activation by ATP, these channels open, leading to an influx of cations like Na⁺ and Ca²⁺, which depolarizes the cell membrane and initiates an action potential. This signaling cascade is crucial for transmitting sensory information, including pain and cough reflexes.

Q3: What are the common functional assays used to determine this compound's potency?

A3: The most common functional assays to determine the potency of P2X3 receptor antagonists like this compound are in vitro cell-based assays that measure the inhibition of ATP-induced cellular responses. These include:

  • Calcium Flux Assays: These assays measure changes in intracellular calcium levels upon P2X3 receptor activation. Antagonists will inhibit this calcium influx.

  • Electrophysiological Assays: Techniques like manual patch-clamp can be used to measure the ion channel activity of P2X3 receptors directly.

Q4: What is the difference between P2X3 and P2X2/3 receptors, and why is selectivity important?

A4: P2X3 receptor subunits can form homotrimeric channels (composed of three P2X3 subunits) or heterotrimeric channels with P2X2 subunits (P2X2/3). While P2X3 homomers are primarily associated with nociception, P2X2/3 heteromers are expressed in taste buds and are involved in taste sensation. High selectivity for P2X3 over P2X2/3 is desirable to minimize taste-related side effects, such as dysgeusia (taste disturbance), which have been observed with less selective P2X3 antagonists.

Data Presentation

This compound In Vitro Potency
Receptor TargetAssay TypeIC50 ValueReference
P2X3FLIPR-based Calcium Assay7.4 nM
P2X2/3FLIPR-based Calcium Assay776 nM
P2X2/3Manual Patch Clamp251 - 776 nM

Experimental Protocols

Detailed Methodology: In Vitro Calcium Flux Assay for this compound Potency Determination

This protocol outlines a method for determining the IC50 value of this compound using a cell line stably expressing the human P2X3 receptor.

1. Cell Culture and Plating:

  • Culture human P2X3-expressing cells (e.g., HEK293 or CHO cells) in appropriate growth medium until they reach 80-90% confluency.
  • Harvest the cells and seed them into 96-well or 384-well black-walled, clear-bottom assay plates at a predetermined optimal density.
  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

2. Compound Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.
  • Perform a serial dilution of the this compound stock solution in an appropriate assay buffer to generate a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

3. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.
  • Remove the growth medium from the cell plates and add the dye-loading buffer to each well.
  • Incubate the plates at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be cleaved into its active form.

4. Assay Procedure:

  • After incubation, wash the cells with assay buffer to remove any extracellular dye.
  • Add the diluted this compound solutions to the respective wells and incubate for a predetermined period to allow the compound to bind to the receptors.
  • Prepare a solution of a P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80).
  • Place the assay plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
  • Establish a baseline fluorescence reading before adding the agonist.
  • Inject the agonist solution into the wells and immediately begin measuring the fluorescence intensity over time to capture the calcium influx.

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
  • Determine the peak fluorescence response for each well.
  • Plot the peak fluorescence response against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal agonist-induced response.

Mandatory Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3_Receptor Binds Cation_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuronal_Activation Neuronal Activation Action_Potential->Neuronal_Activation This compound This compound This compound->P2X3_Receptor Blocks

Caption: P2X3 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture P2X3-expressing cells Cell_Plating 2. Plate cells in microplate Cell_Culture->Cell_Plating Dye_Loading 4. Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Prep 3. Prepare serial dilutions of this compound Compound_Addition 5. Add this compound to cells Compound_Prep->Compound_Addition Dye_Loading->Compound_Addition Agonist_Addition 6. Add P2X3 agonist (e.g., α,β-meATP) Compound_Addition->Agonist_Addition Fluorescence_Reading 7. Measure fluorescence change Agonist_Addition->Fluorescence_Reading Dose_Response 8. Plot dose-response curve Fluorescence_Reading->Dose_Response IC50_Calc 9. Calculate IC50 value Dose_Response->IC50_Calc

Caption: Workflow for Determining this compound IC50 in a Calcium Flux Assay.

Troubleshooting Guides

Problem 1: High background signal or low signal-to-noise ratio in the calcium flux assay.

Possible Cause Recommended Solution
Incomplete removal of extracellular dye Ensure thorough but gentle washing of the cell monolayer after dye loading to remove all extracellular dye without detaching the cells.
Cell autofluorescence Measure the fluorescence of cells that have not been loaded with the calcium-sensitive dye to determine the baseline autofluorescence. If high, consider using a different cell line or a dye with a different excitation/emission spectrum.
Suboptimal dye concentration Titrate the concentration of the calcium-sensitive dye. Too high a concentration can lead to quenching and high background, while too low a concentration will result in a weak signal.
Leaky cells or cell death Ensure cells are healthy and not over-confluent. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm cell health. Use lower concentrations of DMSO.
Instrument settings not optimized Optimize the fluorescence plate reader's gain settings to maximize the signal window between the baseline and the maximal response.

Problem 2: No or very weak response to the P2X3 agonist.

Possible Cause Recommended Solution
Low P2X3 receptor expression Confirm the expression level of P2X3 receptors in your cell line using a method like qPCR or western blotting.
Agonist degradation or incorrect concentration Prepare fresh agonist solutions for each experiment. Verify the concentration and purity of the agonist. Titrate the agonist to determine the optimal concentration (typically EC50 to EC80) for the assay.
Presence of divalent cations that modulate receptor activity The presence of Mg²⁺ can inhibit P2X3 receptor activity. Ensure your assay buffer composition is consistent and consider the impact of divalent cations on receptor function.
Receptor desensitization P2X3 receptors can desensitize upon prolonged exposure to agonists. Minimize the pre-incubation time with the agonist and ensure rapid and consistent addition of the agonist to all wells.
Incorrect assay buffer composition Ensure the assay buffer has the appropriate pH and ionic strength to support cellular health and receptor function.

Problem 3: High variability between replicate wells.

Possible Cause Recommended Solution
Uneven cell seeding Ensure a single-cell suspension before plating and mix the cell suspension gently between pipetting. Allow the plate to sit at room temperature for a short period before incubation to promote even cell distribution.
Pipetting inaccuracies Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and accurate addition of compounds and reagents to all wells.
Edge effects in the microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or buffer to minimize these effects.
Inconsistent incubation times Ensure all plates and wells are subjected to the same incubation times for dye loading, compound treatment, and agonist stimulation.

Problem 4: this compound appears less potent than expected (higher IC50 value).

Possible Cause Recommended Solution
Compound instability or degradation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution under appropriate conditions (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Binding to plasticware or serum proteins Consider using low-binding microplates. If the assay buffer contains serum, be aware that this compound may bind to serum proteins, reducing its free concentration. If possible, perform the assay in a serum-free buffer.
Suboptimal agonist concentration Using too high a concentration of the agonist can lead to an underestimation of the antagonist's potency. Use an agonist concentration at or near its EC80 value.
Incorrect incubation time with this compound Determine the optimal pre-incubation time for this compound to reach equilibrium binding with the P2X3 receptor. This can be determined through time-course experiments.

References

Filapixant Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information and guidance regarding the potential off-target effects of Filapixant. The content is presented in a question-and-answer format to directly address common inquiries and provide troubleshooting strategies for in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective antagonist of the P2X3 receptor.[1][2] The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory neurons. Its activation by ATP is involved in the signaling of pain and cough.[1] this compound blocks this receptor, thereby inhibiting the downstream signaling cascade.

Q2: Are there any known off-target effects of this compound observed in clinical studies?

Yes, the most frequently reported adverse effect in clinical trials is taste disturbance, including dysgeusia (altered taste), hypogeusia (reduced taste), and ageusia (loss of taste).[1][3] This is considered an off-target effect.

Q3: What is the proposed mechanism for the taste-related side effects?

The taste disturbances are thought to be caused by the unintended blockade of the P2X2/3 receptor, a heterotrimer that includes the P2X3 subunit and is expressed in taste bud cells. Although this compound is highly selective for the homomeric P2X3 receptor, some level of activity at the P2X2/3 receptor is believed to be responsible for these effects. Interestingly, the incidence of taste-related side effects in clinical trials was higher than anticipated based on in vitro selectivity data, suggesting other contributing factors may be involved.

Q4: Has the selectivity of this compound been quantified?

This compound was developed to have a high selectivity for the P2X3 receptor over the P2X2/3 receptor. One source indicates a selectivity of over 100-fold.

Troubleshooting Guide for In Vitro Studies

This guide is intended to help researchers design experiments to investigate and troubleshoot potential off-target effects of this compound in cell line models.

Issue 1: Unexpected changes in cell viability or proliferation in a cell line not expressing P2X3.

  • Possible Cause: This could indicate an off-target effect on a protein crucial for cell survival or growth.

  • Troubleshooting Steps:

    • Confirm P2X3 Expression: Verify the absence of P2X3 receptor expression in your cell line using techniques like RT-qPCR or western blotting.

    • Dose-Response Analysis: Perform a dose-response curve with this compound to determine the concentration at which the effect is observed.

    • Target Deconvolution: Employ techniques such as proteomic profiling (e.g., thermal proteome profiling) or kinome screening to identify potential off-target binding partners of this compound.

    • Rescue Experiments: If a potential off-target is identified, use siRNA or CRISPR/Cas9 to knock down its expression and assess if the this compound-induced phenotype is rescued.

Issue 2: Observing phenotypic changes in a cell line at this compound concentrations significantly different from its reported P2X3 IC50.

  • Possible Cause: This could be due to off-target activity or experimental artifacts.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of your this compound stock.

    • Control Experiments: Include appropriate vehicle controls in all experiments.

    • Orthogonal Assays: Confirm the observed phenotype using a different experimental assay that measures a related endpoint.

    • Literature Review: Search for studies that may have investigated the effects of P2X3 antagonists in similar cell models to see if comparable observations have been reported.

Data Summary

Table 1: Incidence of Taste-Related Adverse Events with this compound in a Clinical Trial

Dose of this compoundPercentage of Patients Reporting Taste-Related Adverse Events
20 mg4%
80 mg13%
150 mg43%
250 mg57%
Placebo12%

Data from a study in patients with refractory chronic cough.

Table 2: Types of Taste-Related Adverse Events Reported in a First-in-Human Study

Adverse EventPercentage of Subjects Treated with this compoundPercentage of Subjects in Placebo Group
Dysgeusia23.6%5.3%
Hypogeusia15.3%0%
Ageusia1.4%0%

Data from a single-ascending-dose study in healthy male subjects.

Experimental Protocols

Protocol 1: Assessing P2X3 and P2X2 Receptor Expression in a Cell Line

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against P2X3 and P2X2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • RT-qPCR:

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using primers specific for P2X3, P2X2, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Filapixant_Mechanism_of_Action cluster_neuron Sensory Neuron ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx) P2X3->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal Signal Propagation (e.g., Cough, Pain) Depolarization->Signal This compound This compound This compound->P2X3 Blocks

Caption: On-target mechanism of this compound.

Filapixant_Off_Target_Hypothesis cluster_taste_bud Taste Bud Cell ATP_taste ATP P2X2_3 P2X2/3 Receptor ATP_taste->P2X2_3 Binds to Taste_Signal Taste Signal Transduction P2X2_3->Taste_Signal Initiates Filapixant_off This compound Filapixant_off->P2X2_3 Partially Blocks (Off-Target)

References

Filapixant stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Filapixant in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?

Currently, there is no publicly available data specifically detailing the degradation kinetics or half-life of this compound in cell culture media. The stability of a small molecule like this compound in solution can be influenced by several factors, including temperature, pH, light exposure, and the specific components of the medium. For critical or long-term experiments, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.

Q2: What are the known metabolic pathways of this compound in vivo?

In human liver microsomes and hepatocytes, this compound undergoes moderate to high metabolic turnover. The primary metabolic pathways are oxidative biotransformation, mainly at the methyl morpholine moiety, including oxidation/hydroxylation and dealkylation.[1] The cytochrome P450 enzyme CYP3A4 plays a dominant role in its metabolism.[1] It is important to note that these are biological degradation pathways and may not reflect the chemical stability in an acellular cell culture medium.

Q3: What is the mechanism of action of this compound?

This compound is a selective antagonist of the P2X3 receptor.[2] ATP, released from cells during injury or inflammation, activates these ion channels on sensory nerve fibers, leading to action potentials that can result in pain sensation or cough reflexes.[3] By blocking the P2X3 receptor, this compound inhibits this signaling pathway.

Q4: What is the known half-life of this compound?

In human plasma, this compound has a half-life of approximately 10-15 hours, which supports once-daily dosing in clinical settings.[3] Co-administration with a CYP3A4 inhibitor like itraconazole can prolong the half-life to around 22.8 hours. This in vivo half-life is a result of metabolic clearance and may not be indicative of its chemical stability in cell culture media.

Troubleshooting Guide: Assessing this compound Stability

Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays. This could be due to the degradation of this compound in your cell culture medium during the experiment.

Recommended Action: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).

Experimental Protocol: Determining this compound Stability in Cell Culture Media

This protocol provides a general framework for assessing the stability of this compound. It is recommended to adapt this protocol to your specific experimental needs.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Your specific cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
  • Sterile microcentrifuge tubes or a 96-well plate
  • Incubator (37°C, 5% CO₂)
  • Analytical instrument for quantification (e.g., LC-MS/MS, HPLC-UV)
  • -80°C freezer

2. Procedure:

Hypothetical Stability Data Presentation

The following table is an example of how to present the data obtained from the stability experiment described above.

Time (hours)Concentration (µM)Percent Remaining (%)
01.00100
20.9898
40.9595
80.9191
120.8888
240.7575
480.5555
720.3838

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM this compound in DMSO working Dilute to 1 µM in Cell Culture Medium stock->working t0 Collect T=0 Sample (Store at -80°C) working->t0 incubate Incubate Medium at 37°C, 5% CO₂ working->incubate analysis Quantify this compound (e.g., LC-MS/MS) t0->analysis sampling Collect Samples at Time Points (2-72h) (Store at -80°C) incubate->sampling sampling->analysis data Calculate % Remaining and Half-Life analysis->data P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Activates Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2X3->Ion_Influx Opens This compound This compound This compound->P2X3 Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential (e.g., Cough Signal) Depolarization->Action_Potential

References

Technical Support Center: Interpreting Unexpected Results in Filapixant Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Filapixant.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Q1: Why are we observing significant taste-related side effects in our preclinical animal models (or clinical trials) when this compound is reported to have high in vitro selectivity for the P2X3 receptor over the P2X2/3 receptor?

A1: This is a key unexpected finding with this compound and other selective P2X3 antagonists. The high incidence of taste disturbances (dysgeusia, hypogeusia) is not fully predicted by in vitro selectivity data alone.[1] Here are several factors to consider:

  • Limitations of In Vitro Selectivity Assays: Standard in vitro assays measure binding affinity or functional inhibition at a specific moment. They may not fully capture the complex dynamics of receptor engagement and signaling in a biological system.

  • Drug Exposure at Taste Buds: The local concentration of this compound in the microenvironment of taste buds may be higher than anticipated from plasma concentrations, potentially leading to engagement of P2X2/3 receptors.

  • Unknown Off-Target Effects: While highly selective for P2X3, this compound may have other, as-yet-unidentified off-target effects that contribute to taste disturbances.

  • Individual Variability: Genetic variations in P2X receptors or other taste-related proteins among subjects or animals could lead to differing sensitivities to this compound.

Troubleshooting Workflow for Unexpected In Vivo Side Effects

G start Unexpected In Vivo Side Effect Observed (e.g., Taste Disturbance) check_selectivity Review In Vitro Selectivity Data start->check_selectivity evaluate_pk Analyze Pharmacokinetics: Plasma vs. Tissue Concentration check_selectivity->evaluate_pk Selectivity Confirmed consider_off_target Investigate Potential Off-Target Effects evaluate_pk->consider_off_target assess_model Evaluate Preclinical Model Relevance consider_off_target->assess_model conclusion Hypothesize Mechanism: Beyond P2X3/P2X2/3 Selectivity assess_model->conclusion

Caption: Troubleshooting unexpected in vivo side effects with this compound.

Q2: Our measured IC50 value for this compound in a calcium flux assay is higher than reported values. What could be the cause?

A2: Discrepancies in IC50 values can arise from several experimental variables.

  • Cell Line and Receptor Expression: The specific cell line used and the expression level of the P2X3 receptor can influence the assay results.

  • Assay Conditions: Factors such as the concentration of the agonist (ATP or α,β-meATP), incubation times, and the type of calcium-sensitive dye used can all affect the measured IC50.

  • Compound Solubility and Stability: this compound is reported to have high solubility.[2] However, improper storage or handling could lead to degradation. Ensure the compound is fully dissolved in the assay buffer.

  • Reagent Quality: The quality and purity of the ATP or other reagents can impact the assay's accuracy.

Q3: We are observing high variability in our guinea pig cough model results when using this compound. How can we reduce this?

A3: In vivo models inherently have more variability than in vitro assays.

  • Animal Acclimatization: Ensure that animals are properly acclimatized to the experimental setup to reduce stress-induced variability.

  • Dosing and Administration: Precisely control the dose and route of administration of both the tussive agent (e.g., citric acid, histamine) and this compound.

  • Environmental Controls: Maintain consistent environmental conditions (temperature, humidity, airflow) throughout the experiment.

  • Baseline Measurements: Establish a stable baseline cough frequency for each animal before administering this compound to allow for more accurate assessment of its effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the P2X3 receptor.[3] P2X3 receptors are ATP-gated ion channels primarily expressed on sensory neurons.[4][5] When ATP, released in response to inflammation or injury, binds to P2X3 receptors, it causes an influx of cations (Na+ and Ca2+), leading to neuronal depolarization and the transmission of sensory signals like cough and pain. This compound blocks this interaction, thereby reducing the activation of these sensory nerves.

P2X3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane P2X3 P2X3 Receptor Cation_Influx Na+ / Ca2+ Influx P2X3->Cation_Influx Opens Channel ATP ATP ATP->P2X3 Binds & Activates This compound This compound This compound->P2X3 Blocks Depolarization Neuronal Depolarization Cation_Influx->Depolarization Signal Sensory Signal (e.g., Cough) Depolarization->Signal

Caption: Simplified signaling pathway of the P2X3 receptor and the action of this compound.

Q2: What are the key differences between this compound and other P2X3 antagonists like Gefapixant?

A2: The primary difference lies in their selectivity for the P2X3 receptor versus the P2X2/3 heterotrimeric receptor. This compound was developed to have a higher selectivity for the P2X3 homotrimer. This was anticipated to reduce taste-related side effects, which are thought to be mediated by the blockade of P2X2/3 receptors in taste buds. However, as noted, this compound still produces a significant number of taste-related adverse events.

Q3: What are the recommended solvents and storage conditions for this compound for in vitro use?

A3: For in vitro experiments, this compound can typically be dissolved in DMSO to create a stock solution. For final dilutions in aqueous buffers, it's important to ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects on cells. Stock solutions should be stored at -20°C or -80°C. Refer to the manufacturer's specific instructions for detailed solubility and stability information.

Data Presentation

Table 1: In Vitro Potency of P2X3 Antagonists

CompoundP2X3 IC50P2X2/3 IC50Selectivity (P2X2/3 over P2X3)Reference
This compound7.4 nM776 nM~105-fold
Eliapixant--~20-fold
GefapixantSimilar IC50 for bothSimilar IC50 for both~1-fold
Sivopixant4.2 nM1100 nM~262-fold

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Clinical Efficacy of this compound in Refractory Chronic Cough (250 mg dose)

EndpointReduction vs. PlaceboReduction vs. BaselineReference
24-h Cough Frequency37%41%
Cough Severity (100-mm VAS)21 mm25 mm

Table 3: Incidence of Taste-Related Adverse Events with this compound

This compound Dose (twice daily)Incidence of Taste-Related AEsPlacebo IncidenceReference
20 mg4%12%
80 mg13%12%
150 mg43%12%
250 mg57%12%

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for P2X3 Receptor Antagonism

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on P2X3 receptors using a fluorescence-based calcium flux assay.

1. Cell Culture:

  • Culture a suitable cell line (e.g., HEK293) stably expressing the human P2X3 receptor in appropriate growth medium.
  • Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.

2. Compound Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.
  • Create a serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Prepare a solution of a P2X3 receptor agonist, such as ATP or α,β-methylene ATP (α,β-meATP), in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

3. Calcium Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions.
  • Remove the growth medium from the cells and add the dye loading buffer.
  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

4. Assay Procedure:

  • Wash the cells with assay buffer to remove excess dye.
  • Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time.
  • Place the microplate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
  • Establish a baseline fluorescence reading.
  • Add the P2X3 agonist to all wells and immediately begin measuring the fluorescence intensity over time.

5. Data Analysis:

  • Calculate the change in fluorescence from baseline for each well.
  • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for In Vitro Calcium Flux Assay

G A 1. Plate P2X3-expressing cells C 3. Load cells with calcium-sensitive dye A->C B 2. Prepare this compound dilutions and ATP agonist solution D 4. Incubate cells with this compound B->D C->D E 5. Measure baseline fluorescence in FLIPR D->E F 6. Add ATP agonist and measure fluorescence change E->F G 7. Analyze data and calculate IC50 F->G

Caption: Workflow for a P2X3 receptor calcium flux assay.

Protocol 2: Guinea Pig Model of Cough Hypersensitivity

This protocol provides a general framework for evaluating the antitussive effect of this compound in a guinea pig model.

1. Animal Subjects:

  • Use male Dunkin-Hartley guinea pigs.
  • House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
  • Allow for an acclimatization period of at least one week before the experiment.

2. Experimental Setup:

  • Place each animal in a whole-body plethysmography chamber that allows for the recording of cough sounds and respiratory patterns.
  • Connect the chamber to a nebulizer for the delivery of tussive agents.

3. Dosing:

  • Administer this compound or vehicle control orally at the desired dose and time before the cough challenge.

4. Cough Induction:

  • Expose the animals to a nebulized tussive agent, such as citric acid (e.g., 0.1-0.4 M) or histamine, for a defined period (e.g., 10 minutes).

5. Data Collection and Analysis:

  • Record the number of coughs during the exposure period and for a specified time afterward.
  • Coughs are typically identified by their characteristic sound and associated pressure changes in the plethysmography chamber.
  • Compare the number of coughs in the this compound-treated group to the vehicle-treated group.
  • Optionally, collect bronchoalveolar lavage fluid (BALF) after the experiment to measure ATP concentrations.

References

Mitigating cytotoxicity of Filapixant at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Filapixant. The focus is on understanding and managing the primary adverse effect observed at high concentrations: taste-related disturbances.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected biological effects in our in-vitro/in-vivo experiments at high concentrations of this compound that are not consistent with its primary target. Could this be cytotoxicity?

A1: While direct cytotoxicity leading to cell death has not been a prominent finding in clinical studies of this compound, at high concentrations, significant off-target effects are observed. The most well-documented of these are taste-related disturbances such as dysgeusia (altered taste), hypogeusia (reduced taste), and ageusia (loss of taste).[1][2][3] In a research context, these effects are due to this compound's interaction with P2X2/3 receptors, which are involved in taste signaling.[4] Therefore, what might be perceived as a general "cytotoxic" or unexpected effect in your model system could be a manifestation of this off-target activity, particularly if your system involves cell types with similar receptor profiles.

Q2: What is the mechanism behind the taste-related side effects of this compound?

A2: this compound is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels involved in pain and cough signaling.[1] However, P2X3 subunits can form heterotrimeric receptors with P2X2 subunits (P2X2/3 receptors). These P2X2/3 receptors are expressed in taste buds and are crucial for taste sensation. While this compound is highly selective for P2X3 over P2X2/3, at higher concentrations, it can antagonize P2X2/3 receptors, leading to the observed taste-related disturbances.

Q3: At what concentrations do these taste-related effects become significant?

A3: Clinical data indicates a clear dose-dependent increase in taste-related adverse events. These effects are reported to be mild and transient. In clinical trials, such events were more frequent at doses of 150 mg and 250 mg. For researchers, this suggests that when using this compound at high micromolar concentrations in vitro, the potential for off-target effects on P2X2/3 receptors should be considered.

Troubleshooting Guide

Issue: High incidence of taste-related adverse events in pre-clinical models or unexpected off-target effects in vitro.

1. Dose-Response Analysis:

  • Recommendation: Conduct a careful dose-response study to determine the concentration at which the desired P2X3 antagonism is achieved versus the concentration at which off-target effects (if measurable in your system) begin to appear.

  • Rationale: This will help establish a therapeutic window for your experiments, maximizing on-target effects while minimizing off-target pharmacology.

2. Target Engagement Assays:

  • Recommendation: If possible, implement assays to measure the engagement of both P2X3 and P2X2/3 receptors in your experimental system.

  • Rationale: This will provide direct evidence of on-target and off-target activity at different concentrations of this compound.

3. Selection of In Vitro Models:

  • Recommendation: When studying the primary mechanism of this compound, consider using cell lines that predominantly express P2X3 homomeric receptors and have low or no expression of P2X2/3 receptors.

  • Rationale: This can help to isolate the effects of P2X3 antagonism from the confounding off-target effects on P2X2/3.

Quantitative Data Summary

The following tables summarize the incidence of taste-related adverse events with increasing doses of this compound as reported in clinical trials.

Table 1: Taste-Related Adverse Events in a Multiple Ascending-Dose Study

This compound Dose (twice daily)Number of Participants Reporting Taste DisturbancesPercentage of Participants
20 mgNot specified-
80 mgNot specified-
250 mg8 out of 989%

Table 2: Taste-Related Adverse Events in a Crossover Study in Patients with Refractory Chronic Cough

This compound Dose (twice daily)Percentage of Patients Reporting Taste-Related AEs
Placebo12%
20 mg4%
80 mg13%
150 mg43%
250 mg57%

Experimental Protocols

Protocol: Assessing Off-Target Effects of this compound on P2X2/3-Expressing Cells via Calcium Imaging

This protocol describes a method to quantify the inhibitory effect of this compound on ATP-induced calcium influx in a cell line co-expressing P2X2 and P2X3 receptors.

Materials:

  • HEK293 cells stably co-transfected with P2X2 and P2X3 receptor subunits.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fura-2 AM or other suitable calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS).

  • ATP solution (agonist).

  • This compound stock solution.

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Seeding: Seed the P2X2/3-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and culture for 24-48 hours to form a confluent monolayer.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fura-2 AM solution in HBSS for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells again with HBSS to remove excess dye. Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control to the wells and incubate for 15-30 minutes.

  • Calcium Measurement: Place the plate in the microplate reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Add a pre-determined concentration of ATP (e.g., the EC50 for P2X2/3 receptors) to all wells to stimulate calcium influx.

  • Data Acquisition: Immediately after ATP addition, measure the fluorescence signal over time.

  • Data Analysis: Calculate the change in intracellular calcium concentration in response to ATP for each this compound concentration. Determine the IC50 of this compound for the inhibition of ATP-induced calcium influx.

Diagrams

Filapixant_Signaling_Pathway cluster_taste_bud Taste Bud Cell ATP ATP (Taste Stimulus) P2X2_3 P2X2/3 Receptor ATP->P2X2_3 Binds Ca_Influx Ca²⁺ Influx P2X2_3->Ca_Influx Activates Signal Taste Signal Transduction Ca_Influx->Signal This compound This compound (High Concentration) This compound->Block Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Seed P2X2/3 expressing cells in 96-well plate B Load cells with Calcium Indicator Dye A->B C Incubate with varying concentrations of this compound B->C D Measure baseline fluorescence C->D E Stimulate with ATP and measure Ca²⁺ influx D->E F Calculate IC50 of this compound E->F

References

Filapixant In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Filapixant in in vitro studies. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro mechanism of action?

This compound is a highly selective antagonist of the P2X3 receptor.[1][2] The P2X3 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[3][4] this compound exerts its effect by blocking the activation of these channels, thereby inhibiting the downstream signaling cascade.[5]

Q2: Which cell lines are suitable for in vitro studies with this compound?

Human Embryonic Kidney (HEK293) cells engineered to stably or transiently express the human P2X3 receptor are a commonly used and appropriate model system. These cells provide a controlled environment to study the specific interaction of this compound with the P2X3 receptor. However, it is important to note that prolonged high-level expression of P2X3 receptors in HEK293 cells can sometimes lead to cytotoxicity, which can be mitigated by using a P2X3 receptor antagonist.

Q3: What are the key in vitro assays to assess this compound's activity?

The primary in vitro assays for characterizing this compound's activity include:

  • Calcium Flux Assays: To measure the inhibition of ATP-induced calcium influx through the P2X3 ion channel.

  • Radioligand Binding Assays: To determine the binding affinity of this compound to the P2X3 receptor.

  • Patch-Clamp Electrophysiology: To directly measure the inhibition of ion channel currents mediated by P2X3 receptor activation.

Troubleshooting Guides

Calcium Flux Assay

Problem: High background fluorescence or low signal-to-noise ratio.

Possible Cause Troubleshooting Steps Citation
Incomplete removal of extracellular dye Ensure thorough washing of cells after loading with a calcium-sensitive dye to remove any remaining extracellular dye.
Cell health issues Confirm cell viability and health before the assay. Ensure cells are not overly confluent.
Suboptimal dye loading Optimize dye concentration and incubation time. Different cell lines may require different loading conditions.
Autofluorescence of compounds or plates Test for compound autofluorescence at the assay wavelengths. Use plates with low fluorescence background.
Endogenous receptor activation Minimize mechanical stress on cells during plating and solution changes, as this can sometimes trigger ATP release and receptor activation.

Problem: Inconsistent results between wells or experiments.

Possible Cause Troubleshooting Steps Citation
Uneven cell plating Ensure a homogenous cell suspension and use a consistent plating technique to achieve a uniform cell monolayer.
Pipetting inaccuracies Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent liquid handling.
Edge effects Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with a buffer or medium.
ATP degradation Prepare fresh ATP solutions for each experiment, as ATP can degrade in solution, leading to variable receptor activation.
Variation in antagonist pre-incubation time For antagonists with slow association rates, ensure a consistent and adequate pre-incubation time to reach steady-state binding.
Cell Viability and Cytotoxicity Assays

Problem: this compound appears to affect cell viability.

Possible Cause Troubleshooting Steps Citation
High concentration of this compound Perform a dose-response curve to determine the concentration range where this compound does not induce cytotoxicity.
Off-target effects While this compound is highly selective for P2X3, at very high concentrations, off-target effects could potentially occur. Consider screening against a panel of other receptors if cytotoxicity is observed at unexpected concentrations.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for the cell line being used.
P2X3 receptor-mediated cytotoxicity in overexpression systems In cells overexpressing P2X3, prolonged receptor activation can lead to cytotoxicity. This is less of a concern with an antagonist like this compound but should be considered in the overall experimental design.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against the human P2X3 and P2X2/3 receptors.

Receptor Assay Type IC50 (nM) Citation
Human P2X3FLIPR-based calcium assay7.4
Human P2X2/3FLIPR-based calcium assay776

FLIPR: Fluorometric Imaging Plate Reader

Experimental Protocols

Detailed Protocol: In Vitro Calcium Flux Assay for this compound

This protocol describes a method to assess the inhibitory effect of this compound on ATP-induced calcium influx in HEK293 cells stably expressing the human P2X3 receptor.

Materials:

  • HEK293 cells stably expressing human P2X3 (e.g., Creative Biogene, CSC-RI0186)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™ 520 AM)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye extrusion)

  • Adenosine triphosphate (ATP) disodium salt

  • This compound

  • A known P2X3 antagonist (e.g., A-317491) as a positive control

  • Ionomycin as a positive control for maximum calcium influx

  • EGTA as a negative control to chelate extracellular calcium

  • Black, clear-bottom 96-well or 384-well plates

Cell Culture:

  • Culture HEK293-hP2X3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

Assay Procedure:

  • Cell Plating: Seed the HEK293-hP2X3 cells into black, clear-bottom 96-well or 384-well plates at an optimized density to form a confluent monolayer on the day of the experiment. Incubate overnight at 37°C.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic® F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES. The addition of probenecid (e.g., 2.5 mM) is recommended to prevent dye leakage.

    • Remove the culture medium from the cell plate and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS (with 20 mM HEPES and probenecid, if used) to remove extracellular dye.

  • Compound Incubation (Antagonist Mode):

    • Prepare serial dilutions of this compound in HBSS. Also, prepare solutions for your positive control antagonist and a vehicle control (e.g., 0.1% DMSO).

    • Add the this compound dilutions and controls to the respective wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Reading:

    • Prepare an ATP solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80), which should be determined from a prior ATP dose-response experiment.

    • Use a fluorescence plate reader equipped with an automated liquid handling system to add the ATP solution to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Controls:

    • Negative Control (No Agonist): Wells with cells and vehicle, but no ATP addition.

    • Positive Agonist Control: Wells with cells and vehicle, stimulated with ATP.

    • Positive Antagonist Control: Wells with cells and a known P2X3 antagonist, stimulated with ATP.

    • Maximum Signal Control: Add ionomycin to some wells at the end of the experiment to determine the maximum calcium signal.

    • Background Control: Wells without cells to measure background fluorescence.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data to the positive agonist control (100% activation) and the negative control (0% activation).

  • Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

P2X3 Receptor Signaling Pathway

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated Ion Channel) ATP->P2X3 Binds to and activates receptor Ca_ion Ca²⁺ P2X3->Ca_ion Channel opens, allowing influx Na_ion Na⁺ P2X3->Na_ion Channel opens, allowing influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling Events Depolarization->Downstream This compound This compound This compound->P2X3 Antagonist: Blocks ATP binding

Caption: P2X3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow A 1. Plate HEK293-hP2X3 cells in 96/384-well plate B 2. Load cells with calcium-sensitive dye A->B C 3. Wash to remove extracellular dye B->C D 4. Pre-incubate with This compound or controls C->D E 5. Add ATP (agonist) to stimulate P2X3 D->E F 6. Measure fluorescence change over time E->F G 7. Analyze data to determine IC50 F->G

Caption: General experimental workflow for a calcium flux assay to evaluate this compound.

Troubleshooting Logic: High Background in Calcium Flux Assay

High_Background_Troubleshooting cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start High Background Signal Check1 Check for incomplete dye washing Start->Check1 Check2 Assess cell health and confluency Start->Check2 Check3 Evaluate compound or plate autofluorescence Start->Check3 Check4 Optimize dye loading conditions Start->Check4 Sol1 Improve wash steps Check1->Sol1 Sol2 Re-plate cells at optimal density Check2->Sol2 Sol3 Use appropriate controls and low-fluorescence plates Check3->Sol3 Sol4 Titrate dye concentration and incubation time Check4->Sol4

Caption: Troubleshooting decision tree for high background in calcium flux assays.

References

Technical Support Center: Overcoming Challenges in Filapixant Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X3 receptor antagonist, Filapixant, in animal models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the P2X3 receptor.[1] P2X3 receptors are ATP-gated ion channels primarily expressed on sensory neurons and are implicated in the pathophysiology of chronic cough and pain. By blocking these receptors, this compound aims to reduce the hypersensitivity of sensory nerve fibers.

Q2: What are the common challenges observed with P2X3 receptor antagonists in animal studies?

Based on preclinical studies of this compound and similar compounds like Eliapixant and Gefapixant, researchers may encounter challenges related to:

  • Oral Bioavailability: Achieving consistent and adequate systemic exposure can be difficult due to factors like poor solubility and first-pass metabolism. For instance, the development of a novel formulation for Eliapixant was necessary to improve its bioavailability in rats and dogs.

  • Off-Target Effects: While this compound is highly selective for P2X3, off-target effects, particularly taste-related disturbances, have been noted in clinical trials.[2][3] Although not well-documented in animal studies, researchers should be aware of the potential for unexpected behavioral changes.

  • Translational Relevance of Animal Models: The cough reflex in rodents is different from that in humans, which can complicate the interpretation of efficacy studies for antitussive agents.[4]

Q3: What animal models are typically used for studying P2X3 antagonists?

Commonly used animal models include:

  • Rodents (rats, mice): For pharmacokinetic, toxicological, and initial efficacy studies in models of inflammatory pain or neuropathy.

  • Dogs: Often used in preclinical safety and pharmacokinetic studies to assess bioavailability and metabolism.

  • Guinea pigs: Possess a cough reflex that is more analogous to humans, making them a more suitable model for studying antitussive effects.[5]

Q4: How should I prepare this compound for oral administration in rodents?

For compounds with limited aqueous solubility, a common approach is to prepare a suspension. A typical vehicle for oral gavage in rodents is 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in purified water. It is crucial to ensure a uniform suspension to achieve consistent dosing.

Section 2: Troubleshooting Guides

Issue 1: Inconsistent or Low Oral Bioavailability

Q: My results show high variability in plasma concentrations of this compound after oral administration to rats. What could be the cause and how can I troubleshoot this?

A: High variability in oral bioavailability is a frequent challenge in rodent studies. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Poor Solubility and Dissolution 1. Particle Size Reduction: Micronize the this compound powder to increase the surface area for dissolution. 2. Formulation Optimization: Experiment with different suspension vehicles or consider formulating this compound as an amorphous solid dispersion, which was shown to improve the bioavailability of the similar compound, Eliapixant.
Improper Gavage Technique 1. Ensure Proper Tube Placement: Confirm the gavage needle is correctly placed in the esophagus and not the trachea. 2. Control Administration Volume: Use the smallest practical volume for oral gavage, ideally around 5 mL/kg for rodents, to avoid gastric distension and reflux.
Food Effects 1. Standardize Fasting Period: Fast animals overnight before dosing to minimize the impact of food on absorption. 2. Investigate Food Effects: Conduct a small pilot study with fed and fasted groups to determine if food significantly alters this compound's absorption.
First-Pass Metabolism 1. Administer a P450 Inhibitor (for mechanistic understanding): Co-administration with a broad-spectrum cytochrome P450 inhibitor can help determine the extent of first-pass metabolism. Note: This is for investigational purposes and not for routine efficacy studies.
Issue 2: Unexpected Behavioral Changes or Toxicity

Q: I am observing unexpected clinical signs in my animals, such as altered grooming or feeding behavior, at doses that were predicted to be safe. What should I do?

A: Unexpected adverse effects can arise from off-target activity or exaggerated pharmacology.

Potential Cause Troubleshooting Steps
Off-Target Effects 1. Dose-Response Assessment: Conduct a thorough dose-response study to establish a clear relationship between the dose and the observed effects. 2. Behavioral Monitoring: Implement a detailed behavioral monitoring plan to systematically record any changes in activity, grooming, and food/water intake. 3. Consider Taste-Related Effects: Given the known taste disturbances with P2X3 antagonists in humans, be mindful of potential taste aversion in animals, which could affect feeding and drinking behavior.
Vehicle-Related Toxicity 1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related effects. 2. Evaluate Vehicle Suitability: If the vehicle is novel or used at a high concentration, conduct a separate study to assess its tolerability.
Species-Specific Metabolism 1. Metabolite Profiling: Analyze plasma and urine samples to identify major metabolites and determine if a unique metabolite in the test species could be responsible for the toxicity.

Section 3: Experimental Protocols & Data

Representative Pharmacokinetic Data of a P2X3 Antagonist (Gefapixant) in Humans

While specific preclinical pharmacokinetic data for this compound is not publicly available, the following table for a similar P2X3 antagonist, Gefapixant, in humans can serve as a reference for the types of parameters to measure.

Parameter Value (following a single 50 mg oral dose) Reference
Tmax (Time to maximum concentration) 2 - 3 hours
t1/2 (Terminal half-life) ~8 - 10 hours
Primary Route of Elimination Renal (primarily as unchanged drug)
Protocol: Oral Gavage Administration in Rats
  • Animal Preparation: Fast male Sprague-Dawley rats overnight (approximately 12-16 hours) with free access to water.

  • Formulation Preparation: Prepare a suspension of this compound in 0.5% (w/v) methylcellulose in purified water. Ensure the suspension is homogenous by continuous stirring or vortexing before each dose.

  • Dosing: Administer the this compound suspension via oral gavage using a ball-tipped gavage needle. The volume of administration should not exceed 10 mL/kg.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

Section 4: Visualizations

Signaling Pathway of P2X3 Receptor in Sensory Neurons

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Ca_influx Ca²⁺ Influx P2X3->Ca_influx Opens channel Na_influx Na⁺ Influx P2X3->Na_influx Opens channel Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS (Cough/Pain) Action_Potential->Signal_Transmission This compound This compound This compound->P2X3 Antagonizes

Caption: P2X3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Investigating Oral Bioavailability

Bioavailability_Workflow Start Start: Assess Oral Bioavailability Formulation Prepare this compound Formulation (e.g., suspension in 0.5% MC) Start->Formulation Animal_Dosing Dose Animals (e.g., Rats) Formulation->Animal_Dosing IV_Group Group 1: Intravenous (IV) (for absolute bioavailability) Animal_Dosing->IV_Group PO_Group Group 2: Oral (PO) Animal_Dosing->PO_Group Blood_Sampling Serial Blood Sampling IV_Group->Blood_Sampling PO_Group->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) PK_Analysis->Bioavailability_Calc End End: Determine Bioavailability Bioavailability_Calc->End

Caption: Workflow for determining the oral bioavailability of this compound in an animal model.

Troubleshooting Logic for Inconsistent Efficacy

References

Validation & Comparative

A Preclinical Head-to-Head: Filapixant vs. Gefapixant in Neuromodulation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two P2X3 Receptor Antagonists in Development for Hypersensitivity Disorders

In the landscape of novel therapeutics targeting neuronal hypersensitivity, particularly in the context of chronic cough, two prominent players have emerged: Filapixant and Gefapixant. Both molecules act as antagonists of the P2X3 receptor, an ATP-gated ion channel implicated in the sensitization of sensory nerve fibers. While Gefapixant has progressed further in clinical trials, a detailed comparison of their preclinical profiles is crucial for researchers and drug developers to understand their distinct pharmacological characteristics. This guide provides an objective comparison of their performance in preclinical models, supported by available experimental data.

Mechanism of Action: Targeting the Purinergic Signaling Pathway

Both this compound and Gefapixant exert their therapeutic effects by modulating the P2X3 receptor-mediated signaling pathway. Extracellular adenosine triphosphate (ATP), released in response to inflammation or cellular stress, binds to P2X3 receptors on sensory nerve fibers. This binding triggers the opening of the ion channel, leading to cation influx, depolarization, and the initiation of an action potential. In the airways, this signaling cascade is a key driver of the cough reflex. By antagonizing the P2X3 receptor, this compound and Gefapixant block this ATP-induced activation, thereby dampening the hypersensitive neuronal responses that underlie conditions like refractory chronic cough.[1][2]

P2X3_Signaling_Pathway ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Cation_Influx Cation Influx (Na+, Ca2+) P2X3->Cation_Influx Opens Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential (Signal to CNS) Depolarization->Action_Potential

P2X3 Receptor Signaling Pathway

In Vitro Potency and Selectivity

A key differentiator between this compound and Gefapixant lies in their in vitro potency and selectivity for the P2X3 receptor versus the related P2X2/3 heterotrimeric receptor. The P2X2/3 receptor is notably expressed in taste buds, and its inhibition is associated with taste-related adverse events.

CompoundTargetIC50 (nM)Selectivity (P2X2/3 vs. P2X3)
This compound human P2X37.4[3]>100-fold[3]
human P2X2/3776[3]
Gefapixant human P2X3153~1.4-fold
human P2X2/3220

This compound demonstrates significantly higher potency for the P2X3 receptor and a superior selectivity profile over the P2X2/3 receptor compared to Gefapixant. This enhanced selectivity was a key design objective to potentially mitigate taste-related side effects observed with less selective P2X3 antagonists.

Preclinical Efficacy in In Vivo Models

The guinea pig model of citric acid-induced cough is a standard preclinical assay to evaluate the antitussive potential of novel compounds.

CompoundAnimal ModelDoseRouteEfficacy
Gefapixant Guinea Pig (Citric Acid-Induced Cough)300 mg/kgOralSignificant reduction in cough frequency and ATP concentration in bronchoalveolar lavage fluid

Preclinical in vivo efficacy data for this compound in a comparable cough model is not publicly available in the reviewed literature. However, its high in vitro potency and selectivity suggest a strong potential for antitussive effects.

Preclinical Pharmacokinetics

Pharmacokinetic properties are critical for predicting the clinical performance of a drug candidate. The following table summarizes available preclinical pharmacokinetic parameters for this compound and Gefapixant.

CompoundSpeciesVss (L/kg)CLplasma (L/(h·kg))t1/2 (h)
This compound Rat/Dog (Allometric Scaling Prediction)5.450.23816
Gefapixant RatHigh Bioavailability--

Preclinical data for this compound were predicted using allometric scaling from rat and dog studies and suggest a high volume of distribution and a half-life suitable for once-daily dosing. Gefapixant has demonstrated high bioavailability in rats following oral administration.

Experimental Protocols

In Vitro Receptor Potency Assay (Whole-Cell Patch Clamp)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on human P2X3 and P2X2/3 receptors.

Methodology:

  • Cell Line: Human embryonic kidney (HEK) cells stably expressing either human P2X3 or P2X2/3 receptors are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed. Cells are voltage-clamped at a holding potential of -60 mV.

  • Agonist Application: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current.

  • Antagonist Application: The test compound (this compound or Gefapixant) is pre-applied at varying concentrations before the application of the agonist.

  • Data Analysis: The inhibition of the agonist-induced current by the test compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Patch_Clamp_Workflow Start HEK cells expressing P2X3 or P2X2/3 Patch Establish Whole-Cell Patch Clamp Start->Patch Agonist Apply Agonist (α,β-meATP) Patch->Agonist Record_Baseline Record Baseline Current Agonist->Record_Baseline Record_Inhibition Record Inhibited Current Agonist->Record_Inhibition Antagonist Apply Antagonist (this compound or Gefapixant) Record_Baseline->Antagonist Antagonist->Agonist Analysis Calculate IC50 Record_Inhibition->Analysis

In Vitro Patch Clamp Workflow
In Vivo Cough Model (Citric Acid-Induced Cough in Guinea Pigs)

Objective: To evaluate the antitussive efficacy of the test compound in a chemically-induced cough model.

Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs are used.

  • Acclimatization: Animals are acclimatized to the whole-body plethysmography chambers.

  • Compound Administration: The test compound (e.g., Gefapixant) or vehicle is administered orally at a specified time before the tussive challenge.

  • Tussive Challenge: Animals are exposed to an aerosolized solution of citric acid (e.g., 0.2 M) for a defined period (e.g., 10 minutes) to induce coughing.

  • Cough Recording: The number of coughs is recorded and quantified using a specialized data acquisition and analysis system that detects the characteristic sound and pressure changes associated with a cough.

  • Data Analysis: The percentage inhibition of the cough response in the compound-treated group is calculated relative to the vehicle-treated group.

Summary and Conclusion

Based on the available preclinical data, this compound emerges as a highly potent and selective P2X3 receptor antagonist with a promising pharmacokinetic profile for once-daily dosing. Its superior selectivity over the P2X2/3 receptor compared to Gefapixant suggests a potentially lower risk of taste-related adverse events. While in vivo efficacy data for Gefapixant in a preclinical cough model demonstrates target engagement and antitussive effects, a direct comparison with this compound is hampered by the lack of publicly available in vivo efficacy data for the latter in a similar model.

For researchers and drug developers, the distinct profiles of these two molecules warrant careful consideration. The high selectivity of this compound may offer a significant advantage in terms of tolerability, a critical factor for patient compliance in chronic conditions. Further head-to-head preclinical studies and the progression of this compound into later-stage clinical trials will be instrumental in fully elucidating the comparative therapeutic potential of these two P2X3 receptor antagonists.

References

A Comparative Analysis of P2X3 Receptor Selectivity: Filapixant vs. Eliapixant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Filapixant and Eliapixant, two selective P2X3 receptor antagonists. The focus is on their differential selectivity for the P2X3 receptor over the P2X2/3 heterotrimer, supported by available in vitro data. This comparison is critical for understanding their pharmacological profiles and potential clinical implications, particularly concerning efficacy and taste-related side effects.

Introduction to P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1][2] Their activation by extracellular ATP, a molecule released during cellular stress or injury, is a key step in the transmission of pain and cough signals.[2] Consequently, antagonists of the P2X3 receptor are a promising therapeutic class for conditions characterized by neuronal hypersensitization, such as refractory chronic cough (RCC), endometriosis, and overactive bladder.[3][4]

A significant challenge in the development of P2X3 antagonists has been the off-target blockade of the closely related P2X2/3 heterotrimeric receptor. P2X2/3 receptors are expressed on nerve fibers innervating the tongue, and their inhibition is associated with taste disturbances like dysgeusia and hypogeusia. Therefore, achieving high selectivity for the P2X3 homomer over the P2X2/3 heteromer is a key objective in developing better-tolerated therapies.

This compound and Eliapixant: A Head-to-Head Comparison

This compound (BAY 1902607) and Eliapixant (BAY 1817080) are both potent P2X3 receptor antagonists. This compound is chemically closely related to Eliapixant but was developed to have a substantially higher in vitro selectivity for P2X3 over P2X2/3 receptors.

Quantitative Selectivity Data

The following table summarizes the in vitro selectivity of this compound and Eliapixant for the P2X3 receptor over the P2X2/3 receptor.

CompoundSelectivity (P2X3 vs. P2X2/3)Reference
This compound>100-fold(Bayer AG, data on file)
Eliapixant~20-fold(Bayer AG, data on file)

Despite this compound's higher in vitro selectivity, clinical studies have reported taste-related adverse events with both compounds. This suggests that factors other than P2X3:P2X2/3 selectivity may play a role in the manifestation of taste disturbances.

Experimental Protocols

The selectivity of this compound and Eliapixant for P2X3 receptors is typically determined using in vitro cellular assays. The two main methods are patch-clamp electrophysiology and fluorescence-based calcium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of P2X3 and P2X2/3 receptors in response to an agonist, and the inhibitory effect of the antagonist.

Objective: To determine the concentration-response curves and IC50 values for the antagonist at homomeric P2X3 and heteromeric P2X2/3 receptors.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express recombinant human P2X3 or P2X2/3 receptors.

  • Cell Preparation: Cells are plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

    • Cells are held at a negative membrane potential (e.g., -60 mV).

    • An agonist, typically α,β-methylene ATP (α,β-meATP), is applied at a concentration that elicits a submaximal response (e.g., EC80) to activate the P2X receptors and evoke an inward current.

  • Antagonist Application: The antagonist (this compound or Eliapixant) is pre-applied for a set duration (e.g., 1-5 minutes) before co-application with the agonist. This is done at various concentrations to determine the inhibitory effect.

  • Data Analysis: The peak current amplitude in the presence of the antagonist is measured and normalized to the control current (agonist alone). Concentration-response curves are generated, and the IC50 (the concentration of antagonist that inhibits 50% of the agonist-induced current) is calculated for both P2X3 and P2X2/3 receptors. The ratio of these IC50 values determines the selectivity.

Fluorescence Imaging Plate Reader (FLIPR) Calcium-Flux Assay

This is a higher-throughput method that measures the influx of calcium through the activated P2X channels using a calcium-sensitive fluorescent dye.

Objective: To determine the potency of antagonists in blocking agonist-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.

Methodology:

  • Cell Culture: Recombinant cell lines (e.g., 1321N1 or HEK T-REx) expressing human or rat P2X3 or P2X2/3 receptors are used.

  • Cell Plating: Cells are seeded into 96- or 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The antagonist at various concentrations is added to the wells and incubated.

  • Agonist Injection and Fluorescence Reading: The plate is placed in a FLIPR instrument. An EC80 concentration of an agonist (e.g., α,β-meATP) is injected into the wells, and the resulting change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time.

  • Data Analysis: The peak fluorescence response is measured. The inhibitory effect of the antagonist is calculated relative to the control response (agonist alone). Concentration-response curves are plotted to determine the IC50 values for P2X3 and P2X2/3, from which the selectivity is calculated.

P2X3 Receptor Signaling Pathway

The following diagram illustrates the basic signaling pathway of the P2X3 receptor in a sensory neuron.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Ion Channel) ATP->P2X3_Receptor Binds to Ca2_Na_Influx Ca²⁺ / Na⁺ Influx P2X3_Receptor->Ca2_Na_Influx Opens Channel Depolarization Membrane Depolarization Ca2_Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS (e.g., Cough, Pain) Action_Potential->Signal_Transmission

Caption: P2X3 receptor activation by ATP leads to cation influx and neuronal signaling.

Conclusion

Both this compound and Eliapixant are selective P2X3 receptor antagonists. In vitro data indicates that this compound possesses a significantly higher selectivity for P2X3 over the P2X2/3 heterotrimer compared to Eliapixant. This enhanced selectivity was anticipated to translate into a better-tolerated profile with fewer taste-related side effects. However, clinical findings suggest that the relationship between in vitro P2X2/3 inhibition and taste disturbance is complex. For researchers in the field, the differential selectivity of these compounds provides valuable tools to further probe the physiological and pathological roles of P2X3 and P2X2/3 receptors. Future research may need to consider other factors beyond simple receptor selectivity to fully understand and mitigate the taste-related adverse events associated with this class of drugs.

References

A Comparative Analysis of P2X3 Receptor Antagonists for Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential and selectivity of leading P2X3 receptor antagonists reveals a promising landscape for the treatment of refractory and unexplained chronic cough. This guide provides a comprehensive comparison of key antagonists in development, including the approved gefapixant, alongside investigational drugs such as camlipixant (BLU-5937), eliapixant, and sivopixant. By examining their mechanisms, selectivity, clinical efficacy, and safety profiles, we offer valuable insights for researchers and drug development professionals in the field.

The purinergic P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers, has emerged as a critical target in modulating the cough reflex.[1][2] Its activation by extracellular ATP, often released during inflammation or irritation in the airways, triggers a cascade of events perceived as an urge to cough.[2] Antagonists of this receptor aim to dampen this hypersensitivity. A key challenge in the development of these antagonists is achieving selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, as the latter is implicated in taste-related side effects.[3]

Mechanism of Action: The P2X3 Signaling Pathway

P2X3 receptors are predominantly located on sensory C fibers of the vagus nerve within the airways.[1] When airway mucosal cells release ATP under inflammatory conditions, it binds to these P2X3 receptors. This binding opens the ion channel, leading to an influx of cations, depolarization of the neuron, and the initiation of an action potential. This signal is then transmitted to the brainstem, resulting in the sensation of an urge to cough and the subsequent motor act of coughing. P2X3 receptor antagonists competitively block the binding of ATP to these receptors, thereby inhibiting this signaling pathway and reducing the cough reflex.

P2X3_Signaling_Pathway cluster_airway Airway Lumen cluster_nerve Sensory C Fiber Inflammatory Stimuli Inflammatory Stimuli Airway Mucosal Cells Airway Mucosal Cells Inflammatory Stimuli->Airway Mucosal Cells act on ATP ATP Airway Mucosal Cells->ATP release P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor binds to Ion Channel Opening Ion Channel Opening P2X3 Receptor->Ion Channel Opening Cation Influx Cation Influx Ion Channel Opening->Cation Influx Depolarization Depolarization Cation Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Brainstem (Cough Center) Brainstem (Cough Center) Action Potential->Brainstem (Cough Center) signal to Cough Reflex Cough Reflex Brainstem (Cough Center)->Cough Reflex initiates P2X3 Antagonist P2X3 Antagonist P2X3 Antagonist->P2X3 Receptor blocks

P2X3 receptor signaling pathway in the cough reflex.

Comparative Efficacy and Selectivity

The therapeutic efficacy of P2X3 antagonists is closely linked to their potency at the P2X3 receptor and their selectivity over the P2X2/3 receptor, which is associated with taste disturbances. The following table summarizes the available in vitro potency (IC50) data for the leading P2X3 receptor antagonists.

AntagonistP2X3 IC50 (nM)P2X2/3 IC50 (nM)Selectivity (P2X2/3 / P2X3)
Gefapixant ~30 - 153100 - 250~3-8 fold
Camlipixant (BLU-5937) 25>24,000>960 fold
Eliapixant 8 - 10129 - 163~13-20 fold
Sivopixant 4.21100~262 fold

Clinical Trial Performance

Clinical trials have demonstrated the potential of P2X3 antagonists to reduce cough frequency in patients with refractory or unexplained chronic cough. However, the incidence of taste-related adverse events varies among the different antagonists, likely reflecting their differing selectivity profiles.

AntagonistPhase of DevelopmentKey Efficacy FindingTaste-Related Adverse Events
Gefapixant Approved (Japan, EU)Significant reduction in 24-hour cough frequency compared to placebo.Common, including dysgeusia, ageusia, and hypogeusia.
Camlipixant (BLU-5937) Phase 3Statistically significant and clinically meaningful reductions in 24-hour cough frequency.Low incidence of taste disturbance reported.
Eliapixant Phase 2Significantly reduced cough frequency and severity.Lower rates of taste-related side effects compared to less selective antagonists.
Sivopixant Phase 2Reduced objective cough frequency and improved quality of life.Low incidence of mild taste disturbance.

Pharmacokinetic Profiles

The pharmacokinetic properties of these antagonists are crucial for determining appropriate dosing regimens and maintaining therapeutic concentrations.

AntagonistTmax (hours)Half-life (hours)Primary Elimination Route
Gefapixant 1 - 46 - 10Primarily renal excretion of unchanged drug.
Camlipixant (BLU-5937) N/AN/AGood oral bioavailability and low predicted clearance in humans.
Eliapixant 3 - 4~48.3 (single dose)N/A
Sivopixant N/AN/AFavorable pharmacokinetic profiles identified.

Experimental Protocols and Workflow

The evaluation of P2X3 receptor antagonists involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and efficacy. A typical workflow begins with in vitro assays to determine the antagonist's activity at the target receptor, followed by in vivo studies in animal models to assess its therapeutic effect.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Receptor Binding/Functional Assays Receptor Binding/Functional Assays Calcium Flux Assay Calcium Flux Assay Receptor Binding/Functional Assays->Calcium Flux Assay Patch Clamp Electrophysiology Patch Clamp Electrophysiology Receptor Binding/Functional Assays->Patch Clamp Electrophysiology Selectivity Profiling Selectivity Profiling Calcium Flux Assay->Selectivity Profiling Patch Clamp Electrophysiology->Selectivity Profiling Animal Model of Cough Animal Model of Cough Selectivity Profiling->Animal Model of Cough Guinea Pig Cough Model Guinea Pig Cough Model Animal Model of Cough->Guinea Pig Cough Model Pharmacokinetic Studies Pharmacokinetic Studies Guinea Pig Cough Model->Pharmacokinetic Studies Toxicity Studies Toxicity Studies Pharmacokinetic Studies->Toxicity Studies Clinical Trials Clinical Trials Toxicity Studies->Clinical Trials

Typical experimental workflow for P2X3 antagonist evaluation.
In Vitro Functional Assay: Calcium Flux Assay

Objective: To determine the potency (IC50) of a P2X3 receptor antagonist by measuring its ability to inhibit the influx of calcium into cells expressing the P2X3 receptor upon stimulation with an agonist.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Addition: The antagonist is serially diluted to a range of concentrations and added to the wells. The plate is incubated for a period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate the receptors. The resulting change in fluorescence, which corresponds to the influx of calcium, is measured in real-time.

  • Data Analysis: The fluorescence signal is analyzed to determine the inhibitory effect of the antagonist at each concentration. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy Model: Guinea Pig Cough Model

Objective: To evaluate the antitussive effect of a P2X3 receptor antagonist in a conscious animal model of cough.

Methodology:

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions.

  • Cough Induction: A tussive agent, such as citric acid or ATP, is delivered as an aerosol into a whole-body plethysmography chamber containing a single animal.

  • Cough Recording: The characteristic explosive sound and pressure changes associated with coughing are detected by a microphone and a pressure transducer, respectively, and recorded using specialized software.

  • Antagonist Administration: The P2X3 antagonist or vehicle is administered orally or via another appropriate route at various doses and at a specified time before the tussive challenge.

  • Data Collection: The number of coughs is counted during a defined period following the tussive challenge.

  • Data Analysis: The effect of the antagonist on cough frequency is compared to the vehicle control group. Dose-response curves can be generated to determine the potency of the antagonist in vivo.

Conclusion

The development of P2X3 receptor antagonists represents a significant advancement in the treatment of refractory and unexplained chronic cough. While gefapixant has paved the way as the first-in-class approved therapy in some regions, the next generation of antagonists, such as camlipixant and sivopixant, demonstrate higher selectivity for the P2X3 receptor, which appears to translate to a lower incidence of taste-related side effects in clinical trials. Eliapixant also shows a favorable selectivity profile. The ongoing and future clinical studies of these highly selective antagonists will be crucial in further defining their therapeutic potential and solidifying the role of P2X3 receptor modulation in managing chronic cough. The comparative data presented in this guide underscore the importance of selectivity in optimizing the benefit-risk profile of this promising class of drugs.

References

Filapixant Efficacy in Pain Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Filapixant, a selective P2X3 receptor antagonist, in validated pain models. While direct preclinical pain data for this compound remains limited in publicly available literature, this guide draws comparisons with a structurally related P2X3 antagonist, Eliapixant, and an alternative pain therapeutic, the EP4 receptor antagonist Grapiprant. The information presented herein is intended to offer a valuable resource for researchers and professionals in the field of pain drug development.

Mechanism of Action: Targeting Pain Pathways

This compound exerts its analgesic effects by selectively antagonizing the P2X3 receptor.[1] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons, which play a crucial role in nociceptive signaling.[2] By blocking the activation of these receptors by ATP, which is often released during tissue injury or inflammation, this compound aims to inhibit the transmission of pain signals.[1]

An alternative approach to analgesia involves targeting the prostaglandin E2 (PGE2) pathway. Grapiprant , an EP4 receptor antagonist, works by blocking the EP4 receptor, one of the four subtypes of PGE2 receptors.[3] PGE2 is a key mediator of inflammation and pain, and by inhibiting its action at the EP4 receptor, Grapiprant reduces pain and inflammation.[3]

Preclinical Efficacy in Inflammatory Pain Models

Data Presentation
Compound Mechanism of Action Pain Model Species Key Efficacy Findings Reference
Eliapixant P2X3 Receptor AntagonistComplete Freund's Adjuvant (CFA)-induced mechanical hyperalgesiaRatDose-dependent reversal of mechanical hyperalgesia. The minimal effective oral dose was 5 mg/kg, twice daily, at 48 hours after CFA administration.
Grapiprant EP4 Receptor AntagonistCarrageenan-induced inflammatory painRabbitA single 2 mg/kg IV injection significantly increased thermal withdrawal latency from 1 to 10 hours post-administration.
Grapiprant Postoperative paw incision modelRatOral administration prior to surgery significantly reduced postoperative pain as measured by a weight-bearing test.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

  • Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the hind paw of the animal (rat or mouse).

  • Pain Assessment: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is typically measured using von Frey filaments. The force required to elicit a paw withdrawal response is recorded. Thermal hyperalgesia can also be assessed.

  • Drug Administration: The test compound (e.g., Eliapixant) or vehicle is administered orally or via other relevant routes at specified time points before or after CFA injection.

  • Data Analysis: The paw withdrawal threshold or latency is measured at various time points post-drug administration and compared between the treated and vehicle control groups.

Carrageenan-Induced Inflammatory Pain Model

This model is used to study acute inflammation and pain.

  • Induction: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the hind paw of the animal (e.g., rabbit).

  • Pain Assessment: Thermal hyperalgesia is often measured by assessing the thermal withdrawal latency (TWL) in response to a heat source.

  • Drug Administration: The test compound (e.g., Grapiprant) or vehicle is administered, and the TWL is measured at different time points.

  • Data Analysis: The change in TWL from baseline is calculated and compared between the drug-treated and control groups. The results can be expressed as the maximum possible response (% MPR).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Sensory Neuron ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal This compound This compound This compound->P2X3 Blocks

P2X3 Receptor Signaling Pathway in Pain

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Neuron / Inflammatory Cell PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to AC Adenylyl Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Sensitization Nociceptor Sensitization PKA->Sensitization Inflammation Pro-inflammatory Mediators PKA->Inflammation Grapiprant Grapiprant Grapiprant->EP4 Blocks

EP4 Receptor Signaling Pathway in Pain

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat, Mouse) Induction Induce Pain Model (e.g., CFA, Carrageenan) Animal_Selection->Induction Grouping Randomize into Groups (Vehicle, this compound, Comparator) Induction->Grouping Dosing Administer Compound Grouping->Dosing Behavioral_Test Perform Behavioral Tests (e.g., von Frey, Hargreaves) Dosing->Behavioral_Test Data_Collection Record Pain Response (e.g., Paw Withdrawal Threshold/Latency) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Comparison Compare Efficacy Stats->Comparison

General Preclinical Pain Model Workflow

Conclusion

References

Filapixant's P2X Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Filapixant (BAY-1902607) is a potent and highly selective antagonist of the P2X3 receptor, a key player in sensory nerve fiber signaling. Its development has been primarily focused on treating conditions associated with neuronal hypersensitization, such as refractory chronic cough. A critical aspect of its pharmacological profile is its selectivity against other P2X receptor subtypes, which is crucial for minimizing off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with other P2X receptors, supported by available experimental data and methodologies.

Comparative Selectivity Profile

This compound demonstrates a significant selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor, which is implicated in taste-related side effects observed with less selective antagonists. While comprehensive data on this compound's activity across all P2X subtypes is not publicly available, its high selectivity for P2X3 is a key differentiating feature. For comparative purposes, data for other notable P2X3 antagonists, Eliapixant and Gefapixant, are also presented.

CompoundP2X1 (IC50)P2X2 (IC50)P2X3 (IC50)P2X2/3 (IC50)P2X4 (IC50)P2X5 (IC50)P2X7 (IC50)Selectivity (P2X2/3 vs P2X3)
This compound Data not availableData not available7.4 nM[1]776 nM[1]Data not availableData not availableData not available>100-fold[1][2][3]
Eliapixant >50 µM>33 µM8 - 10 nM129 - 163 nM>50 µMData not available>50 µM~20-fold
Gefapixant >10,000 nM>10,000 nM~30 - 153 nM100 - 250 nM>10,000 nM>10,000 nM (rat)>10,000 nM~1.4 - 8.3-fold

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response. A higher IC50 value indicates lower potency.

Experimental Methodologies

The selectivity of P2X receptor antagonists is typically determined using in vitro functional assays that measure the inhibition of ATP-induced receptor activation. A common method, and the one used to determine the IC50 values for this compound, is the Fluorometric Imaging Plate Reader (FLIPR)-based calcium flux assay.

FLIPR-Based Calcium Flux Assay Protocol (General)

This protocol outlines the general steps involved in assessing P2X receptor antagonism using a FLIPR assay.

  • Cell Culture and Plating:

    • HEK293 cells stably expressing the human P2X receptor subtype of interest (e.g., P2X3, P2X2/3) are cultured under standard conditions.

    • Cells are seeded into 384-well microplates and incubated to allow for adherence.

  • Fluorescent Dye Loading:

    • The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer.

    • The cells are incubated to allow for de-esterification of the dye, trapping it inside the cells.

  • Compound Addition:

    • Serial dilutions of the test antagonist (e.g., this compound) are prepared.

    • The antagonist solutions are added to the wells containing the dye-loaded cells and incubated for a specific period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • The microplate is placed in the FLIPR instrument.

    • A solution of a potent P2X receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate the receptors.

    • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon receptor activation.

  • Data Analysis:

    • The peak fluorescence signal is measured for each well.

    • The percentage of inhibition by the antagonist is calculated relative to control wells (with and without agonist, but no antagonist).

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Signaling and Experimental Processes

To further illustrate the context of this compound's action, the following diagrams depict the P2X3 receptor signaling pathway and the general workflow of the FLIPR-based selectivity assay.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Ion_Channel Ion Channel Opening P2X3->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Signaling Ca_Influx->Downstream Depolarization->Downstream This compound This compound This compound->P2X3 Blocks

Caption: P2X3 Receptor Signaling Pathway and this compound's Mechanism of Action.

FLIPR_Assay_Workflow A 1. Plate Cells (HEK293 expressing P2X receptor) B 2. Load with Calcium-Sensitive Dye A->B C 3. Add this compound (or other antagonist) B->C D 4. Stimulate with ATP Agonist (e.g., α,β-meATP) C->D E 5. Measure Fluorescence Signal (FLIPR) D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: General Workflow of a FLIPR-Based Calcium Flux Assay.

Conclusion

This compound is a highly selective P2X3 receptor antagonist, with a more than 100-fold greater potency for P2X3 compared to the P2X2/3 receptor. This enhanced selectivity profile is a key feature that distinguishes it from earlier P2X3 antagonists like Gefapixant and even its closer analogue, Eliapixant. While quantitative data for this compound's activity against other P2X subtypes are not widely published, its focused activity on P2X3 is expected to translate to a more favorable side-effect profile, particularly concerning taste-related disturbances. The use of robust in vitro functional assays, such as the FLIPR-based calcium flux assay, is fundamental in characterizing the selectivity and potency of novel P2X receptor modulators like this compound. Further disclosure of its complete cross-reactivity profile will provide a more comprehensive understanding of its pharmacological properties.

References

Comparing in vitro potency of Filapixant and other antagonists

Author: BenchChem Technical Support Team. Date: November 2025

It appears there has been a misunderstanding regarding the mechanism of action of Filapixant. This compound is an antagonist of the P2X3 receptor, not the CXCR2 receptor.[1][2][3][4][5] Therefore, a direct comparison of its in vitro potency against CXCR2 with that of CXCR2 antagonists is not feasible.

This guide will proceed by providing a detailed comparison of the in vitro potency of several prominent CXCR2 antagonists. Additionally, to address the interest in this compound, its potency against its actual target, the P2X3 receptor, will be mentioned for context. The guide will also include the requested experimental protocols and visualizations for the CXCR2 signaling pathway and a general antagonist potency assay workflow.

Comparison of In Vitro Potency of CXCR2 Antagonists

The following table summarizes the in vitro potency of selected CXCR2 antagonists. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent drug.

AntagonistLigand/StimulusAssay TypeCell Line/SystemIC50 (nM)
AZD5069 IL-8 or GRO-αCalcium FluxHuman NeutrophilsSingle-digit nM range
RIST4721 Keratinocyte Chemoattractant (KC)ChemotaxisEx vivo-cultured mouse bone marrow neutrophils14 - 28
NVP CXCR2 20 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
(±)-NBI 74330 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

For context, This compound has an in vitro IC50 for the P2X2/3 receptor that is higher than the concentrations at which taste-related side effects are observed in clinical studies. This compound is a selective P2X3 receptor antagonist with approximately 100-fold selectivity over the P2X2/3 heteromeric receptor.

Experimental Protocols

General Protocol for In Vitro Antagonist Potency Determination (Chemotaxis Assay)

This protocol outlines a common method for assessing the ability of a CXCR2 antagonist to inhibit neutrophil migration towards a chemoattractant.

a. Cell Preparation:

  • Isolate neutrophils from fresh human peripheral blood or utilize ex vivo-cultured mouse bone marrow neutrophils.

  • Resuspend the isolated neutrophils in a suitable assay buffer.

b. Chemotaxis Assay:

  • Utilize a chemotaxis chamber, such as a Boyden chamber, with a porous membrane separating an upper and lower well.

  • Add the chemoattractant (e.g., IL-8, GRO-α, or KC) to the lower wells of the chamber.

  • In the upper wells, add the neutrophils that have been pre-incubated with varying concentrations of the CXCR2 antagonist (e.g., RIST4721) or a vehicle control.

  • Incubate the chamber for a sufficient time to allow for cell migration towards the chemoattractant.

  • After incubation, quantify the number of migrated cells in the lower chamber. This can be done through various methods, such as manual cell counting with a microscope or using a plate reader-based assay.

c. Data Analysis:

  • Plot the number of migrated cells against the concentration of the antagonist.

  • Calculate the IC50 value, which is the concentration of the antagonist that inhibits cell migration by 50%.

General Protocol for In Vitro Antagonist Potency Determination (Calcium Flux Assay)

This protocol describes how to measure an antagonist's ability to block the intracellular calcium increase that occurs upon CXCR2 activation.

a. Cell Preparation and Dye Loading:

  • Isolate human neutrophils.

  • Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

b. Calcium Flux Measurement:

  • Use a fluorometric imaging plate reader or a similar instrument to measure intracellular calcium concentrations.

  • Establish a baseline fluorescence reading for the dye-loaded neutrophils.

  • Add varying concentrations of the CXCR2 antagonist to the cells and incubate.

  • Stimulate the cells with a CXCR2 ligand (e.g., IL-8 or GRO-α).

  • Record the change in fluorescence, which corresponds to the increase in intracellular calcium.

c. Data Analysis:

  • Plot the change in fluorescence (calcium concentration) against the antagonist concentration.

  • Determine the IC50 value, representing the antagonist concentration that inhibits the ligand-induced calcium increase by 50%.

Visualizations

CXCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine CXCR2 CXCR2 Chemokine->CXCR2 Binds to G_Protein Gαi/Gβγ CXCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ras_MAPK Ras/MAPK Pathway PI3K->Ras_MAPK Activates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces Cellular_Responses Chemotaxis, Neutrophil Activation Ca_Release->Cellular_Responses Ras_MAPK->Cellular_Responses

Caption: CXCR2 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Cells Isolate Target Cells (e.g., Neutrophils) Pre_incubation Pre-incubate Cells with Antagonist Isolate_Cells->Pre_incubation Prepare_Reagents Prepare Antagonist Dilutions & Chemoattractant Prepare_Reagents->Pre_incubation Stimulation Stimulate with Chemoattractant Pre_incubation->Stimulation Incubation Incubate for Migration/Reaction Stimulation->Incubation Quantification Quantify Cellular Response (e.g., Migration, Ca²⁺ Flux) Incubation->Quantification IC50_Calc Calculate IC50 Value Quantification->IC50_Calc

Caption: Experimental Workflow for Antagonist Potency.

References

A Comparative Analysis of Filapixant and Camlipixant for Refractory Chronic Cough

Author: BenchChem Technical Support Team. Date: November 2025

Filapixant and Camlipixant are two investigational oral antagonists targeting the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough (RCC). While no direct head-to-head clinical trials have been conducted, a comprehensive comparison of their clinical trial data provides valuable insights for researchers and drug development professionals. Both molecules have demonstrated efficacy in reducing cough frequency, but they exhibit notable differences in their selectivity, which in turn influences their side effect profiles, particularly concerning taste-related adverse events.

Mechanism of Action: Targeting the P2X3 Receptor

Both this compound and Camlipixant are designed to block the P2X3 receptor, an ATP-gated ion channel found on peripheral sensory nerve fibers in the airways.[1] The binding of extracellular ATP to these receptors is believed to trigger neuronal hypersensitization, leading to the urge to cough.[1] By antagonizing the P2X3 receptor, these drugs aim to reduce the severity and frequency of coughing.[1]

A critical distinction between the two lies in their selectivity for the P2X3 receptor over the related P2X2/3 receptor. The P2X2/3 receptor is expressed in taste buds, and its blockade is associated with taste disturbances such as dysgeusia (altered taste) and hypogeusia (reduced taste).[1][2] Camlipixant is reported to be a highly selective P2X3 antagonist, with a selectivity of over 1500-fold for P2X3 over P2X2/3. This high selectivity is hypothesized to result in a lower incidence of taste-related side effects. While this compound is also a selective P2X3 receptor antagonist, the degree of its selectivity has been a point of investigation, with some studies noting a higher than expected rate of taste disturbances.

cluster_airway Airway Sensory Nerve cluster_drug Therapeutic Intervention ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds to Nerve_Activation Nerve Activation & Depolarization P2X3_Receptor->Nerve_Activation Cough_Signal Signal to Brainstem (Cough Center) Nerve_Activation->Cough_Signal Cough_Reflex Cough Reflex Cough_Signal->Cough_Reflex Drug This compound or Camlipixant Drug->P2X3_Receptor Antagonizes

Figure 1: P2X3 Receptor Signaling Pathway in Cough Reflex.

Clinical Efficacy

Both agents have demonstrated a reduction in cough frequency in clinical trials.

This compound: In a Phase 1/2a randomized, double-blind, placebo-controlled, crossover study (NCT03535168), this compound showed a dose-dependent reduction in 24-hour cough frequency. At doses of 80 mg and higher, the reduction was statistically significant compared to placebo. The most pronounced effect was seen with the 250 mg dose, which resulted in a 37% reduction in 24-hour cough frequency over placebo.

Camlipixant: The Phase 2b SOOTHE trial (NCT04678206), a randomized, placebo-controlled study, evaluated the efficacy of Camlipixant in adults with RCC. The trial demonstrated a statistically significant reduction in 24-hour cough frequency with the 50 mg and 200 mg twice-daily doses, showing a placebo-adjusted reduction of -34.4% and -34.2%, respectively. An earlier Phase 2a trial, RELIEF (NCT03979638), while not meeting its primary endpoint in the overall population, showed significant treatment responses in patients with higher baseline cough frequencies.

Quantitative Efficacy Data

DrugTrialDosePrimary EndpointResult (Placebo-Adjusted Reduction in 24h Cough Frequency)Citation
This compound NCT0353516880 mg BIDChange in 24h cough frequency17%
150 mg BIDNot explicitly stated
250 mg BID37%
Camlipixant SOOTHE (NCT04678206)12.5 mg BIDChange in 24h cough frequencyNot statistically significant
50 mg BID-34.4%
200 mg BID-34.2%

Safety and Tolerability

The most notable difference in the safety profiles of this compound and Camlipixant is the incidence of taste-related adverse events.

This compound: The NCT03535168 trial reported a dose-dependent increase in taste-related adverse events. These occurred in 4%, 13%, 43%, and 57% of patients treated with 20, 80, 150, and 250 mg of this compound, respectively, compared to 12% in the placebo group. A first-in-human study also reported an unexpectedly high number of taste side effects.

Camlipixant: In the SOOTHE trial, taste alteration was reported in 4.8-6.5% of patients across the Camlipixant arms, compared to 0% with placebo. A model-based meta-analysis of five P2X3 antagonists predicted that the 50 mg twice-daily dose of Camlipixant would result in substantially lower rates of dysgeusia compared to a similar dosage of the less selective P2X3 antagonist, gefapixant.

Quantitative Safety Data: Taste-Related Adverse Events

DrugTrialDoseIncidence of Taste-Related Adverse EventsCitation
This compound NCT0353516820 mg BID4%
80 mg BID13%
150 mg BID43%
250 mg BID57%
Placebo12%
Camlipixant SOOTHE (NCT04678206)12.5 mg BID4.8%
50 mg BIDNot explicitly stated, but within 4.8-6.5% range
200 mg BID6.5%
Placebo0%

Experimental Protocols

This compound (NCT03535168): This was a double-blind, randomized, placebo-controlled, crossover study. Twenty-three patients with refractory chronic cough received ascending doses of this compound (20, 80, 150, and 250 mg, twice daily) for four days, followed by a three-day washout period, and then crossed over to the other treatment arm (placebo). The primary efficacy endpoint was the 24-hour cough frequency on Day 4 of each dosing step.

Randomization Randomization (n=23) Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB This compound This compound (Ascending Doses) GroupA->this compound Placebo Placebo GroupB->Placebo Washout Washout This compound->Washout Endpoint Endpoint Assessment (24h Cough Frequency) This compound->Endpoint Placebo->Washout Placebo->Endpoint Crossover Crossover Washout->Crossover Washout->Crossover Crossover->this compound Crossover->Placebo Endpoint->End

Figure 2: this compound NCT03535168 Crossover Trial Workflow.

Camlipixant (SOOTHE - NCT04678206): This was a Phase 2b, randomized, double-blind, placebo-controlled, parallel-group trial. After a single-blind placebo run-in period, 310 patients were randomized (1:1:1:1) to receive either Camlipixant (12.5, 50, or 200 mg twice daily) or a placebo for 28 days. The primary endpoint was the change from baseline to Day 28 in the objective 24-hour cough frequency. The trial design included enriching the study population with patients having a baseline awake cough frequency of ≥25 coughs/h.

Screening Screening & Placebo Run-in Randomization Randomization (1:1:1:1, n=310) Screening->Randomization Arm1 Camlipixant 12.5 mg BID Randomization->Arm1 Arm2 Camlipixant 50 mg BID Randomization->Arm2 Arm3 Camlipixant 200 mg BID Randomization->Arm3 Arm4 Placebo Randomization->Arm4 Treatment 28-Day Treatment Period Arm1->Treatment Arm2->Treatment Arm3->Treatment Arm4->Treatment Endpoint Primary Endpoint Assessment (Change in 24h Cough Frequency) Treatment->Endpoint

Figure 3: Camlipixant SOOTHE Trial Parallel Group Design.

Conclusion

In the absence of direct comparative studies, the available data suggests that both this compound and Camlipixant are promising therapeutic candidates for refractory chronic cough. Both have demonstrated the ability to significantly reduce cough frequency. The key differentiating factor appears to be the incidence of taste-related side effects, with the highly selective P2X3 antagonist Camlipixant showing a more favorable profile in this regard. The ongoing Phase 3 trials for Camlipixant (CALM-1 and CALM-2) will provide more definitive data on its long-term efficacy and safety. For this compound, further development may require strategies to mitigate the taste disturbances observed at higher, more efficacious doses. Researchers and clinicians will be keenly watching the progression of these and other P2X3 antagonists as they move through the development pipeline.

References

Filapixant: A Potent and Selective Tool for Interrogating P2X3 Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, neuroscience, and drug discovery, the selective validation of therapeutic targets is paramount. This guide provides a comprehensive comparison of Filapixant, a selective P2X3 receptor antagonist, with other commercially available tool compounds. By presenting key experimental data, detailed protocols, and visual workflows, this guide aims to equip scientists with the necessary information to effectively utilize this compound in their research endeavors.

The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a critical mediator of nociception and neuronal sensitization. Its involvement in chronic pain, cough, and other sensory disorders has made it a prime target for therapeutic intervention. This compound has emerged as a valuable tool compound for elucidating the physiological and pathological roles of the P2X3 receptor due to its high potency and selectivity.

Comparative Analysis of P2X3 Receptor Antagonists

The selection of an appropriate tool compound is crucial for the unambiguous interpretation of experimental results. The following table summarizes the in vitro potency and selectivity of this compound compared to other widely used P2X3 receptor antagonists.

CompoundP2X3 IC50 (nM)P2X2/3 IC50 (nM)Selectivity (P2X2/3 vs P2X3)Assay Method
This compound 7.4[1]776[1]~105-foldFLIPR-based assay[1]
Gefapixant~30 - 153[2][3]~100 - 250~3 - 8-foldPatch Clamp, Calcium Flux
Eliapixant8 - 10129 - 163~20-foldPatch Clamp
Sivopixant4.21100~262-foldNot Specified
Camlipixant2524,000~960-foldNot Specified

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

This compound demonstrates a favorable selectivity profile, being over 100-fold more potent for the homomeric P2X3 receptor than the heteromeric P2X2/3 receptor. This is a critical attribute, as the P2X2/3 receptor is implicated in taste perception, and off-target effects on this receptor can lead to taste-related side effects, a known issue with less selective compounds like Gefapixant. While Sivopixant and Camlipixant show even higher selectivity, this compound provides a robust and well-characterized tool for researchers.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of P2X3 receptor function and the application of this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for compound validation.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Generation Depolarization->AP Nociception Nociceptive Signaling AP->Nociception This compound This compound This compound->P2X3 Antagonizes

P2X3 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture Cell Line Expressing P2X3 Receptors ca_flux Calcium Flux Assay (e.g., FLIPR) cell_culture->ca_flux electrophys Patch Clamp Electrophysiology cell_culture->electrophys compound_prep Prepare this compound & Control Compounds compound_prep->ca_flux compound_prep->electrophys data_analysis_vitro Determine IC50 & Selectivity ca_flux->data_analysis_vitro electrophys->data_analysis_vitro animal_model Induce Pain Model (e.g., CFA, ATP) compound_admin Administer this compound or Vehicle animal_model->compound_admin behavioral_test Assess Nociceptive Behavior compound_admin->behavioral_test data_analysis_vivo Evaluate Analgesic Efficacy behavioral_test->data_analysis_vivo

Experimental Workflow for P2X3 Antagonist Validation

Key Experimental Protocols

To ensure robust and reproducible results, the following sections outline the general methodologies for key experiments used to validate P2X3 function with this compound.

In Vitro Potency and Selectivity Assays

1. Calcium Flux Assay (e.g., using a FLIPR system)

  • Objective: To measure the ability of this compound to inhibit ATP-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.

  • Methodology:

    • Cell Culture: Maintain cell lines (e.g., HEK293 or CHO) stably expressing human or rodent P2X3 or P2X2/3 receptors in appropriate culture medium.

    • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution for a specified time at 37°C.

    • Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells and incubate for a predetermined period.

    • Agonist Stimulation and Signal Detection: Use an automated fluorometric imaging plate reader (FLIPR) to add a P2X3 agonist (e.g., ATP or α,β-methylene ATP) to the wells and simultaneously measure the change in fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the inhibition of the agonist-induced response against the concentration of this compound to determine the IC50 value.

2. Patch Clamp Electrophysiology

  • Objective: To directly measure the inhibitory effect of this compound on the ion channel currents mediated by P2X3 and P2X2/3 receptors.

  • Methodology:

    • Cell Preparation: Use cells expressing the target receptors, either from stable cell lines or primary cultured neurons (e.g., dorsal root ganglion neurons).

    • Recording Configuration: Establish a whole-cell patch clamp recording configuration. The intracellular solution will contain a physiological concentration of ions, and the extracellular solution will be a buffered saline solution.

    • Current Elicitation: Apply the P2X3 agonist to the cell to elicit an inward current.

    • Compound Application: Perfuse the cell with a solution containing this compound at various concentrations and then co-apply with the agonist.

    • Data Acquisition and Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound. Plot the percentage of current inhibition against the drug concentration to calculate the IC50.

In Vivo Models of P2X3 Function

1. ATP-Induced Nociceptive Behavior

  • Objective: To assess the ability of this compound to block nociceptive behaviors induced by the direct activation of P2X3 receptors in vivo.

  • Methodology:

    • Animal Model: Use rodents (e.g., mice or rats).

    • Compound Administration: Administer this compound or a vehicle control systemically (e.g., orally or intraperitoneally) or locally (e.g., intraplantar injection).

    • Nociceptive Challenge: After a suitable pre-treatment time, inject a solution of ATP or a selective P2X3 agonist into the plantar surface of the hind paw.

    • Behavioral Assessment: Immediately observe and quantify nociceptive behaviors such as paw licking, flinching, or lifting for a defined period.

    • Data Analysis: Compare the duration or frequency of nociceptive behaviors between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

  • Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain where P2X3 receptor expression and function are upregulated.

  • Methodology:

    • Induction of Inflammation: Inject CFA into the plantar surface of the hind paw of a rodent. This will induce a localized and persistent inflammation characterized by edema, thermal hyperalgesia, and mechanical allodynia.

    • Compound Administration: Administer this compound or vehicle at a specific time point (or multiple time points) after CFA injection.

    • Behavioral Testing: At various times after drug administration, assess pain-related behaviors:

      • Thermal Hyperalgesia: Use a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source.

      • Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold to a mechanical stimulus.

    • Data Analysis: Compare the paw withdrawal latencies or thresholds between the this compound-treated and vehicle-treated groups to assess the anti-hyperalgesic or anti-allodynic effects.

Conclusion

This compound is a potent and selective P2X3 receptor antagonist that serves as an invaluable tool for researchers investigating the role of this ion channel in health and disease. Its favorable selectivity profile minimizes the potential for confounding off-target effects, particularly those related to taste disturbance. By employing the well-established in vitro and in vivo experimental protocols outlined in this guide, scientists can confidently utilize this compound to validate P2X3 function and explore its therapeutic potential in a variety of pathological conditions.

References

Filapixant Efficacy Across Neuronal Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1] Activation of P2X3 receptors by extracellular ATP is a key mechanism in the pathophysiology of various conditions characterized by neuronal hypersensitization, including chronic cough and neuropathic pain.[2] This guide provides a comparative analysis of the efficacy of this compound in different neuronal populations, drawing upon available clinical and preclinical data, and contextualizing its performance against other P2X3 receptor antagonists. While direct comparative preclinical data for this compound across diverse neuronal populations is limited, its high selectivity for the P2X3 receptor allows for informed inferences based on the known distribution and function of this target.

P2X3 Receptor Distribution in Neuronal Populations

The therapeutic potential of this compound is directly linked to the expression pattern of its target, the P2X3 receptor. P2X3-containing receptors are predominantly found on primary afferent neurons, which are responsible for transmitting sensory information, including pain, touch, and temperature, from the periphery to the central nervous system.

Table 1: Expression of P2X3 Receptors in Various Neuronal Populations

Neuronal PopulationP2X3 Expression LevelCo-expression with P2X2Implicated FunctionsReference
Dorsal Root Ganglion (DRG) Neurons HighYes (forms P2X2/3 heteromers)Nociception (inflammatory, neuropathic, and visceral pain), mechanosensation[1]
Trigeminal Ganglion Neurons HighYesCraniofacial pain, migraine[1]
Vagal Afferent Neurons (Nodose Ganglion) HighYesCough reflex, airway sensitivity, visceral sensation[1]
Sympathetic Neurons Low to ModerateYesAutonomic regulation
Enteric Neurons ModerateYesGut motility and sensation

Comparative Efficacy of this compound

Efficacy in Neurons Mediating Cough Reflex

Clinical trials have provided robust evidence for the efficacy of this compound in reducing cough frequency in patients with refractory chronic cough, a condition characterized by hypersensitivity of vagal afferent neurons.

Table 2: Clinical Efficacy of this compound in Refractory Chronic Cough

DoseChange in 24-hour Cough Frequency (vs. Placebo)Change in Cough Severity (VAS) (vs. Placebo)Taste-Related Adverse EventsReference
80 mg17% reduction8 mm reduction13%
150 mgNot reportedNot reported43%
250 mg37% reduction21 mm reduction57%,
Inferred Efficacy in Nociceptive Neurons

Table 3: Preclinical Efficacy of P2X3 Antagonists in Pain Models (Eliapixant as a Surrogate)

Neuronal Population TargetedAnimal ModelP2X3 AntagonistEfficacy EndpointOutcomeReference
Dorsal Root Ganglion NeuronsCFA-induced inflammatory pain (rat)EliapixantReversal of mechanical hyperalgesiaDose-dependent reduction in paw withdrawal threshold
Dorsal Root Ganglion NeuronsEndometriosis-associated visceral pain (rat)EliapixantReduction of vaginal hyperalgesiaSignificant reduction in pain behavior

These findings in animal models of inflammatory and visceral pain, targeting DRG neurons, suggest that this compound would likely demonstrate significant efficacy in these neuronal populations due to its more selective P2X3 antagonism.

Signaling Pathways and Experimental Workflows

P2X3 Receptor Signaling Pathway

The binding of ATP to P2X3 receptors on sensory neurons leads to the opening of a non-selective cation channel, resulting in membrane depolarization and the initiation of an action potential. This signal is then transmitted to the central nervous system, leading to the perception of sensations like cough or pain. This compound acts as a competitive antagonist, blocking ATP from binding to the P2X3 receptor and thereby preventing this signaling cascade.

P2X3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds & Activates This compound This compound This compound->P2X3 Binds & Blocks Depolarization Membrane Depolarization P2X3->Depolarization Cation Influx ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to CNS (Cough/Pain) ActionPotential->Signal Experimental_Workflow cluster_prep Neuronal Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Isolation Isolate Neurons (e.g., DRG) Culture Culture Neurons Isolation->Culture Loading Load with Calcium Indicator Culture->Loading Stimulation Stimulate with ATP +/- this compound Loading->Stimulation Imaging Calcium Imaging Stimulation->Imaging Recording Electrophysiology (Patch Clamp) Stimulation->Recording Analysis Quantify Neuronal Activation Imaging->Analysis Recording->Analysis

References

A Comparative Analysis of Filapixant and Non-Selective Purinergic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Filapixant, a selective P2X3 receptor antagonist, with non-selective purinergic antagonists such as Suramin and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). This document is intended to assist researchers and drug development professionals in understanding the pharmacological distinctions and potential therapeutic advantages of selective versus non-selective purinergic receptor modulation. The information is supported by available experimental data and detailed methodologies.

Introduction to Purinergic Signaling and Therapeutic Targeting

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a crucial role in a wide array of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain.[1] Purinergic receptors are broadly classified into P1 receptors, which are G protein-coupled receptors activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides. The P2 receptor family is further divided into P2Y G protein-coupled receptors and P2X ligand-gated ion channels.[1]

The P2X subfamily comprises seven subtypes (P2X1-P2X7) that form homo- and heterotrimeric cation channels.[2] The P2X3 receptor, predominantly expressed on sensory neurons, has emerged as a key target for therapeutic intervention in conditions characterized by sensory nerve hypersensitization, such as chronic cough and neuropathic pain.[3] this compound is a highly selective antagonist of the P2X3 receptor. In contrast, compounds like Suramin and PPADS exhibit broad-spectrum antagonism across multiple P2X and even some P2Y receptors. This guide will benchmark the performance of this compound against these non-selective agents.

Comparative Pharmacodynamics

The primary distinction between this compound and non-selective antagonists lies in their receptor selectivity profile. This selectivity has significant implications for both efficacy and off-target effects.

AntagonistPrimary Target(s)Selectivity Profile (IC50/pA2/Ki)Key Therapeutic Indications (Investigated)Notable Side Effects
This compound P2X3>100-fold selectivity for P2X3 over P2X2/3Refractory Chronic CoughTaste disturbances (dysgeusia, ageusia, hypogeusia)
Suramin Broad-spectrum P2X and P2Y antagonistpA2 = 5.6 for P2X receptors in rat MPG neurons; also inhibits various enzymes.African trypanosomiasis, onchocerciasisNausea, vomiting, diarrhea, headache, skin tingling, kidney dysfunction
PPADS Non-selective P2X antagonistIC50: P2X1, P2X2, P2X3, P2X5 (1 - 2.6 µM); P2X4 (~30 µM); also blocks some P2Y receptors.Research tool for studying purinergic signalingNot clinically developed for therapeutic use.

Efficacy in Preclinical and Clinical Models

Chronic Cough

This compound and other selective P2X3 antagonists like Gefapixant have demonstrated efficacy in reducing cough frequency in clinical trials for refractory chronic cough. Preclinical studies in guinea pig models of cough, often induced by citric acid or ATP challenge, have been instrumental in establishing the antitussive potential of P2X3 antagonists.

While direct comparative studies are limited, the non-selective nature of Suramin and PPADS would predict a broader range of physiological effects, not all of which may be beneficial for treating cough. Their activity at other P2X receptors, such as P2X1 on platelets or P2X7 on immune cells, could lead to a complex pharmacological profile with potential for more widespread side effects.

Signaling Pathways

The signaling mechanisms of P2X3 and other P2X receptors are fundamentally different from G protein-coupled P2Y receptors. As ligand-gated ion channels, their activation leads to rapid influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and initiation of downstream cellular responses.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Homotrimeric Ion Channel) ATP->P2X3_Receptor Binds Cation_Influx Na+ / Ca2+ Influx P2X3_Receptor->Cation_Influx Opens Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release

Caption: P2X3 receptor signaling cascade.

Experimental Protocols

The characterization of purinergic antagonists involves a combination of in vitro and in vivo assays to determine their affinity, selectivity, and functional effects.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional antagonism (IC50) of a test compound at various P2X receptor subtypes.

Methodology: Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

  • Receptor Preparation: Membranes from cells stably expressing the human P2X receptor subtype of interest are prepared.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the receptor preparation, a specific radioligand (e.g., [³H]-ATP), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptor.

  • Detection: Scintillation proximity assay beads are added, which emit light when the radioligand is bound to the receptor immobilized on the bead. The amount of light is inversely proportional to the concentration of the test compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a binding affinity constant (Ki).

Methodology: Whole-Cell Patch Clamp Electrophysiology

  • Cell Culture: Cells expressing the target P2X receptor are cultured on coverslips.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the channels.

  • Agonist Application: A specific P2X receptor agonist (e.g., α,β-methylene ATP) is applied to elicit an inward current.

  • Antagonist Application: The test compound is co-applied with the agonist at various concentrations to determine its ability to inhibit the agonist-induced current.

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-induced current (IC50) is calculated.

Experimental_Workflow Start Start: Antagonist Characterization In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Binding_Assay Receptor Binding Assay (e.g., SPA) In_Vitro_Assays->Binding_Assay Functional_Assay Functional Assay (e.g., Patch Clamp) In_Vitro_Assays->Functional_Assay In_Vivo_Models In Vivo Models In_Vitro_Assays->In_Vivo_Models Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cough_Model Disease Model (e.g., Guinea Pig Cough) In_Vivo_Models->Cough_Model Cough_Model->Data_Analysis Affinity_Selectivity Determine Affinity (Ki) & Selectivity Profile Data_Analysis->Affinity_Selectivity Efficacy_Safety Evaluate Efficacy & Safety Data_Analysis->Efficacy_Safety End End: Pharmacological Profile Affinity_Selectivity->End Efficacy_Safety->End

Caption: General workflow for purinergic antagonist characterization.

In Vivo Model: Guinea Pig Cough Challenge

Objective: To assess the antitussive efficacy of a test compound in a relevant animal model.

Methodology:

  • Animal Model: Conscious guinea pigs are often used as they have a well-defined cough reflex.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered, typically orally or intraperitoneally, at various doses prior to the cough challenge.

  • Cough Induction: Animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized tussive agent, such as citric acid or ATP.

  • Data Acquisition: The number and latency of coughs are recorded and analyzed.

  • Data Analysis: The dose-dependent reduction in cough frequency by the test compound is compared to the vehicle control to determine efficacy.

Conclusion

The benchmarking of this compound against non-selective purinergic antagonists highlights a key principle in modern drug development: the pursuit of target selectivity to enhance therapeutic efficacy and minimize adverse effects. While non-selective antagonists like Suramin and PPADS have been invaluable as research tools for elucidating the broad roles of purinergic signaling, their lack of specificity makes them unsuitable for targeted therapies.

This compound's high selectivity for the P2X3 receptor allows for the specific modulation of sensory nerve pathways implicated in conditions like chronic cough, with a more predictable and manageable side effect profile. The primary adverse effect of taste disturbance associated with P2X3 antagonists is thought to be mechanistically linked to the role of P2X2/3 receptors in taste sensation. Further research into the precise mechanisms of action and the development of next-generation antagonists with even greater selectivity or different binding modalities will continue to refine the therapeutic potential of targeting the purinergic system.

References

Safety Operating Guide

Navigating the Safe Disposal of Filapixant in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of investigational drugs like Filapixant, a selective P2X3 receptor antagonist, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the safety of personnel and compliance with regulatory standards. This guide provides a procedural framework for the safe and compliant disposal of this compound, emphasizing the importance of institutional oversight and environmental health and safety (EHS) consultation.

Understanding this compound: Key Characteristics

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, clinical trial data provides insight into its characteristics. Understanding these properties is a preliminary step in assessing its potential hazards and determining the appropriate disposal route.

CharacteristicDescriptionSource
Formulation Administered as an oral solution or immediate-release tablets in clinical settings.[1]
Solubility & Permeability Exhibits high solubility and moderate-to-high permeability in vitro.[1]
Known Side Effects The most frequently reported adverse events are taste-related (dysgeusia, hypogeusia, ageusia), particularly at higher doses. No serious or severe adverse events leading to treatment discontinuation were reported in the cited studies.[1][2][3]
Metabolism This compound has no clinically relevant CYP3A4 interaction potential.

Core Disposal Protocol: A Step-by-Step Guide

The disposal of any investigational drug, including this compound, must be conducted in accordance with federal, state, and local regulations, as well as institutional policies. The following steps outline a universally applicable and safe procedure.

Step 1: Consult Your Institutional Environmental Health and Safety (EHS) Department

This is the most critical step. Your institution's EHS department is the definitive resource for determining the appropriate disposal procedures for chemical waste. They can provide guidance on whether this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) and detail the specific protocols for its disposal at your facility.

Step 2: Waste Characterization

In collaboration with your EHS department, characterize the this compound waste. This includes:

  • Pure, unused this compound: This will likely be the primary concern for disposal.

  • Contaminated materials: This includes items such as personal protective equipment (PPE), empty stock bottles, and any labware that has come into direct contact with this compound.

  • Solutions containing this compound: Any prepared solutions must be disposed of as chemical waste.

Step 3: Segregation and Labeling

Properly segregate this compound waste from other laboratory waste streams. Use a designated, sealed, and clearly labeled waste container. The label should include, at a minimum:

  • The name of the chemical: "this compound Waste"

  • The primary hazard(s) (as determined in consultation with EHS)

  • The date of accumulation

  • The name and contact information of the generating laboratory/researcher

Step 4: Disposal Pathway Determination

Based on the EHS assessment, the disposal pathway will be determined.

  • Non-Hazardous Waste: If deemed non-hazardous, the EHS department will provide instructions for disposal, which may include incineration through a certified medical or chemical waste vendor.

  • Hazardous Waste: If classified as hazardous, it must be disposed of through a licensed hazardous waste contractor. Your EHS department will manage this process, including arranging for pickup and ensuring proper documentation.

Step 5: Record Keeping

Maintain meticulous records of all disposed this compound waste. This documentation should include the quantity of waste, the date of disposal, and the method of disposal, and should be retained in accordance with institutional and regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Filapixant_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Department start->consult_ehs is_hazardous Is this compound classified as RCRA Hazardous Waste? consult_ehs->is_hazardous non_hazardous_path Follow Institutional Protocol for Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_path No hazardous_path Manage as Hazardous Waste is_hazardous->hazardous_path Yes incineration Likely Disposal: Incineration via approved vendor non_hazardous_path->incineration specialized_disposal Dispose via Licensed Hazardous Waste Contractor hazardous_path->specialized_disposal documentation Complete and Retain Disposal Documentation incineration->documentation specialized_disposal->documentation end End: Proper Disposal Complete documentation->end

This compound Disposal Decision Workflow

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not provided in publicly available literature. The development and execution of such protocols are the responsibility of the individual research institution and must be conducted under the guidance of their EHS department. The procedures will be dictated by the outcome of the hazardous waste determination and the specific capabilities of the institution's waste management program.

By following this structured approach and prioritizing communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby protecting your colleagues, the community, and the environment.

References

Essential Safety and Logistics for Handling Filapixant

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for laboratory personnel handling Filapixant. In the absence of a specific Safety Data Sheet (SDS), this information is based on established best practices for handling potent pharmaceutical compounds and should be adapted to specific laboratory conditions through a formal risk assessment.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE for various activities.

ActivityEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Receiving/Unpacking Safety glassesSingle pair of chemotherapy-tested glovesN95 respirator (if not in plastic)Lab coat
Weighing/Compounding Chemical safety gogglesDouble pair of chemotherapy-tested glovesNIOSH-approved respiratorImpermeable, disposable gown
Handling Solutions Chemical safety goggles and face shieldDouble pair of chemotherapy-tested glovesFume hoodImpermeable, disposable gown
Waste Disposal Chemical safety gogglesDouble pair of chemotherapy-tested glovesAs required by risk assessmentImpermeable, disposable gown

Note on Gloves : All gloves must be tested against the American Society for Testing and Materials (ASTM) D6978 standard for chemotherapy drug handling.[1] Gloves should be inspected for defects before use and changed regularly, or immediately upon contamination.

Standard Operating Procedure for Handling this compound Powder

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound powder.

1. Preparation of the Work Area:

  • Designate a specific area for handling this compound, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).
  • Cover the work surface with a disposable, absorbent, and impermeable liner.
  • Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, solvent, volumetric flasks, vortex mixer) and place them on the liner.
  • Ensure a hazardous waste container is readily accessible within the containment area.

2. Donning of Personal Protective Equipment (PPE):

  • Follow the PPE donning sequence outlined in the workflow diagram below. This ensures that protective gear is worn in the correct order to maximize safety.

3. Weighing of this compound Powder:

  • Carefully open the container of this compound inside the fume hood or CVE to avoid generating airborne particles.
  • Use a dedicated spatula to transfer the desired amount of powder onto a weigh boat.
  • Close the primary container tightly immediately after dispensing.

4. Solution Preparation:

  • Carefully add the weighed this compound powder to the volumetric flask containing the appropriate solvent.
  • Rinse the weigh boat with the solvent and add the rinse to the volumetric flask to ensure a complete transfer.
  • Cap the flask and mix gently until the solid is fully dissolved. A vortex mixer may be used if necessary.

5. Post-Handling and Decontamination:

  • Wipe down all surfaces, equipment, and the exterior of the primary container with an appropriate deactivating and cleaning agent.
  • Dispose of all single-use items (e.g., weigh boats, liner, gloves) in the designated hazardous waste container.

6. Doffing of Personal Protective Equipment (PPE):

  • Follow the PPE doffing sequence outlined in the workflow diagram to prevent cross-contamination.
  • Wash hands thoroughly with soap and water after removing all PPE.

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste. This includes contaminated PPE, disposable labware, and any unused material.

Waste StreamContainer TypeDisposal Procedure
Solid Waste (PPE, liners, etc.) Labeled, sealed, and puncture-resistant containerIncineration via a licensed hazardous waste vendor.
Liquid Waste (solvents, etc.) Labeled, sealed, and chemically compatible containerIncineration via a licensed hazardous waste vendor.
Sharps (needles, etc.) Puncture-proof sharps containerIncineration via a licensed hazardous waste vendor.

Disposal Workflow:

  • Segregate this compound waste from other laboratory waste streams.

  • Collect waste in designated, clearly labeled, and sealed containers at the point of generation.

  • Store waste containers in a secure, designated satellite accumulation area.

  • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all federal, state, and local regulations.[2]

Visual Workflow Guides

The following diagrams illustrate the standard procedures for donning and doffing PPE and the waste disposal process for this compound.

PPE_Donning_Workflow start Start gown Don Impermeable Gown start->gown respirator Don Respirator gown->respirator goggles Don Goggles/Face Shield respirator->goggles gloves1 Don First Pair of Gloves goggles->gloves1 gloves2 Don Second Pair of Gloves (over gown cuffs) gloves1->gloves2 end_op Begin Work gloves2->end_op

PPE Donning Sequence

PPE_Doffing_Workflow start_doff Start Doffing gloves_outer Remove Outer Gloves start_doff->gloves_outer gown_gloves Remove Gown and Inner Gloves (turn gown inside out) gloves_outer->gown_gloves dispose1 Dispose in Hazardous Waste gown_gloves->dispose1 goggles Remove Goggles/Face Shield dispose1->goggles respirator Remove Respirator goggles->respirator wash Wash Hands Thoroughly respirator->wash

PPE Doffing Sequence

Waste_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Operations generation Waste Generation (e.g., used PPE, contaminated labware) segregation Segregate into Designated Containers generation->segregation storage Secure Storage in Satellite Accumulation Area segregation->storage pickup Scheduled Pickup by Certified Vendor storage->pickup transport Transport to Licensed Facility pickup->transport incineration Incineration transport->incineration

This compound Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Filapixant
Reactant of Route 2
Reactant of Route 2
Filapixant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.